5-Acetamido-2-aminobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-acetamido-2-aminobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOHXJQXAKNJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068574 | |
| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
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Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50670-83-2 | |
| Record name | 5-Acetamidoanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
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| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |
| Source | EPA DSSTox | |
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| Record name | 5-(acetylamino)-2-aminobenzoic acid | |
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Foundational & Exploratory
5-Acetamido-2-aminobenzoic acid chemical properties
An In-Depth Technical Guide to 5-Acetamido-2-aminobenzoic Acid: Properties, Synthesis, and Applications
Abstract
This compound is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a primary aromatic amine, and an acetamido group, makes it a versatile building block for the synthesis of heterocyclic compounds and complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key applications, with a focus on its role in drug development.
Chemical Identity and Structure
This compound is systematically identified by its IUPAC name and CAS registry number, ensuring unambiguous reference in scientific literature and chemical databases.
-
IUPAC Name : this compound
-
CAS Number : 6627-02-7
-
Molecular Formula : C₉H₁₀N₂O₃
-
Molecular Weight : 194.19 g/mol
-
Synonyms : 2-Amino-5-acetamidobenzoic acid, 5-(Acetylamino)-2-aminobenzoic acid
The molecule's structure is characterized by a benzene ring substituted with three key functional groups. The relative positions of the amino and carboxylic acid groups (ortho to each other) classify it as an anthranilic acid derivative. The acetamido group at position 5 significantly influences the molecule's electronic properties and reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and handling of the compound in a research setting.
Physical Properties
The compound is typically a solid at room temperature with limited solubility in non-polar solvents.
| Property | Value | Source |
| Melting Point | 201-204 °C | |
| Appearance | Light brown to grey or beige powder/crystals | |
| Solubility | Soluble in methanol, DMSO. Sparingly soluble in water. | |
| pKa | (Predicted) Acidic: 2.15; Basic: 1.77 |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound.
-
¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum would characteristically show:
-
A singlet for the acetyl (CH₃) protons around δ 2.0 ppm.
-
A broad singlet for the primary amine (NH₂) protons.
-
Aromatic protons appearing as distinct signals in the δ 6.5-8.0 ppm range, with coupling patterns dictated by their positions.
-
A broad singlet for the carboxylic acid (COOH) proton, typically downfield (>10 ppm).
-
A singlet for the amide (NH) proton around δ 9.5 ppm.
-
-
IR (Infrared) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups:
-
N-H stretching vibrations for the primary amine and secondary amide appear in the 3200-3500 cm⁻¹ region.
-
A strong C=O stretching band for the carboxylic acid is observed around 1680 cm⁻¹.
-
Another C=O stretching band for the amide (Amide I band) is typically seen near 1650 cm⁻¹.
-
O-H stretching from the carboxylic acid results in a very broad band from 2500-3300 cm⁻¹.
-
Synthesis and Purification
A common and reliable method for synthesizing this compound involves the selective reduction of a nitro group precursor, followed by acetylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.
Synthetic Workflow: A Representative Protocol
The following protocol outlines a standard laboratory-scale synthesis starting from 2-amino-5-nitrobenzoic acid.
Step 1: Acetylation of the Amino Group The initial step is to protect the existing amino group as an acetamide. This is crucial because the subsequent reduction step would otherwise affect both the amino and nitro groups.
-
Rationale : Acetic anhydride is used in the presence of a base (like pyridine or sodium acetate) to acetylate the more nucleophilic amino group. The nitro group is unreactive under these conditions.
Step 2: Selective Reduction of the Nitro Group The nitro group of the intermediate (2-acetamido-5-nitrobenzoic acid) is selectively reduced to a primary amine.
-
Rationale : Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a clean and efficient method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium can be used. The choice of method depends on scale, available equipment, and desired purity profile.
5-Acetamido-2-aminobenzoic acid synthesis from 2-aminobenzoic acid
An In-Depth Technical Guide to the Synthesis of 5-Acetamido-2-aminobenzoic Acid from 2-Aminobenzoic Acid
Introduction
This compound, also known as 5-acetamidoanthranilic acid, is an important organic intermediate with applications in the synthesis of pharmaceuticals and specialized chemical compounds.[1] Its structure, featuring both a free amine and an acetamido group on the benzoic acid backbone, makes it a versatile building block. This guide provides a comprehensive, technically-grounded overview for the multi-step synthesis of this compound, commencing from the readily available precursor, 2-aminobenzoic acid (anthranilic acid).
This document is intended for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and provide a framework for a reproducible and verifiable synthesis.
Overall Synthetic Strategy
The transformation of 2-aminobenzoic acid into this compound is not a direct, single-step reaction. It requires a strategic sequence of functional group transformations to achieve the desired substitution pattern. The most logical and efficient pathway involves three core stages:
-
Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring. The inherent directing effects of the substituents on 2-aminobenzoic acid are leveraged to install the nitro group at the C-5 position.
-
Chemoselective Reduction: Conversion of the newly introduced nitro group into a primary amine, yielding a diamine intermediate.
-
Regioselective N-Acetylation: The critical step of selectively acetylating the desired amino group at C-5, leaving the C-2 amino group untouched.
This strategy is designed to control the regiochemistry at each stage, leading to the desired isomer in high purity.
Caption: Overall 3-step synthesis of this compound.
Part 1: Electrophilic Nitration of 2-Aminobenzoic Acid
Mechanistic Rationale
The initial step is a classic electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the two substituents on the starting material:
-
-NH₂ (Amino) Group: A powerful activating group and an ortho, para-director.
-
-COOH (Carboxyl) Group: A deactivating group and a meta-director.
The position para to the strongly activating amino group (C-5) is also meta to the deactivating carboxyl group. This alignment of directing effects makes the C-5 position the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺), leading to the formation of 5-nitro-2-aminobenzoic acid with high selectivity. The reaction is typically performed in a strong acid mixture (sulfuric and nitric acid) at reduced temperatures to control the rate of reaction and prevent unwanted side products.
Experimental Protocol
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-aminobenzoic acid to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice-salt bath.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in a separate ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-aminobenzoic acid over a period of 60-90 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.
-
Work-up and Isolation: Pour the reaction mixture carefully onto crushed ice. The precipitated yellow solid, 5-nitro-2-aminobenzoic acid, is isolated by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 2-Aminobenzoic Acid | 137.14 | 1.0 | 137.1 g |
| Conc. Sulfuric Acid (98%) | 98.08 | - | ~400 mL |
| Conc. Nitric Acid (70%) | 63.01 | 1.1 | ~70 mL |
Table 1: Representative quantities for the nitration of 2-aminobenzoic acid.
Part 2: Reduction of 5-Nitro-2-aminobenzoic Acid
Mechanistic Rationale
This step involves the reduction of the aromatic nitro group to a primary amine. While various reducing agents can accomplish this, a common and effective method for laboratory and industrial synthesis is the use of a metal in acidic media, such as iron powder in acetic acid.[2] This method is favored for its efficiency, lower cost, and milder conditions compared to catalytic hydrogenation or harsher reagents like tin(II) chloride. The iron acts as the electron donor, and the acetic acid serves as a proton source and solvent. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine.
Experimental Protocol
-
Reaction Setup: Charge a round-bottom flask, equipped with a reflux condenser and a mechanical stirrer, with 5-nitro-2-aminobenzoic acid and glacial acetic acid.
-
Addition of Reducing Agent: Add iron powder to the mixture in portions to control the initial exothermic reaction.
-
Reflux: Once the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, filter the reaction mixture hot through a pad of celite to remove the iron and iron oxide salts.
-
Precipitation: The filtrate is concentrated under reduced pressure. The pH is then carefully adjusted with an aqueous base (e.g., ammonium hydroxide) to precipitate the product, 2,5-diaminobenzoic acid.
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization may be performed if necessary.
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 5-Nitro-2-aminobenzoic Acid | 182.12 | 1.0 | 182.1 g |
| Iron Powder | 55.85 | ~3.0 | ~167.5 g |
| Glacial Acetic Acid | 60.05 | - | ~1 L |
Table 2: Representative quantities for the reduction of 5-nitro-2-aminobenzoic acid.
Part 3: Regioselective N-Acetylation of 2,5-Diaminobenzoic Acid
Mechanistic Rationale
This is the most critical step of the synthesis, requiring selective acylation of the C-5 amino group in the presence of the C-2 amino group. Direct acetylation with acetic anhydride under neutral or basic conditions would likely result in a mixture of products, including di-acetylation and preferential acetylation at the more nucleophilic C-2 position.
Selectivity can be achieved by exploiting the difference in basicity between the two amino groups under acidic conditions.[3] The C-2 amino group, being ortho to the electron-withdrawing carboxylic acid, is expected to be more basic than the C-5 amino group. By conducting the reaction in the presence of a mineral acid, the more basic C-2 amine is preferentially protonated, forming an ammonium salt. This protonated group is no longer nucleophilic and does not react with the acetylating agent. The less basic (and now unprotonated) C-5 amino group remains free to act as a nucleophile, attacking the acetic anhydride to selectively form the desired this compound.[3]
Caption: Experimental workflow for the selective acetylation step.
Experimental Protocol
-
Protonation: Prepare an aqueous solution of a mineral acid, such as hydrochloric acid. Dissolve the 2,5-diaminobenzoic acid in this solution with stirring and cool to approximately 10-15°C.
-
Acetylation: Add one molar equivalent of acetic anhydride dropwise to the cold, stirred solution. A precipitate of the product's hydrochloride salt may begin to form.[3]
-
Reaction Completion: Continue stirring the mixture in the cold for an additional 2-3 hours.
-
Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold water.
-
Liberation of Free Acid: Suspend the filtered salt in water and carefully add a base (e.g., dilute sodium hydroxide solution) with stirring until the pH of the slurry is stable in the range of 3.5-4.0.
-
Final Purification: The free acid, this compound, is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. The final product is typically an off-white or grey solid.[]
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |
| 2,5-Diaminobenzoic Acid | 152.15 | 1.0 | 152.2 g |
| Conc. Hydrochloric Acid (37%) | 36.46 | ~2.0 | ~170 mL |
| Acetic Anhydride | 102.09 | 1.0 | ~95 mL |
| Water | 18.02 | - | As needed |
Table 3: Representative quantities for selective N-acetylation.
Characterization of this compound
To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 g/mol | [] |
| Appearance | Grey to white solid | [] |
| Melting Point | ~230°C (decomposes) | [] |
| CAS Number | 50670-83-2 | [5] |
Table 4: Physical and chemical properties of this compound.
-
Infrared (IR) Spectroscopy: Key stretches to identify include N-H stretches for both the primary amine and the amide, a C=O stretch for the amide (Amide I band), and a C=O stretch for the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons, the amine protons, the amide N-H proton, and the acetyl methyl group. ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of 194.19 g/mol .
Conclusion
The synthesis of this compound from 2-aminobenzoic acid is a robust multi-step process that serves as an excellent case study in the strategic application of fundamental organic reactions. Success hinges on the careful control of regiochemistry, particularly during the initial nitration and the final selective acetylation steps. By leveraging the principles of substituent directing effects and the differential basicity of functional groups, the target molecule can be produced in a logical and reproducible manner. This guide provides the foundational knowledge and procedural detail for researchers to successfully undertake this synthesis.
References
- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.
- Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 49(10), 688.
- Experiment 8 - Amide Preparation. WebAssign.
- This compound | 50670-83-2. Smolecule. (2023).
- Process for the preparation of 3-acetamido-5-aminobenzoic acid. Google Patents. (1975). US3907880A.
- This compound | 50670-83-2. Sigma-Aldrich.
- 5-acetamino-2-aminobenzoic acid | 50670-83-2. BOC Sciences.
- cas number 50670-83-2 | this compound. molecularinfo.com.
- 5-Acetamidoanthranilic acid synthesis. ChemicalBook.
Sources
A-Pillar of Modern Drug Development: Spectroscopic Characterization of 5-Acetamido-2-aminobenzoic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative in Pharmaceutical Science
In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of safety and efficacy. 5-Acetamido-2-aminobenzoic acid, a substituted anthranilic acid derivative, represents a core structural motif in numerous pharmacologically active compounds. Its precise characterization is paramount. This guide provides an in-depth exploration of the spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to elucidate and confirm the molecular structure of this compound, framed from the perspective of a senior application scientist. Our focus is not just on the data, but on the causal logic behind the experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.
Part 1: Infrared (IR) Spectroscopy - Unveiling Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an indispensable tool for identifying the key chemical moieties within a molecule like this compound.
Predicted IR Absorption Profile
The structure of this compound contains several key functional groups: a secondary amide, a primary aromatic amine, a carboxylic acid, and a substituted benzene ring. Each of these groups has a distinct vibrational signature.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded O-H in the carboxylic acid dimer.[2][3][4] |
| Amine & Amide | N-H stretch | 3200 - 3500 | Medium, Sharp | The primary amine (-NH₂) and secondary amide (-NH-) stretches appear in this region. The amine may show two distinct peaks.[2][3] |
| Acetyl Group | C-H stretch (sp³) | 2850 - 2950 | Medium | Characteristic of the methyl group in the acetamido moiety.[3] |
| Aromatic Ring | C-H stretch (sp²) | 3000 - 3100 | Medium to Weak | Stretching of the C-H bonds on the benzene ring.[5] |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp | The carbonyl of the carboxylic acid is expected in this range.[2][3][4] |
| Amide | C=O stretch (Amide I) | 1650 - 1700 | Strong, Sharp | The amide carbonyl typically absorbs at a slightly lower wavenumber than the carboxylic acid due to resonance.[3][4] |
| Aromatic Ring | C=C stretch | 1430 - 1600 | Medium to Weak | Multiple bands are expected, characteristic of the benzene ring.[3][4][5] |
| Amide | N-H bend (Amide II) | 1550 - 1475 | Medium | A characteristic band for secondary amides. |
| Carboxylic Acid/Amine | C-N / C-O stretch | 1250 - 1335 | Strong | These stretches appear in the fingerprint region and are highly characteristic.[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[7] The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide), allowing an evanescent wave to penetrate a few microns into the sample, where it can be absorbed.[8][9]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal surface is impeccably clean. This is a critical step; any residue from previous analyses will contaminate the spectrum. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be recorded.[1] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.
-
Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal. A few milligrams is sufficient.
-
Pressure Application: Lower the pressure clamp to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum. Do not overtighten, as this can damage the crystal.[1]
-
Sample Spectrum Acquisition: Initiate the sample scan. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this type of analysis.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled for interpretation.
Workflow for IR Spectroscopic Analysis
Caption: Workflow for ATR-FTIR analysis of this compound.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It allows us to determine the connectivity of atoms and infer the electronic environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
Core Principles:
-
Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm).
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons split each other's signals into multiplets. The 'n+1' rule is a useful guide, where 'n' is the number of adjacent, non-equivalent protons.[10]
Predicted ¹H NMR Spectrum (in DMSO-d₆): The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the compound and its residual proton peak (~2.50 ppm) does not obscure sample signals.[11][12] The acidic protons (from COOH, NH₂, and NH) are typically broad and may not show clear coupling.
| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ (COOH) | Carboxylic Acid | > 12.0 | Singlet (broad) | 1H | Highly deshielded acidic proton. |
| Hₑ (NH-Ac) | Amide | ~10.0 | Singlet (broad) | 1H | Deshielded by the adjacent carbonyl group. |
| Hₓ (Ar-H) | Aromatic | ~7.8 | Doublet | 1H | Ortho to the electron-withdrawing COOH group and meta to the NH₂ group. |
| Hᵧ (Ar-H) | Aromatic | ~7.5 | Doublet of Doublets | 1H | Ortho to the NH₂ group and meta to both COOH and NHAc groups. |
| H₂ (Ar-H) | Aromatic | ~7.2 | Doublet | 1H | Ortho to the electron-donating NH₂ group. |
| Hₙ (NH₂) | Amine | ~5.0 | Singlet (broad) | 2H | Less deshielded than the amide or acid protons. |
| Hₘ (CH₃) | Acetyl Methyl | ~2.1 | Singlet | 3H | Aliphatic protons adjacent to a carbonyl group. |
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy maps the carbon framework of the molecule. Chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon Label | Environment | Predicted δ (ppm) | Rationale |
| C=O (COOH) | Carboxylic Acid | ~168-172 | Carbonyl carbons are highly deshielded. |
| C=O (Amide) | Amide | ~167-170 | Similar to the acid carbonyl, but slightly shielded by the nitrogen. |
| C-NH₂ | Aromatic | ~150-153 | Aromatic carbon attached to an electron-donating amino group. |
| C-NHAc | Aromatic | ~135-138 | Aromatic carbon attached to the electron-withdrawing acetamido group. |
| C-H (Ar) | Aromatic | ~115-135 | Aromatic C-H carbons appear in this characteristic range. |
| C-COOH | Aromatic | ~110-115 | Aromatic carbon attached to the carboxylic acid group. |
| CH₃ | Acetyl Methyl | ~24-26 | Aliphatic sp³ hybridized carbon. |
Experimental Protocol: Solution-State NMR
Acquiring high-quality NMR data is critically dependent on meticulous sample preparation.[11][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[12][13]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) using a pipette.[12][13] Deuterated solvents are essential to avoid large, interfering solvent signals in ¹H spectra and to provide a lock signal for the spectrometer.[11][14]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Any suspended particulate matter will degrade spectral quality.[11][12]
-
Transfer to NMR Tube: Carefully transfer the homogenous solution into a clean, high-quality 5 mm NMR tube.[13] Avoid any solid particles.
-
Spectrometer Setup: Insert the tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum first, as it is much faster. Subsequently, acquire the more time-intensive ¹³C spectrum.
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of this compound is a clear demonstration of the synergy between IR and NMR spectroscopy. IR provides a rapid and definitive confirmation of the functional groups present, while ¹H and ¹³C NMR deliver an unambiguous map of the proton and carbon frameworks. Together, these techniques provide a self-validating system that confirms the molecular structure with a high degree of confidence, fulfilling the rigorous demands of the pharmaceutical industry. This guide has outlined not just the methods, but the underlying scientific rationale, empowering researchers to approach structural characterization with expertise and integrity.
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Mass spectrometry analysis of 5-Acetamido-2-aminobenzoic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Acetamido-2-aminobenzoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound, a substituted anthranilic acid derivative, is a molecule of significant interest in pharmaceutical and biochemical research.[1] Its structural complexity, featuring a carboxylic acid, an aromatic amine, and an acetamido group, presents a unique analytical challenge.[1] Mass spectrometry (MS) stands as a powerful and indispensable tool for the qualitative and quantitative analysis of this compound, providing critical insights into its structure, purity, and metabolic fate. This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of experimental design, from sample preparation to spectral interpretation, grounded in both theoretical understanding and practical, field-proven expertise.
Chemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [2][3][4] |
| Molecular Weight | 194.19 g/mol | [2][3][4] |
| Monoisotopic Mass | 194.069142 Da | [4] |
| Melting Point | 230°C (decomposes) | [2][5] |
| pKa | ~1.99 (predicted for the carboxylic acid) | [2] |
| Appearance | White to gray or brown crystalline powder | [5] |
Part 1: Experimental Design & Methodologies
The successful mass spectrometric analysis of this compound hinges on a meticulously planned experimental workflow. This section outlines the critical steps, from sample preparation to the selection of appropriate ionization techniques and instrumentation.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[6] Given the polar nature of this compound, a straightforward dissolution protocol is often sufficient for pure compounds.
Protocol 1: Standard Sample Preparation for LC-MS Analysis
-
Solvent Selection: Due to the presence of both a carboxylic acid and an amine, a polar protic solvent is ideal. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point. For enhanced solubility, the addition of a small amount of a volatile acid like formic acid (0.1%) can be beneficial, particularly for positive-ion mode ESI.[7]
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for the LC-MS analysis to a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).[7]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.
For more complex matrices, such as biological fluids or reaction mixtures, a solid-phase extraction (SPE) protocol may be necessary to isolate the analyte and remove interfering substances.[8]
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices
-
Cartridge Selection: A mixed-mode anion exchange cartridge is recommended to leverage the acidic nature of the carboxylic acid group.[8]
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Sample Loading: Adjust the pH of the sample to be slightly basic (e.g., pH 8-9) to ensure the carboxylic acid is deprotonated. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove neutral and basic impurities.
-
Elution: Elute the this compound using a solvent containing a volatile acid (e.g., 2% formic acid in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.[8]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Ionization Techniques: Generating Gas-Phase Ions
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, "soft" ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.[9]
Electrospray Ionization (ESI)
ESI is the most suitable technique for the analysis of polar molecules like this compound, especially when coupled with liquid chromatography (LC-MS).[10][11] It can be operated in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The primary amine group is readily protonated in an acidic mobile phase, leading to the formation of the protonated molecule at m/z 195.0764.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated in a neutral or slightly basic mobile phase, resulting in the deprotonated molecule at m/z 193.0619.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a good alternative to ESI, particularly for less polar compounds or when analyzing samples in non-polar solvents.[10] It is also a soft ionization technique that would be expected to produce a strong molecular ion signal for this compound.
Electron Ionization (EI)
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[11][12] While this can be useful for structural elucidation by providing a detailed fragmentation pattern, it often results in a weak or absent molecular ion peak.[9] EI is typically used with gas chromatography (GC-MS), which would require derivatization of the polar functional groups of this compound to increase its volatility.
Mass Analyzer and Instrumentation
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended for the analysis of this compound. The high mass accuracy of these instruments allows for the determination of the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in compound identification.
Part 2: Spectral Interpretation and Fragmentation Analysis
The mass spectrum of a compound provides a fingerprint of its molecular structure. Understanding the fragmentation patterns is key to structural confirmation and the identification of unknown related substances.
Expected Molecular Ions
As discussed, the choice of ionization mode will determine the observed molecular ion.
| Ionization Mode | Adduct | Calculated m/z |
| Positive ESI | [M+H]⁺ | 195.0764 |
| Negative ESI | [M-H]⁻ | 193.0619 |
| Positive EI | [M]⁺˙ | 194.0691 |
Proposed Fragmentation Pathway (Positive Ion Mode)
In positive ion mode ESI, fragmentation is typically induced by collision-induced dissociation (CID) in the mass spectrometer. The protonated molecule ([M+H]⁺) will be the precursor ion for MS/MS experiments.
Below is a proposed fragmentation pathway for the [M+H]⁺ ion of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
Explanation of Key Fragmentations:
-
Loss of Water (H₂O, -18.0106 Da): The initial loss of water from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.[13] This would result in a fragment ion at m/z 177.0658 .
-
Loss of Carbon Monoxide (CO, -27.9949 Da): Following the loss of water, the resulting acylium ion can lose carbon monoxide, leading to a fragment at m/z 149.0709 .
-
Loss of Ketene (CH₂CO, -42.0106 Da): The acetamido group can undergo cleavage with the loss of ketene, a characteristic fragmentation for N-acetylated compounds. This would produce a fragment ion at m/z 153.0815 , corresponding to protonated 2,5-diaminobenzoic acid.
-
Loss of Acetamide (CH₃CONH₂, -59.0371 Da): Cleavage of the amide bond can result in the loss of a neutral acetamide molecule, yielding a fragment at m/z 136.0393 .
Proposed Fragmentation Pathway (Negative Ion Mode)
In negative ion mode, the deprotonated molecule ([M-H]⁻) is the precursor ion.
Caption: Proposed fragmentation of deprotonated this compound.
Explanation of Key Fragmentations:
-
Loss of Carbon Dioxide (CO₂, -43.9898 Da): The most characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide from the carboxylate anion. This would result in a major fragment ion at m/z 149.0719 .
-
Loss of Ketene (CH₂CO, -42.0106 Da): Similar to the positive ion mode, the loss of ketene from the acetamido group can occur, leading to a fragment at m/z 151.0512 .
-
Loss of an Acetyl Radical (CH₃CO, -43.0184 Da): Cleavage of the C-N bond of the acetamido group can result in the loss of an acetyl radical, producing a fragment ion at m/z 150.0642 .
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for the mass spectrometric analysis of this compound.
Caption: Overall workflow for the LC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is a powerful approach for its unambiguous identification and characterization. By carefully selecting the sample preparation method, ionization technique, and mass analyzer, researchers can obtain high-quality data that provides valuable insights into the molecular structure of this important compound. The proposed fragmentation pathways in this guide serve as a valuable reference for spectral interpretation, enabling confident structural elucidation in various research and development settings. The methodologies described herein are designed to be robust and reliable, reflecting the principles of scientific integrity and expertise.
References
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ChemBK. (2024, April 9). 2-AMINO-5-ACETAMIDOBENZOIC ACID. Available at: [Link]
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Vandenhelsken, M., et al. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]
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Fischer, K., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLoS ONE, 15(9), e0239598. Available at: [Link]
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Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]
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ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]
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PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]
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G. D'Orazio, et al. (2017). Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole time-of-flight mass spectrometry during the ozonation of an azo dye. Rapid Communications in Mass Spectrometry, 32(3), 227-236. Available at: [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
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Nagendra Singh. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
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An In-depth Technical Guide to the Crystal Structure of 5-Acetamido-2-aminobenzoic Acid: A Proposed Workflow for Determination and Analysis
Abstract
5-Acetamido-2-aminobenzoic acid is a molecule of interest within medicinal chemistry and materials science, yet its definitive crystal structure remains elusive in the public domain. This technical guide addresses this knowledge gap by presenting a comprehensive, hypothetical workflow for the determination and in-depth analysis of its crystal structure. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, crystallization, and crystallographic analysis of this compound. By detailing the underlying scientific principles and experimental considerations, this guide serves as a self-validating system for obtaining and interpreting the crystal structure of this compound, thereby enabling a deeper understanding of its solid-state properties and potential applications.
Introduction: The Significance of Crystal Structure in Drug Development
The three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it directly influences the drug's performance and manufacturability. This compound, with its potential for diverse hydrogen bonding interactions and applications in areas such as analgesic and anti-inflammatory agent development, presents a compelling case for detailed structural elucidation.[1] This guide outlines a systematic approach to unravel the crystal structure of this compound, providing the foundational knowledge for its potential development.
Proposed Synthesis and Characterization
A reliable synthesis protocol is the first step towards obtaining high-quality single crystals. While various synthetic routes for related aminobenzoic acid derivatives exist, a common and effective method involves the selective acylation of an amino group.[1]
Synthetic Protocol: Selective Acylation
The proposed synthesis of this compound involves the selective N-acetylation of 2,5-diaminobenzoic acid.
Materials:
-
2,5-diaminobenzoic acid
-
Acetic anhydride
-
Glacial acetic acid (solvent)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2,5-diaminobenzoic acid in a minimal amount of glacial acetic acid with gentle heating.
-
Cool the solution to room temperature and slowly add a stoichiometric equivalent of acetic anhydride dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
Spectroscopic and Thermal Characterization
Prior to crystallization experiments, the synthesized compound's identity and purity must be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and assess purity. | Resonances corresponding to the aromatic protons, the acetyl methyl group, the amine, and the carboxylic acid protons. The number and splitting patterns of the aromatic signals will confirm the 1,2,4-substitution pattern. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Vibrational bands for N-H stretching (amine and amide), C=O stretching (carboxylic acid and amide), and C-N stretching. |
| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of this compound (C₉H₁₀N₂O₃, MW: 194.19 g/mol ).[2] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal stability. | A sharp endothermic peak indicating the melting point. |
Crystallization: The Gateway to Structure Determination
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination. A systematic screening of crystallization conditions is crucial.
Crystallization Workflow
The following diagram outlines a comprehensive workflow for the crystallization of this compound.
Caption: A systematic workflow for the crystallization of this compound.
Detailed Crystallization Protocols
Slow Evaporation:
-
Prepare a saturated solution of the compound in a selected solvent at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth.
Vapor Diffusion (Hanging Drop Method):
-
Prepare a concentrated solution of the compound in a suitable solvent.
-
Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a precipitant (a solvent in which the compound is less soluble).
-
Seal the system to allow for slow vapor diffusion from the reservoir to the drop, gradually increasing the compound's concentration and inducing crystallization.
X-ray Diffraction Analysis: Deciphering the Atomic Arrangement
Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice.[3][4][5]
Data Collection and Processing Workflow
The following diagram illustrates the key steps in X-ray diffraction data collection and processing.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data and Structural Analysis
While the actual crystallographic data for this compound is not available, we can hypothesize the key parameters that would be determined and their significance.
Hypothetical Crystallographic Data Table:
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a (Å) | 10.5 | Unit cell dimension along the a-axis. |
| b (Å) | 8.2 | Unit cell dimension along the b-axis. |
| c (Å) | 12.1 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | Angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1030 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.25 | Density calculated from the crystallographic data. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
In-depth Structural Analysis would focus on:
-
Molecular Conformation: The planarity of the benzene ring and the torsion angles of the substituent groups (carboxyl, amino, and acetamido) would be analyzed. This provides insights into the molecule's flexibility and preferred spatial arrangement.
-
Hydrogen Bonding Network: The presence of both hydrogen bond donors (amine and amide N-H, carboxylic acid O-H) and acceptors (carbonyl oxygens, amine nitrogen) suggests the formation of an extensive hydrogen bonding network. Identifying these interactions (e.g., N-H···O, O-H···O) is crucial for understanding the crystal packing and the forces governing the solid-state structure.
-
π-π Stacking: The potential for π-π stacking interactions between the aromatic rings of adjacent molecules would be investigated. These interactions can significantly influence the stability of the crystal lattice.
-
Polymorphism: The crystallization process may yield different crystal forms (polymorphs) with distinct physical properties. A thorough crystallographic study would aim to identify and characterize any potential polymorphs.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous workflow for the determination and analysis of the crystal structure of this compound. While the definitive structure is not yet publicly available, the proposed methodologies provide a clear path forward for researchers in the field. The elucidation of this crystal structure will be instrumental in understanding its solid-state properties, guiding the development of new pharmaceutical formulations, and unlocking its full potential in medicinal chemistry and materials science. Future work should focus on executing the proposed experimental plan and exploring the potential for co-crystallization to further modify the physicochemical properties of this promising compound.
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 5-Acetamido-2-aminobenzoic acid for Researchers and Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. A drug's ability to dissolve in a solvent to form a homogenous system is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] For orally administered drugs, dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[3][4] Poorly water-soluble drugs often exhibit incomplete or erratic absorption, leading to suboptimal drug exposure and high inter-individual variability.[1] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major hurdle for formulation scientists.[1][2] This guide provides an in-depth exploration of the solubility of 5-acetamido-2-aminobenzoic acid, a compound with potential analgesic and anti-inflammatory properties, to empower researchers and formulation scientists with the knowledge to overcome these challenges.[5]
Physicochemical Properties of this compound: A Molecular Portrait
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound (Figure 1) is an organic molecule featuring a benzoic acid core with both an amino and an acetamido substituent. These functional groups dictate its polarity, hydrogen bonding capacity, and ionization state, all of which are crucial for its interaction with various solvents.
Figure 1. Chemical Structure of this compound
Caption: Structure of this compound.
A summary of its key physicochemical properties is presented in Table 1. The presence of both a carboxylic acid (pKa₁ ~2-4) and an amino group (pKa₂ ~2-4) suggests that the solubility of this compound will be highly pH-dependent. The XLogP3 value of 1.3 indicates a moderate lipophilicity.[6]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [5][7][8] |
| Molecular Weight | 194.19 g/mol | [6][7][8] |
| Melting Point | 230 °C (decomposes) | [7] |
| pKa (Predicted) | 1.99 ± 0.10 (acidic), 3.88 ± 0.10 (basic) | [7] |
| XLogP3 | 1.3 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Topological Polar Surface Area | 92.4 Ų | [6] |
Table 1. Physicochemical Properties of this compound.
Solubility Profile: A Solvent-by-Solvent Analysis
Table 2. Predicted Qualitative Solubility of this compound.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | pH-dependent, likely low | Amphoteric nature; solubility will increase at pH values above the acidic pKa and below the basic pKa.[10] |
| Methanol | Polar Protic | High | Capable of hydrogen bonding with the solute.[9][11] |
| Ethanol | Polar Protic | High | Similar to methanol, effective hydrogen bonding.[9][11] |
| Isopropanol | Polar Protic | Moderate | Less polar than methanol and ethanol, may have slightly lower solvating power.[11] |
| Acetone | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor.[9] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than acetone, but still a capable solvent.[9][11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and highly polar.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO in its solvating capabilities.[10] |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar, may require heating to achieve significant solubility.[9][11] |
| Dichloromethane (DCM) | Nonpolar | Very Low | Inability to form strong interactions with the polar functional groups.[9] |
| Chloroform | Nonpolar | Very Low | Similar to DCM.[9] |
| Toluene | Nonpolar | Very Low | Aromatic but nonpolar, unlikely to be a good solvent. |
| Hexane | Nonpolar | Very Low | Aliphatic and nonpolar, a poor solvent for this compound.[9] |
Experimental Determination of Thermodynamic Solubility: The Gold Standard
Given the lack of extensive published data, experimental determination of the thermodynamic (or equilibrium) solubility of this compound is essential for accurate formulation development. The shake-flask method is widely regarded as the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[12][13]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of thermodynamic solubility, a crucial parameter for lead optimization and formulation.[14]
Workflow for Shake-Flask Solubility Determination
Caption: Shake-Flask Method Workflow.
Key Considerations for Robust Solubility Data:
-
Purity of Materials: Both the solvent and the solute must be of high purity to avoid erroneous results.[15]
-
Confirmation of Saturation: It is crucial to ensure that an excess of the solid is present throughout the equilibration period to maintain a saturated solution.[3][15]
-
Reliable Sample Separation: The separation of the saturated solution from the undissolved solid must be complete to avoid artificially high solubility values.[15]
-
Reproducible Analysis: The analytical method used for quantification must be validated for accuracy, precision, and linearity.[15]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is essential.[3][15]
Alternative Method: Potentiometric Titration for Ionizable Compounds
For ionizable compounds like this compound, potentiometric titration offers a rapid and precise alternative for determining the intrinsic solubility and pKa values.[16] This method exploits the pH-dependent solubility of the compound.[16][17][18][19][20] By titrating a solution of the compound with a strong acid or base and monitoring the pH, the point at which the compound precipitates can be determined, from which the intrinsic solubility can be calculated.[16]
Theoretical Prediction of Solubility: An In Silico Approach
In the early stages of drug discovery, where compound availability may be limited, theoretical models can provide valuable initial estimates of solubility.
Hansen Solubility Parameters (HSP)
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from the molecular structure alone.[22][23] It has been successfully applied to predict the aqueous solubility of drugs and their solubility in mixed solvent systems.[24][25] While it requires specialized software and computational expertise, COSMO-RS can be a powerful tool for in silico solvent screening and understanding complex solubility behavior.[22][26]
Conclusion and Future Directions
The solubility of this compound is a critical parameter that will govern its formulation and ultimate therapeutic success. This guide has provided a comprehensive overview of its physicochemical properties, predicted solubility profile, and robust methodologies for its experimental determination and theoretical prediction. For researchers and drug development professionals working with this compound, the immediate next step should be the systematic experimental determination of its thermodynamic solubility in a range of pharmaceutically relevant solvents and biorelevant media using the shake-flask method. This empirical data will provide the solid foundation needed for rational formulation design, enabling the development of a safe and effective drug product.
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5-Acetamido-2-aminobenzoic acid as a building block in organic synthesis
An In-Depth Technical Guide: 5-Acetamido-2-aminobenzoic Acid as a Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a trifunctional aromatic compound that has emerged as a highly valuable and versatile scaffold in modern organic synthesis. Possessing a carboxylic acid, a primary aromatic amine, and a secondary acetamido group, its unique substitution pattern on the benzene ring offers chemists a powerful tool for constructing complex molecular architectures. The differential reactivity of these functional groups allows for selective transformations, making it a cornerstone precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological relevance. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the construction of quinazolinone and benzodiazepine frameworks. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this building block in their synthetic endeavors.
Core Characteristics of this compound
This compound, also known as 2-amino-5-acetamidobenzoic acid, is a stable, crystalline solid at room temperature.[1] Its utility in synthesis is derived from the strategic placement and distinct chemical nature of its three functional groups. The primary amino group at the C2 position and the carboxylic acid at the C1 position are ortho to each other, a classic arrangement for intramolecular cyclization reactions. The acetamido group at the C5 position modulates the electronic properties of the ring and provides an additional site for potential modification.[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| CAS Number | 50670-83-2 | [1][3] |
| Appearance | White to gray or brown powder/crystal | [1] |
| Melting Point | 230°C (decomposes) | [1][4] |
| Boiling Point | 365.8 ± 32.0 °C (Predicted) | [4] |
| Density | 1.414 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.99 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water.[5] Soluble in ethanol, methanol, DMSO.[6] | [5][6] |
| ¹H NMR (DMSO-d₆) | δ (ppm) 9.87 (s, 1H, NH), 8.08 (d, 1H), 7.64 (dd, 1H), 6.89 (d, 1H), 2.00 (s, 3H, CH₃) | [6] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 171.97 (COOH), 168.22 (CONH), 157.16, 131.28, 127.54, 120.54, 117.30, 112.52, 23.94 (CH₃) | [6] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is considered hazardous.[7] It is known to cause skin and serious eye irritation.[5][7]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Avoid dust formation.[7] Wash hands thoroughly after handling.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[7]
Synthesis of the Building Block
The most common and classical approach to synthesizing this compound involves the selective acylation of an appropriate anthranilic acid derivative.[2] The primary challenge lies in achieving regioselectivity, targeting the amino group at the C5 position while leaving the C2 amino group free for subsequent cyclization reactions. A more direct route involves the N-acetylation of 5-aminoanthranilic acid.
Below is a representative workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acetylation
This protocol describes the acetylation of 5-aminoanthranilic acid. The rationale for using acetic anhydride is its high reactivity towards the amino group, forming a stable amide bond. Acetic acid serves as a suitable solvent that can be easily removed.
Materials:
-
5-Aminoanthranilic acid (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-aminoanthranilic acid (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material (approx. 10 mL per gram of starting material).
-
Slowly add acetic anhydride (1.1 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath.
-
A precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove residual acetic acid.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Dry the final product under vacuum. Characterize by NMR and melting point analysis to confirm identity and purity.
Core Application: Synthesis of Heterocyclic Scaffolds
The true power of this compound is realized in its application as a precursor to medicinally relevant heterocyclic systems.[2] Its ortho-amino-carboxy arrangement is primed for building fused ring systems.
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9] The Niementowski synthesis is a classic method for preparing 4(3H)-quinazolinones by condensing anthranilic acid with amides.[10] A common modern approach involves reacting an anthranilic acid derivative with an acyl chloride followed by cyclization.
Caption: Reaction pathway for the synthesis of quinazolinones.
Protocol: Synthesis of 6-Acetamido-2-methyl-4(3H)-quinazolinone
This protocol utilizes a two-step, one-pot approach where the initial anthranilic acid is first converted to a benzoxazinone intermediate, which is then reacted with an amine source (in this case, ammonium acetate) to form the quinazolinone ring.[11]
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Ammonium acetate (excess)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Place this compound (1.0 eq) and acetic anhydride (3.0 eq) in a round-bottom flask.
-
Heat the mixture under reflux for 2 hours. This step forms the intermediate 6-acetamido-2-methyl-4H-3,1-benzoxazin-4-one.
-
Allow the mixture to cool slightly, then add an excess of ammonium acetate.
-
Resume heating the mixture to reflux for an additional 4-5 hours.
-
Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
A solid precipitate will form. Collect the product by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure quinazolinone derivative.
-
Confirm the structure using spectroscopic methods (NMR, IR, Mass Spec).
Synthesis of Benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs and are important scaffolds in medicinal chemistry.[12] Their synthesis often involves the condensation of an ortho-phenylenediamine (OPDA) with a ketone or β-keto ester.[12][13] While this compound is not a diamine, its ortho-amino-carboxy structure can be leveraged to build related benzodiazepine-dione systems or can be chemically modified into a suitable precursor. A plausible route involves condensation with an α-amino acid ester.
Conceptual Workflow: Benzodiazepine Synthesis
This conceptual workflow outlines the steps to form a benzodiazepine-dione ring system, a common core in many pharmacologically active molecules.
Caption: Logical flow for constructing a benzodiazepine-dione core.
Protocol: Synthesis of 7-Acetamido-1,4-benzodiazepine-2,5-dione
Materials:
-
This compound (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) as solvent
-
Sodium ethoxide solution
Procedure:
-
Amide Coupling: Dissolve this compound (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture in an ice bath and add TEA or DIPEA (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude dipeptide intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.5 eq) and heat the mixture to reflux for 6-8 hours.
-
Monitor the intramolecular cyclization by TLC.
-
After completion, neutralize the reaction with dilute HCl and concentrate the solvent.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final 7-acetamido-1,4-benzodiazepine-2,5-dione product.
Conclusion
This compound stands as a testament to the power of multifunctional building blocks in synthetic chemistry. Its pre-configured arrangement of reactive sites provides a reliable and efficient entry point into complex heterocyclic systems that form the backbone of numerous pharmaceutical agents.[2][14] By understanding the distinct reactivity of its amino, amido, and carboxylic acid groups, chemists can strategically design and execute syntheses of high-value molecules like quinazolinones and benzodiazepines. This guide has outlined the fundamental properties, synthesis, and key applications of this compound, providing both the conceptual framework and practical protocols necessary for its successful implementation in a research and development setting.
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A Technical Guide to the Biological Activities of 5-Acetamido-2-aminobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the para-aminobenzoic acid (PABA) scaffold stands out as a fundamental building block, prized for its structural versatility and its presence in a wide array of biologically active compounds.[1][2] Its ability to undergo substitution at both the amino and carboxyl groups makes it an ideal starting point for the development of novel molecules with significant therapeutic potential.[1] This guide focuses specifically on the derivatives of 5-acetamido-2-aminobenzoic acid, a class of compounds demonstrating a remarkable breadth of biological activities. These derivatives have emerged as promising candidates in the pursuit of new antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4] We will explore the synthesis, mechanisms of action, and preclinical validation of these compounds, providing field-proven insights and detailed experimental frameworks to support further research and development.
Section 1: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents an urgent and ongoing challenge to global health, necessitating the development of new and effective antimicrobial agents.[3][5] Derivatives of this compound, particularly those integrated into the aurone scaffold, have shown significant promise as a novel class of antimicrobials.
Key Derivatives and Structure-Activity Relationship
Research into a series of 31 newly synthesized aurone derivatives revealed that substitutions on the core scaffold are critical for potency and safety.[6] Specifically, compounds bearing a 5-acetamido group on the A ring were found to be substantially more active and safer than their 5-aminoaurone counterparts.[3] Among these, compounds featuring benzyloxy and isopropyl substitutions on the B ring were identified as the most potent, demonstrating broad-spectrum antimicrobial activity.[3][6] Two lead compounds, 10 and 20 , exhibited potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA), Gram-negative bacteria (e.g., E. coli, A. baumannii), and even bioweapon BSL3 strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µM.[3][6]
Workflow for Antimicrobial Candidate Screening
The process of identifying and validating novel antimicrobial agents follows a structured workflow, from initial synthesis to comprehensive activity and safety profiling. This ensures that only the most promising and safest candidates advance.
Caption: Workflow for antimicrobial drug discovery.
Quantitative Antimicrobial Data
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the most promising 5-acetamidoaurone derivatives against a panel of representative pathogens.
| Compound | B. subtilis (µM) | S. aureus (µM) | E. coli (µM) | M. smegmatis (µM) | C. albicans (µM) |
| 10 | 1.56 | 3.12 | > 100 | 0.78 | > 100 |
| 12 | 3.12 | 6.25 | > 100 | 1.56 | > 100 |
| 15 | 6.25 | 12.5 | > 100 | 3.12 | > 100 |
| 16 | 3.12 | 6.25 | > 100 | 1.56 | > 100 |
| 20 | 1.56 | 3.12 | 50 | 0.78 | > 100 |
| Gemifloxacin | 0.01 | 0.01 | 0.02 | 0.04 | N/A |
| Amphotericin B | N/A | N/A | N/A | N/A | 1.56 |
| Data synthesized from results presented in the literature.[6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method used to determine the MIC of synthesized compounds.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
Use appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a standardized inoculum of the microbial strain to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Dispense 100 µL of the growth medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
The final volume in each well should be 100 µL after dilution. The concentration of DMSO should not exceed 1%, a level confirmed to not affect microbial growth.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (medium only). Use a standard antibiotic (e.g., Gemifloxacin) as a reference control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
-
Data Analysis:
Section 2: Anti-inflammatory and Analgesic Activity
The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects remains a significant challenge in pharmacology.[4][7] Derivatives of 5-acetamido-2-hydroxy benzoic acid, a close analog of the core topic structure, have been investigated as potent analgesic and anti-inflammatory agents.[4][8]
Mechanism of Action: COX-2 Selectivity
The primary mechanism for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. A major goal in modern NSAID design is to achieve selectivity for COX-2, the inducible isoform found at sites of inflammation, over COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa.[4] By modifying the acetamide moiety of 5-acetamido-2-hydroxy benzoic acid with larger groups like phenyl and benzyl, researchers aim to increase this selectivity, potentially leading to safer drug candidates.[4][7]
Pro-inflammatory Signaling Pathway
NSAIDs exert their effects by blocking the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins. This intervention reduces the downstream signaling that leads to pain, fever, and inflammation.
Caption: Mechanism of action for NSAID derivatives.
In-Vivo Efficacy Data
In-vivo studies using murine models are critical for validating the analgesic properties of new compounds. The acetic acid-induced writhing test is a standard model for evaluating peripheral analgesic activity.
| Compound | Dose (mg/kg) | Reduction in Writhing (%) |
| Control | - | 0% |
| PS3 (Benzyl derivative) | 20 | 74% |
| PS3 (Benzyl derivative) | 50 | 75% |
| PS3 is a benzyl derivative of 5-acetamido-2-hydroxy benzoic acid. Data from in-vivo studies demonstrates significant pain reduction compared to the control group.[4][7] |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol describes a standard in-vivo method for assessing the peripheral analgesic activity of test compounds.[4]
-
Animal Preparation:
-
Use adult male Swiss mice, acclimatized for at least one week. House them with free access to food and water.
-
Fast the animals for 12 hours before the experiment.
-
Divide the animals into groups (e.g., control, reference drug, test compound at various doses).
-
-
Compound Administration:
-
Administer the test compound (e.g., PS3) or a vehicle (control) orally or intraperitoneally.
-
Administer a standard analgesic drug (e.g., Acetaminophen) to the reference group.
-
Allow for a 30-60 minute absorption period.
-
-
Induction of Writhing:
-
Administer an intraperitoneal injection of 0.6% acetic acid solution to each mouse to induce the writhing response (a characteristic stretching and constriction of the abdomen).
-
-
Observation and Data Collection:
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for each animal over a 20-minute period.
-
The causality behind this choice is that the writhing response is directly mediated by the local release of prostaglandins and other inflammatory mediators, making it a highly relevant model for testing COX inhibitors.
-
-
Data Analysis:
-
Calculate the percentage of pain reduction (analgesic activity) for each group using the formula: % Reduction = [(Mean writhes in control) - (Mean writhes in test group)] / (Mean writhes in control) * 100
-
Section 3: Anticancer Activity
Chronic inflammation is increasingly recognized as a key driver in the development and progression of many cancers.[9] This link provides a therapeutic opportunity for compounds that possess both anti-inflammatory and anticancer properties. PABA derivatives have been investigated for their potential to inhibit tumor growth by modulating pro-tumoral inflammatory signaling pathways.[9]
Mechanism of Action: Dual Anti-inflammatory and Anticancer Effects
Certain PABA hydrazide derivatives, such as DAB-1 and its more potent successor DAB-2-28 , have demonstrated the ability to inhibit cancer-related inflammation.[9] Their mechanism involves the suppression of key pro-inflammatory and pro-tumoral signaling pathways, including IL-6/STAT3 and TNFα/NFκB.[9] By inhibiting the production of inflammatory mediators like nitric oxide (NO) and the expression of enzymes such as iNOS and COX-2 within the tumor microenvironment, these compounds can effectively slow tumor development.[9] Other aminobenzoic acid derivatives have shown direct cytotoxic effects against various cancer cell lines.[1][10]
In-Vitro Anticancer Drug Screening Workflow
The initial evaluation of a compound's anticancer potential is performed in vitro using cancer cell lines. This workflow allows for the efficient determination of cytotoxicity and the dose-response relationship.
Caption: Workflow for in-vitro anticancer screening.
In-Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The table below presents IC50 values for various 2-aminobenzoic acid derivatives against human cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| PABA Benzamide Derivative | MCF-7 (Breast) | 5.85 |
| PABA Benzamide Derivative | HCT-116 (Colon) | 4.53 |
| Indole Hydrazide (Compound g) | HeLa (Cervical) | 241.62 |
| Indole Hydrazide (Compound b) | HeLa (Cervical) | 259.51 |
| Data compiled from studies on various aminobenzoic acid derivatives.[1][10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa, MCF-7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[10]
-
Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate. This step is a self-validating system, as only living cells can perform this conversion.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or a lysis buffer (e.g., 15% SLS in 1:1 DMF and water), to dissolve the formazan crystals.[10]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The derivatives of this compound represent a versatile and highly promising chemical scaffold with demonstrated biological activities across antimicrobial, anti-inflammatory, and anticancer domains. The structure-activity relationship studies clearly indicate that targeted modifications can significantly enhance potency and selectivity. The dual functionality of certain derivatives as both anti-inflammatory and anticancer agents is particularly compelling, offering a strategic approach to treating inflammation-driven malignancies.
Future research should focus on optimizing the pharmacokinetic properties and bioavailability of these lead compounds.[4] Further in-depth mechanistic studies are required to fully elucidate their molecular targets and signaling pathways.[1] The most promising candidates, such as the 5-acetamidoaurones for infectious diseases and the DAB-2-28 derivative for bladder cancer, warrant advancement into more comprehensive preclinical and, eventually, clinical investigations to evaluate their full therapeutic potential.[1][9]
References
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (Source: vertexaisearch.cloud.google.com)
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (Source: vertexaisearch.cloud.google.com)
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (Source: MDPI)
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and...
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (Source: PubMed)
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (Source: Scholars Research Library)
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (Source: vertexaisearch.cloud.google.com)
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- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Source: vertexaisearch.cloud.google.com)
- Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. (Source: vertexaisearch.cloud.google.com)
- ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES. (Source: TSI Journals)
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A Technical Guide to the Anti-Inflammatory Mechanism of 5-Acetamido-2-aminobenzoic Acid
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones of therapy, primarily targeting the cyclooxygenase (COX) enzymes. This technical guide provides an in-depth exploration of the putative anti-inflammatory mechanism of 5-Acetamido-2-aminobenzoic acid, a compound belonging to the aminobenzoic acid class of molecules. Drawing from the established pharmacology of structurally related compounds, such as anthranilic and salicylic acid derivatives, we postulate a multi-faceted mechanism of action centered on the inhibition of key inflammatory mediators and signaling pathways.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating this compound's therapeutic potential. We detail the core biochemical pathways, provide validated experimental protocols for mechanistic validation, and present data visualization strategies.
Introduction: The Inflammatory Cascade and Therapeutic Intervention
The inflammatory response is a complex, protective process involving immune cells, blood vessels, and a host of molecular mediators. Key drivers of inflammation include the prostaglandins, synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducibly expressed at sites of inflammation and is a primary target for anti-inflammatory drugs.[4][6]
The expression of COX-2 and pro-inflammatory cytokines is largely controlled by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][8]
This compound, as a derivative of aminobenzoic acid, is structurally related to known anti-inflammatory agents like fenamic acids (anthranilic acid derivatives).[3][9] This guide hypothesizes that its mechanism of action involves the dual inhibition of COX enzymes and the suppression of the NF-κB signaling pathway.
Postulated Core Mechanisms of Action
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism for many NSAIDs is the blockade of the cyclooxygenase active site, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[4][6] Derivatives of the structurally similar 5-acetamido-2-hydroxy benzoic acid have been investigated for their binding affinity with the COX-2 receptor.[10][11] We postulate that this compound similarly binds to the active site of COX enzymes, with potential selectivity for COX-2. The presence of a carboxylic acid group is a common structural feature for many classical NSAIDs, which forms critical interactions within the COX active site.[3]
Caption: Inhibition of Prostaglandin Synthesis via COX Blockade.
Suppression of the NF-κB Signaling Pathway
A more profound anti-inflammatory effect can be achieved by targeting the upstream signaling pathways that control the expression of multiple inflammatory mediators. The NF-κB pathway is a critical regulator of inflammation.[5][12] We hypothesize that this compound interferes with this pathway, potentially by inhibiting the IKK complex, thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action would keep NF-κB inactive in the cytoplasm, preventing the transcription of genes for COX-2, TNF-α, and IL-6.
Caption: Putative Inhibition of the NF-κB Signaling Pathway.
Experimental Protocols for Mechanistic Validation
To empirically validate these hypothesized mechanisms, a series of robust in vitro assays are required. The following protocols provide a self-validating framework for investigation.[13][14][15][16]
Workflow for Assessing Anti-Inflammatory Activity
Caption: General Experimental Workflow.
Protocol: Cyclooxygenase (COX) Inhibition Assay
This protocol describes a colorimetric assay to screen for COX-1 and COX-2 inhibitors by measuring the peroxidase activity of the enzymes.[17][18]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Celecoxib (COX-2 selective control), Ibuprofen (non-selective control)
-
96-well microplate and plate reader (590-611 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and test compounds in Assay Buffer as recommended by the supplier.[17]
-
Plate Setup:
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of test compound at various concentrations.
-
-
Incubation: Add 10 µL of the colorimetric substrate (TMPD) to all wells. Shake the plate gently and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol: Cytokine Quantification by ELISA
This protocol details the measurement of TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.[19][20][21][22]
Materials:
-
ELISA kits for human/murine TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate).
-
Supernatants from cell cultures (see Workflow 3.1).
-
Wash Buffer (PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
96-well microplate and plate reader (450 nm).
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.
-
Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Substrate Development: Wash the plate. Add TMB substrate and incubate for 15-20 minutes in the dark until a color develops.
-
Measurement: Add Stop Solution to each well. Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the standard curve to calculate the concentration of TNF-α and IL-6 in the samples.
Protocol: Western Blot for IκBα Phosphorylation
This protocol is for detecting the phosphorylation status of IκBα, a key event in NF-κB activation.[23][24][25]
Materials:
-
Cell lysates (see Workflow 3.1). Ensure lysis buffer contains phosphatase and protease inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and system.
-
Blocking buffer (5% BSA in TBST for phospho-antibodies).
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Mouse anti-total-IκBα.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x SDS-PAGE loading buffer and boil at 95°C for 5-10 minutes.[23]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for total IκBα or a loading control like β-actin.[23]
-
Data Analysis: Quantify band intensity using densitometry software. Express the level of phosphorylated IκBα as a ratio to total IκBα.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: COX Enzyme Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| This compound | Value | Value | Value |
| Ibuprofen (Control) | 15 | 35 | 0.43 |
| Celecoxib (Control) | >100 | 0.8 | >125 |
Table 2: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment (Concentration) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
|---|---|---|
| Vehicle Control (LPS only) | 100% | 100% |
| This compound (10 µM) | Value | Value |
| This compound (50 µM) | Value | Value |
| Dexamethasone (1 µM) | 15% | 25% |
Conclusion and Future Directions
This guide outlines a plausible, multi-target anti-inflammatory mechanism for this compound, focusing on the inhibition of COX enzymes and the NF-κB signaling pathway. The provided experimental protocols offer a rigorous framework for validating these hypotheses.
Successful demonstration of these mechanisms in vitro would warrant further investigation, including:
-
In Vivo Efficacy: Testing the compound in animal models of inflammation, such as carrageenan-induced paw edema.[15]
-
Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of the compound.[10][11]
-
Broader Pathway Analysis: Investigating effects on other inflammatory pathways, such as MAP kinase signaling or inflammasome activation.
-
Structural Biology: Co-crystallization studies with COX-2 to elucidate the precise binding mode and inform the design of more potent derivatives.[6][9]
The systematic approach detailed herein will enable a comprehensive understanding of this compound's mechanism of action and a robust evaluation of its potential as a novel anti-inflammatory therapeutic.
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Ledwoń, P., & Małecki, A. (2017). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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ResearchGate. (n.d.). Simultaneous detection of IL-6 and TNF- α using the prepared. ResearchGate. [Link]
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Zare, F., et al. (2009). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. PubMed Central. [Link]
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ResearchGate. (2014). How can I measure interleukin (IL-6, IL-10 and TNF alpha) in cell culture using flow cytometry? ResearchGate. [Link]
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da Silva, P. A. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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ResearchGate. (2011). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. [Link]
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da Silva, P. A. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
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ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. ResearchGate. [Link]
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Kumar, A., et al. (2011). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]
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Amanote Research. (n.d.). Design, Synthesis and Anti-Inflammatory Activity of. Amanote Research. [Link]
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MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
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Bentham Science. (2017). Cyclooxygenase Inhibition: From NSAIDS to Selective COX-2 Inhibitors (part 2). Bentham Science. [Link]
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Borges, R. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed Central. [Link]
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Lupica, J. A. (2008). Inhibition of the NF-KB Signaling Pathway and Its Effects on Apoptosis and Cancer. Cleveland State University. [Link]
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Sun, S. C. (2011). The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. PubMed Central. [Link]
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Malkowski, M. G. (2020). A new hotspot for cyclooxygenase inhibition. American Society for Biochemistry and Molecular Biology. [Link]
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Open Exploration Publishing. (2024). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Open Exploration Publishing. [Link]
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Kalgutkar, A. S., et al. (2017). Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PubMed Central. [Link]
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An In-Depth Technical Guide to the In-Silico Prediction of 5-Acetamido-2-aminobenzoic Acid Bioactivity
Abstract
In the landscape of modern drug discovery, in-silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques offer a cost-effective and rapid means to screen vast chemical spaces, predict biological activities, and assess the pharmacokinetic profiles of candidate molecules before committing to resource-intensive laboratory synthesis and testing.[3][4] This guide presents a comprehensive, methodology-driven framework for predicting the potential bioactivity of 5-Acetamido-2-aminobenzoic acid, a small molecule with a structure suggestive of diverse pharmacological potential.[5] We will navigate a multi-faceted computational workflow, beginning with foundational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to establish its drug-like potential. Subsequently, we will employ ligand-based chemoinformatics to identify plausible biological targets. The core of this guide provides a detailed, step-by-step protocol for performing molecular docking simulations against a high-probability protein target, elucidating potential binding affinities and interaction mechanisms. This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of steps, but the scientific rationale underpinning each decision in the in-silico investigation process.
Introduction
The Imperative for In-Silico Bioactivity Screening
The journey from a chemical entity to a marketed drug is fraught with high attrition rates, often due to poor efficacy or unforeseen toxicity.[6] Computational drug design, or computer-aided drug design (CADD), has emerged as a critical strategy to mitigate these risks early in the pipeline.[7] By modeling molecular interactions and predicting properties computationally, CADD enables a rational, hypothesis-driven approach to drug discovery, prioritizing candidates with the highest likelihood of success.[8] This guide operationalizes these principles, applying a suite of in-silico tools to a specific molecule of interest.
Focus Molecule: this compound
This compound (CAS: 50670-83-2) is an organic compound featuring an aminobenzoic acid scaffold.[9][10] Its structural analogs, particularly para-aminobenzoic acid (PABA), are known building blocks for a wide array of therapeutic agents, including antibacterial sulfonamides and local anesthetics.[11][12] The presence of hydrogen bond donors (amino and carboxylic acid groups) and an acceptor (acetamido group) suggests a high potential for specific interactions with biological macromolecules.[5] However, its specific bioactivity and therapeutic targets are not well-documented, making it an ideal candidate for exploratory in-silico analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [9] |
| Molecular Weight | 194.19 g/mol | [13] |
| IUPAC Name | This compound | [9] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)N)C(=O)O | [5] |
| Hydrogen Bond Donors | 3 | PubChem[9] |
| Hydrogen Bond Acceptors | 3 | PubChem[9] |
| Rotatable Bonds | 2 | PubChem[9] |
Strategic Workflow for In-Silico Bioactivity Prediction
A robust in-silico investigation does not rely on a single method but rather integrates multiple predictive techniques to build a cohesive and cross-validated hypothesis. The causality behind this workflow is to first establish the foundational "drug-likeness" of the molecule. A compound with potent activity but poor pharmacokinetics is unlikely to become a successful drug. Therefore, we begin with ADMET prediction. Only after establishing a favorable ADMET profile do we proceed to the more computationally intensive and hypothesis-driven steps of target identification and binding validation through molecular docking.
Caption: Overall workflow for in-silico bioactivity prediction.
Foundational Analysis: Physicochemical and ADMET Profiling
Rationale
The "fail fast, fail cheap" paradigm is central to modern drug discovery. ADMET profiling allows us to computationally predict a molecule's pharmacokinetic properties. This initial screen is crucial because it helps identify potential liabilities—such as poor absorption, rapid metabolism, or toxicity—that could terminate a drug development program, saving significant resources.[6] We use established computational models, many of which are freely available, to estimate these properties.[14][15]
Protocol: ADMET Prediction using an Online Web Server
This protocol uses a web-based tool like ADMETlab 2.0 or admetSAR as an example, which provides comprehensive predictions based on large, curated datasets.[16][17]
-
Obtain the SMILES String: For this compound, the SMILES (Simplified Molecular Input Line Entry System) string is CC(=O)NC1=CC(=C(C=C1)N)C(=O)O.[5]
-
Navigate to the Web Server: Open a tool such as ADMETlab 2.0 in a web browser.
-
Input the Molecule: Paste the SMILES string into the input box. Most tools also accept other formats like SDF or allow you to draw the molecule.
-
Run the Prediction: Initiate the calculation. The server will process the input and return a detailed report of various ADMET properties.
-
Analyze the Results: Scrutinize key parameters. Pay close attention to predictions for Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition, and potential toxicities like hERG inhibition or Ames mutagenesis.[16]
Table 2: Hypothetical ADMET Prediction Summary
| Parameter | Predicted Value | Interpretation & Rationale |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good | High probability of being absorbed from the gut. |
| Caco-2 Permeability | Moderate | May cross cellular membranes effectively. |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Low/Negative | Unlikely to cross into the central nervous system, reducing potential for CNS side effects. |
| Plasma Protein Binding | Moderate | Indicates a reasonable fraction of the compound will be free in circulation to exert its effect. |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this key enzyme. |
| CYP3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this key enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Non-substrate | Provides insight into the likely route of elimination. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Reduced likelihood of causing cardiac arrhythmias. |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenic potential. |
| Drug-Induced Liver Injury | Low Risk | Reduced likelihood of causing liver damage. |
Target Identification and Validation
The Challenge of Target Deconvolution
For a novel or understudied compound, the biological target is often unknown. The process of identifying this target is called target deconvolution or target fishing. In-silico target fishing leverages the principle of chemical similarity: a molecule is likely to bind to the same targets as other molecules with similar structures or shapes.[18]
Strategy: Ligand-Based Target Prediction
Our strategy is to use the structure of this compound as a query to search against databases of known bioactive ligands, such as ChEMBL.[19] ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing information on compounds, their biological targets, and their bioactivities.[20][21] Web tools like SwissTargetPrediction automate this process by comparing the query molecule to a library of known actives and ranking potential targets by probability.
Given the structural similarity of our molecule to p-Aminobenzoic acid (PABA), a known substrate for Dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, this enzyme emerges as a primary hypothesis.[22] Sulfonamide antibiotics are classic inhibitors of DHPS, acting as PABA antagonists. Therefore, investigating DHPS as a potential target is a chemically and biologically sound starting point.
Structure-Based Prediction: Molecular Docking Simulation
Mechanistic Principle
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[23] The goal is to predict the binding mode and estimate the binding affinity (often given as a score or energy value). A lower binding energy generally indicates a more stable and favorable interaction.[24][25] This method is foundational for structure-based drug design.
Caption: A typical workflow for molecular docking simulations.
Protocol: Docking of this compound into E. coli DHPS
This protocol uses AutoDock Vina, a widely used and validated open-source docking program, as the core tool, with preparatory steps performed using UCSF Chimera or AutoDock Tools.[25][26]
-
Receptor Preparation:
-
Rationale: The raw crystal structure from the Protein Data Bank (PDB) contains non-essential elements (water, co-factors) and lacks hydrogen atoms, which are critical for calculating interactions. This step prepares a clean, complete receptor model.
-
Action:
-
Download the crystal structure of E. coli Dihydropteroate synthase (e.g., PDB ID: 1AJ0) from the RCSB PDB website.
-
Load the PDB file into UCSF Chimera.[25]
-
Remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Add polar hydrogen atoms to the protein to correctly model hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Save the processed protein structure in the .pdbqt format required by AutoDock Vina.
-
-
-
Ligand Preparation:
-
Rationale: The ligand must be converted from a 2D representation (like SMILES) to a 3D structure with an optimized, low-energy conformation.
-
Action:
-
Using software like Avogadro or online tools, convert the SMILES string of this compound to a 3D structure (.mol2 or .pdb file).
-
Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Load the 3D structure into AutoDock Tools, assign rotatable bonds, and save it in the .pdbqt format.
-
-
-
Grid Box Generation:
-
Rationale: The docking algorithm needs a defined search space. The grid box should encompass the entire binding site (active site) of the protein to ensure the algorithm searches for poses in the correct location.
-
Action:
-
Identify the active site residues. For DHPS, these are the residues known to interact with the native PABA substrate.
-
In AutoDock Tools, center the grid box on these residues.
-
Adjust the dimensions of the box (in x, y, and z) to be large enough to accommodate the ligand and allow it to rotate freely within the active site.
-
-
-
Running the Docking Simulation:
-
Rationale: This is the core computational step where the algorithm samples many different poses of the ligand within the grid box and scores them.
-
Action:
-
Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand (.pdbqt files) and the coordinates and dimensions of the grid box.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
Vina will output a file containing the predicted binding poses and their corresponding affinity scores.
-
-
-
Results Analysis and Validation:
-
Rationale: The output is not just a number; it is a structural hypothesis. The binding energy gives a quantitative estimate of affinity, while the pose reveals the specific hydrogen bonds, hydrophobic interactions, and other contacts that stabilize the complex.
-
Action:
-
Examine the output file. The top-ranked pose is the one with the lowest (most favorable) binding affinity.
-
Load the receptor PDBQT and the docked ligand PDBQT files into a visualization software like PyMOL or UCSF Chimera.
-
Analyze the interactions between the ligand and the protein's active site residues. Identify key hydrogen bonds and hydrophobic contacts.
-
(Self-Validation): As a crucial control, dock the native substrate (PABA) or a known inhibitor (e.g., sulfamethoxazole) into the same active site. A successful docking protocol should predict a binding pose for the known ligand that is very close to its experimentally determined position (typically <2.0 Å RMSD).
-
-
Table 3: Hypothetical Molecular Docking Results
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
| This compound | -7.8 | Arg63, Asp185, Phe190 | H-bond with Arg63 (Carboxylic acid), H-bond with Asp185 (Amino group), Pi-stacking with Phe190 (Benzene ring) |
| p-Aminobenzoic acid (PABA) | -6.5 | Arg63, Asp185, Phe190 | H-bond with Arg63 (Carboxylic acid), H-bond with Asp185 (Amino group), Pi-stacking with Phe190 (Benzene ring) |
| Sulfamethoxazole (Control) | -8.5 | Arg63, Asp185, Phe190, Thr62 | H-bond with Arg63, H-bond with Thr62, Hydrophobic interactions with Phe190 |
Complementary Ligand-Based Prediction Methods
While molecular docking is powerful, its accuracy depends on having a high-quality structure of the target protein. Ligand-based methods provide an alternative or complementary approach when a target structure is unknown or unreliable.[27][28]
Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to bind to a specific target.[7][29] If a set of diverse molecules is known to be active against a target, a common pharmacophore model can be generated.[27] This model can then be used as a 3D query to rapidly screen large databases for new molecules that fit the required features, a process known as virtual screening.[30]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][28] The process involves calculating a set of numerical "descriptors" for each molecule that encode its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.[2] A statistical model (from simple linear regression to complex machine learning algorithms) is then built to correlate these descriptors with the measured activity.[28] A validated QSAR model can predict the activity of new, unsynthesized compounds, guiding lead optimization efforts.[3]
Synthesizing the Evidence: A Holistic Bioactivity Profile
The power of an in-silico analysis lies in the convergence of evidence from multiple methods.
-
ADMET Profile: Our initial analysis suggests this compound possesses favorable drug-like properties, making it worthy of further investigation.
-
Target Hypothesis: Based on structural similarity to PABA, Dihydropteroate synthase (DHPS) was identified as a high-probability target, suggesting potential antibacterial activity.
-
Molecular Docking: The docking simulation predicted a stable binding mode within the DHPS active site with a favorable binding affinity, potentially stronger than the native substrate PABA. The specific interactions identified (e.g., hydrogen bonds with key residues) provide a testable mechanistic hypothesis.
Limitations: It is critical to acknowledge that all in-silico predictions are models of reality, not reality itself. Docking scores are estimates, and ADMET predictions are based on statistical models. These results do not constitute proof of activity but rather generate a strong, data-driven hypothesis.
Next Steps: The clear next step is to acquire or synthesize this compound and validate the in-silico predictions through in-vitro experiments. This would involve an enzymatic assay to measure its inhibitory activity (IC50) against purified DHPS and antimicrobial susceptibility testing against bacterial strains like E. coli.
Conclusion
This guide has detailed a systematic and scientifically grounded in-silico workflow to predict the bioactivity of this compound. By integrating ADMET profiling, ligand-based target identification, and structure-based molecular docking, we have constructed a compelling hypothesis that this compound is a drug-like molecule with potential antibacterial activity via the inhibition of Dihydropteroate synthase. Each step was guided by a clear scientific rationale, and the protocols provided are designed to be both reproducible and self-validating. This multi-faceted computational approach exemplifies how modern drug discovery can rapidly move from a simple chemical structure to a potent, testable biological hypothesis, dramatically accelerating the path toward new therapeutic discoveries.
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An In-Depth Technical Guide to the Thermochemical Properties of 5-Acetamido-2-aminobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermochemical properties of 5-Acetamido-2-aminobenzoic acid (C₉H₁₀N₂O₃), a compound of interest in pharmaceutical development for its potential analgesic and anti-inflammatory properties.[1] Due to a scarcity of direct experimental data in publicly available literature, this paper establishes a predictive profile for its key thermochemical parameters, including enthalpy of formation, heat capacity, and thermal stability. This predictive framework is grounded in a thorough analysis of structurally analogous compounds: 2-aminobenzoic acid (anthranilic acid), 5-aminosalicylic acid, and acetanilide. Furthermore, this guide presents detailed, field-proven experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry, enabling researchers to empirically validate and expand upon the predictive data presented. This dual approach of predictive analysis and methodological guidance is designed to empower researchers, scientists, and drug development professionals in their work with this and similar compounds.
Introduction: The Significance of Thermochemical Profiling in Drug Development
This compound is an organic compound featuring an acetamido group on a 2-aminobenzoic acid backbone.[1] Its molecular structure suggests potential as a precursor for more potent analgesic and anti-inflammatory agents.[1] In the journey of a drug candidate from laboratory to clinic, a thorough understanding of its physicochemical properties is paramount. Among these, thermochemical properties are critical for determining a compound's stability, shelf-life, and compatibility with other excipients during formulation. Thermal events such as melting, decomposition, and phase transitions can significantly impact the safety, efficacy, and manufacturing of a pharmaceutical product.
This guide addresses the current knowledge gap regarding the thermochemical behavior of this compound. By establishing a predictive baseline and providing robust methodologies for its experimental determination, we aim to facilitate further research and development involving this promising molecule.
Physicochemical and Predicted Thermochemical Properties
A summary of the known physicochemical and predicted thermochemical properties of this compound is presented below. The predicted values are derived from the experimental data of the analogous compounds discussed in the subsequent section.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Predicted Melting Point | ~210-220 °C (with decomposition) | Analog Analysis |
| Predicted Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -590 to -620 kJ/mol | Analog Analysis |
| Predicted Thermal Decomposition Onset | > 220 °C | Analog Analysis |
Predictive Analysis Based on Structural Analogs
The prediction of the thermochemical properties of this compound is based on the known data of three structurally related compounds: 2-aminobenzoic acid, acetanilide, and 5-aminosalicylic acid.
-
2-Aminobenzoic Acid (Anthranilic Acid): This is the core benzoic acid structure with an amino group. It has a reported standard enthalpy of formation of -380.4 kJ/mol.[1] Anthranilic acid is known to decarboxylate when heated above its melting point of 146-148 °C.[1][2]
-
Acetanilide: This compound provides the thermochemical contribution of the acetamido group attached to a benzene ring. Its standard enthalpy of formation is -209.5 ± 1.5 kJ mol⁻¹, with an enthalpy of combustion of -4224.8 ± 1.0 kJ mol⁻¹.[3] It has a melting point of 113-115 °C.[4]
-
5-Aminosalicylic Acid: This analog introduces a hydroxyl group, which is not present in the target molecule, but its thermal behavior provides insights into a similarly substituted aminobenzoic acid. It exhibits decomposition at 275-280 °C.[5]
Causality of Predictions:
The predicted melting point of this compound is higher than that of its parent compound, 2-aminobenzoic acid, due to the additional acetamido group, which can participate in intermolecular hydrogen bonding, thus requiring more energy to break the crystal lattice. The prediction of decomposition accompanying melting is based on the behavior of both 2-aminobenzoic acid and 5-aminosalicylic acid, which both exhibit thermal instability around their melting points.
The predicted standard enthalpy of formation is a composite estimate. Starting with the enthalpy of formation of 2-aminobenzoic acid (-380.4 kJ/mol), we can approximate the effect of adding an acetamido group. The difference in the enthalpy of formation between benzene and acetanilide can be used as a rough proxy for the contribution of the acetamido group. This logic leads to a more negative enthalpy of formation for the target molecule.
The predicted onset of thermal decomposition is placed above the predicted melting point, which is a common observation for complex organic molecules where melting can trigger decomposition pathways.
Experimental Protocols for Thermochemical Characterization
To move from predictive to empirical data, the following experimental protocols are recommended. These protocols are designed to be self-validating through careful calibration and control measures.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.[6]
Experimental Workflow for DSC
Caption: Workflow for combustion calorimetry.
Step-by-Step Methodology:
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a certified standard, such as benzoic acid. 2[7]. Sample Preparation: Press a pellet of approximately 1 g of this compound and weigh it accurately.
-
Bomb Assembly: Attach a fuse wire to the bomb electrodes, ensuring it is in contact with the sample pellet. Place the sample in the combustion bomb.
-
Bomb Pressurization: Add 1 mL of distilled water to the bomb to ensure all combustion products are in their standard states. Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
-
Combustion: Place the bomb in the calorimeter, fill the calorimeter with a known mass of water, and allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change (ΔT).
-
Product Analysis: After combustion, analyze the bomb contents for nitric acid (from the nitrogen in the sample) and unburned carbon.
-
Calculation: Calculate the heat of combustion from the temperature rise and the heat capacity of the calorimeter, making corrections for the heat of formation of nitric acid and the heat of combustion of the fuse wire. The enthalpy of formation can then be calculated using the known enthalpies of formation of CO₂(g) and H₂O(l).
Conclusion
This technical guide has provided a foundational understanding of the thermochemical properties of this compound through a predictive analysis based on structural analogs. While this approach offers valuable initial insights, it is imperative that these predictions are substantiated by rigorous experimental validation. The detailed protocols for DSC, TGA, and combustion calorimetry presented herein offer a clear pathway for researchers to obtain precise, empirical data. A thorough characterization of the thermochemical behavior of this compound will be instrumental in its potential development as a pharmaceutical agent, ensuring its stability, safety, and efficacy.
References
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Wikipedia. (n.d.). Anthranilic acid. Available at: [Link]
-
Johnson, W. H. (1975). The enthalpies of combustion and formation of acetanilide and urea. Research of the National Bureau of Standards, 79A(4), 561-564. Available at: [Link]
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Sato-Toshima, T., Kamaguchi, A., Nishiyama, K., Sakiyama, M., & Seki, S. (1979). Enthalpies of Combustion of Organic Compounds. IV. Acetanilide and Nicotinic Acid. Bulletin of the Chemical Society of Japan, 52(10), 2843-2846. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of anthranilic acid (CAS 118-92-3). Available at: [Link]
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Olczak-Kobza, M., & Cygański, A. (1982). Investigation of thermal decomposition of anthranilates of alkaline earth metals. Journal of Thermal Analysis, 24(2), 281-286. Available at: [Link]
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Stevens, W. H., & Pepper, J. M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 30(6), 529-536. Available at: [Link]
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Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]
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BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Available at: [Link]
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Wikipedia. (n.d.). Acetanilide. Available at: [Link]
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Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Available at: [Link]
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Infinita Lab. (2023, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Available at: [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Available at: [Link]
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S4Science. (n.d.). Thermogravimetric Analysis (TGA) A Beginner's Guide. Available at: [Link]
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XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]
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TSFX. (n.d.). Chemistry Lab Report. Available at: [Link]
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An In-depth Technical Guide to 5-Acetamido-2-aminobenzoic Acid: From Historical Context to Synthetic Protocols
Abstract
5-Acetamido-2-aminobenzoic acid, a derivative of anthranilic acid, serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical sector. While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its existence is a logical consequence of the extensive exploration of anthranilic acid chemistry that began in the 19th century. This guide provides a comprehensive overview of this compound, situating its development within the broader history of its parent molecule. It offers a detailed examination of its synthesis, the rationale behind the experimental choices, and a step-by-step protocol for its preparation. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.
Introduction and Historical Context: The Legacy of Anthranilic Acid
The story of this compound is intrinsically linked to its parent compound, anthranilic acid (2-aminobenzoic acid). Anthranilic acid was first obtained in 1841 by Carl Julius Fritzsche through the degradation of indigo dye, a discovery that was a significant milestone in the early days of organic chemistry.[1] This compound, with its ortho-substituted carboxylic acid and amine groups on a benzene ring, proved to be a versatile precursor for a wide range of chemical syntheses.[2]
The late 19th and early 20th centuries saw a surge in the investigation of aromatic compounds for the development of dyes, perfumes, and pharmaceuticals.[3] During this period, the systematic derivatization of known molecules was a common practice. The acetylation of amines was a well-established and fundamental reaction. It is highly probable that this compound was first synthesized during this era of exploratory chemistry, not as a standalone discovery, but as part of the broader characterization of anthranilic acid's reactivity and the creation of a library of its derivatives.
While its own discovery may be unassuming, this compound has found its place in modern organic synthesis. Its bifunctional nature, possessing a free amino group and a protected acetamido group, makes it a useful building block. The presence of these functional groups, along with the carboxylic acid, allows for selective modifications at different positions of the molecule, a desirable characteristic in the multi-step synthesis of complex target molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Acetamidoanthranilic Acid, 5-(Acetylamino)-2-aminobenzoic acid |
| CAS Number | 50670-83-2 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to brown powder/crystal |
| Melting Point | 218-222 °C |
Synthesis of this compound: A Methodological Deep Dive
The most common and straightforward method for the preparation of this compound is through the selective acetylation of the amino group of a suitably substituted aminobenzoic acid. However, starting from the readily available 2-aminobenzoic acid (anthranilic acid) requires a multi-step approach to ensure the correct isomer is formed. A more direct, though less common, route would involve the reduction of a nitro group on an acetylated aminobenzoic acid. The most classical and reliable synthesis involves the nitration of acetanilide, followed by hydrolysis, reduction, and finally, acetylation.
A more direct, albeit less regioselective, approach is the direct acetylation of 2,5-diaminobenzoic acid. For the purpose of this guide, we will detail the most common laboratory synthesis starting from 5-nitroanthranilic acid.
Rationale for the Synthetic Strategy
The chosen synthetic pathway involves two key transformations: the reduction of a nitro group to an amine and the subsequent acetylation of that newly formed amine.
-
Reduction of 5-Nitroanthranilic Acid: The starting material, 5-nitroanthranilic acid, is commercially available. The nitro group is a strong electron-withdrawing group and can be selectively reduced to an amino group in the presence of the carboxylic acid and the existing amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source). The choice of reducing agent can depend on the scale of the reaction and the desired purity of the product.
-
Selective Acetylation: Once 2,5-diaminobenzoic acid is formed, the next step is the selective acetylation of the amino group at the 5-position. The amino group at the 2-position is ortho to the carboxylic acid, which can influence its reactivity. However, under controlled conditions, selective acetylation can be achieved. Acetic anhydride is a common and effective acetylating agent for this purpose. The reaction is typically carried out in a suitable solvent, and the product can be isolated by precipitation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.
Part 1: Reduction of 5-Nitroanthranilic Acid to 2,5-Diaminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-nitroanthranilic acid.
-
Addition of Reducing Agent: Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Add this solution to the flask containing the 5-nitroanthranilic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide until a precipitate forms. The pH should be adjusted to be slightly basic.
-
Purification: Filter the crude 2,5-diaminobenzoic acid and wash it with cold water. The product can be further purified by recrystallization from water or an ethanol/water mixture.
Part 2: Acetylation of 2,5-Diaminobenzoic Acid
-
Reaction Setup: Dissolve the purified 2,5-diaminobenzoic acid in a dilute aqueous solution of hydrochloric acid in a beaker or flask.
-
Acetylation: To the stirred solution, add acetic anhydride dropwise while maintaining the temperature with an ice bath.
-
Reaction Time: Continue stirring the reaction mixture for 1-2 hours at room temperature.
-
Precipitation: After the reaction is complete, adjust the pH of the solution with a base (e.g., sodium bicarbonate or sodium acetate solution) until a precipitate of this compound forms.
-
Isolation and Purification: Filter the solid product, wash it with cold water, and dry it. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.
Applications and Future Directions
This compound is primarily used as an intermediate in organic synthesis. Its potential applications stem from its structural features:
-
Pharmaceutical Synthesis: It serves as a precursor for the development of more complex molecules with potential analgesic and anti-inflammatory properties.[4] The acetamido group can be a key feature in the final drug molecule, or it can be a protecting group that is later removed.
-
Enzyme Interaction Studies: The molecule's structure can be used to design probes for studying the active sites of enzymes, particularly those involved in pain and inflammation pathways like cyclooxygenase (COX) enzymes.[4]
-
Crystal Engineering: The presence of hydrogen bond donors (the amino and carboxylic acid groups) and acceptors (the carbonyl and carboxylic acid groups) makes it a candidate for the construction of supramolecular assemblies with specific structural and functional properties.[4]
Future research may focus on expanding the library of derivatives synthesized from this compound to explore a wider range of biological activities. Furthermore, the development of more efficient and greener synthetic routes to this compound remains an area of interest.
Conclusion
This compound is a compound whose significance lies not in a dramatic discovery but in its utility as a versatile building block in organic synthesis. Its history is rooted in the foundational explorations of anthranilic acid chemistry. Understanding the logical and well-established methods for its synthesis is crucial for its effective application in research and development, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of its historical context, properties, and a detailed protocol for its synthesis, offering a valuable resource for the scientific community.
References
-
Larsson, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (Doctoral dissertation, Uppsala University). Retrieved from [Link]
- Anwar, S., et al. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Journal of Applicable Chemistry, 2(6), 1635-1640.
-
ResearchGate. (2010). The Chemistry of Anthranilic Acid. Retrieved from [Link]
- Sule, A., et al. (2023). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. World Journal of Pharmacy and Pharmaceutical Sciences, 12(8), 556-571.
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An In-depth Technical Guide on the Natural Occurrence and Therapeutic Potential of 5-Acetamido-2-aminobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-acetamido-2-aminobenzoic acid, a pharmacologically active scaffold, and its naturally occurring analogs. While the natural occurrence of this compound itself is not well-documented, this guide delves into the existence of closely related natural products, including diaminobenzoic acids and other N-acetylated aminobenzoic acids found in plants and microorganisms. We will explore the biosynthetic pathways leading to these compounds, detail experimental protocols for their isolation and characterization, and discuss their significant therapeutic potential, particularly in the context of anti-inflammatory and analgesic drug development. This guide serves as a valuable resource for researchers and professionals in natural product chemistry, medicinal chemistry, and pharmacology who are interested in the discovery and development of novel therapeutics based on the aminobenzoic acid scaffold.
Part 1: Introduction to Aminobenzoic Acids as Bioactive Scaffolds
Aminobenzoic acids are a class of aromatic compounds that feature both an amino group and a carboxylic acid group attached to a benzene ring. These molecules are pivotal "building blocks" in the biosynthesis of a vast array of natural products and are frequently incorporated into the structures of synthetic drugs[1][2]. The three primary isomers—ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA)—each serve as precursors to diverse and biologically significant molecules[3].
The biosynthesis of the ortho and para isomers originates from the shikimate pathway, a central metabolic route in bacteria, fungi, and plants for the production of aromatic amino acids[3]. Chorismate, a key intermediate in this pathway, is converted to anthranilate or PABA, which are then utilized in various downstream metabolic processes, including the synthesis of tryptophan and folate, respectively[3][4]. The meta isomer is synthesized through a different route[3]. The structural versatility and inherent biological relevance of aminobenzoic acids make them a fertile ground for the discovery of new therapeutic agents.
Part 2: this compound: A Pharmacologically Active Synthetic Compound
While its presence in nature is not well-established, this compound (molecular formula: C₉H₁₀N₂O₃) has garnered interest due to its notable biological activities[5].
Chemical Structure and Synthesis:
The structure of this compound is characterized by a 2-aminobenzoic acid (anthranilic acid) core with an acetamido group at the 5-position. It can be readily synthesized in the laboratory, typically through the acylation of 2,5-diaminobenzoic acid or the acetylation of 5-amino-2-aminobenzoic acid precursors[5].
Biological Activity and Therapeutic Potential:
Research has indicated that this compound exhibits significant analgesic and anti-inflammatory properties[5]. Preclinical studies suggest that its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation[5]. This positions the this compound scaffold as a promising starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles[6][7].
Part 3: Naturally Occurring Analogs of this compound
Although this compound itself is not a commonly isolated natural product, several of its structural analogs have been identified from natural sources. These discoveries provide crucial insights into the biosynthetic capabilities of organisms to produce related compounds.
Diaminobenzoic Acids: Potential Biosynthetic Precursors
Diaminobenzoic acids are close structural relatives of this compound, lacking only the N-acetyl group. Their natural occurrence suggests a plausible biosynthetic route to N-acetylated derivatives.
-
2,4-Diaminobenzoic Acid: This compound has been identified in the common carrot (Daucus carota) and the bacterium Streptomyces albus[8]. Its presence in both a plant and a microbial species hints at a potentially widespread biosynthetic pathway.
N-acetylated Aminobenzoic Acids in Nature and Metabolism
The enzymatic N-acetylation of aminobenzoic acids has been observed in both plants and animals, leading to the formation of compounds structurally analogous to this compound.
-
N-acetyl-m-aminobenzoic Acid: Cell suspension cultures of the plant Solanum laciniatum have been shown to produce N-acetyl-m-aminobenzoic acid when supplied with m-aminobenzoic acid[9]. This demonstrates the existence of plant-based N-acetyltransferases capable of modifying aminobenzoic acid substrates.
-
N-acetyl-5-aminosalicylic Acid (N-acetyl-5-ASA): This compound is a major metabolite of the drug mesalazine (5-aminosalicylic acid), which is used to treat inflammatory bowel disease[10][11]. N-acetyl-5-ASA is formed in the liver and intestinal lumen by the action of N-acetyltransferases[10]. While it is a metabolite of a synthetic drug, its formation underscores the capability of mammalian systems to N-acetylate substituted aminobenzoic acids. N-acetyl-5-ASA itself has been shown to possess free-radical scavenging properties[11].
Part 4: Biosynthesis of N-Acetylated Aminobenzoic Acids
The biosynthesis of N-acetylated aminobenzoic acids is believed to be a multi-step process that begins with the formation of the aminobenzoic acid core, followed by enzymatic modification.
1. Formation of the Aminobenzoic Acid Core:
As previously mentioned, the biosynthesis of ortho- and para-aminobenzoic acids initiates from chorismate, an intermediate of the shikimate pathway[3]. A series of enzymatic reactions convert chorismate into the respective aminobenzoic acid isomer.
2. N-acetylation by N-Acetyltransferases (NATs):
The final step in the proposed biosynthesis of compounds like this compound is the N-acetylation of an amino group. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, which utilize acetyl-CoA as the acetyl group donor. The presence of these enzymes in plants and animals supports the feasibility of this biosynthetic step[9][10].
Putative Biosynthetic Pathway for this compound:
Based on the available evidence, a plausible biosynthetic pathway for this compound would involve the formation of a diaminobenzoic acid intermediate, such as 2,5-diaminobenzoic acid, from the shikimate pathway, followed by the selective N-acetylation of the 5-amino group by a specific N-acetyltransferase.
Caption: A putative biosynthetic pathway for this compound.
Part 5: Experimental Protocols for Isolation and Characterization
The isolation and structural elucidation of novel this compound analogs from natural sources require a systematic experimental approach. The following is a generalized protocol for the investigation of microbial or plant sources.
Step-by-Step Methodology:
-
Cultivation and Extraction:
-
For microbial sources (e.g., Streptomyces), cultivate the organism in a suitable liquid medium until the stationary phase of growth.
-
For plant sources, collect and dry the plant material, then grind it into a fine powder.
-
Separate the microbial biomass from the culture broth by centrifugation or filtration.
-
Perform a solvent extraction of the microbial biomass, culture supernatant, or plant powder using a solvent of appropriate polarity, such as ethyl acetate or methanol.
-
-
Chromatographic Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.
-
Perform further purification of the combined fractions using high-performance liquid chromatography (HPLC), preferably with a photodiode array (PDA) detector to obtain pure compounds.
-
-
Structural Elucidation:
-
Determine the molecular weight and formula of the purified compound using high-resolution mass spectrometry (HR-MS).
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectra to elucidate the chemical structure.
-
Use Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups.
-
Confirm the structure by comparing the spectral data with that of known compounds or by chemical synthesis.
-
Caption: A general workflow for the isolation and identification of bioactive natural products.
Part 6: Pharmacological Significance and Drug Development Insights
The aminobenzoic acid scaffold, and specifically the this compound core, holds considerable promise for drug development.
| Compound | Reported Biological Activity | Source/Origin | Reference(s) |
| This compound | Analgesic, Anti-inflammatory | Synthetic | [5] |
| 2,4-Diaminobenzoic acid | Not extensively studied | Daucus carota, Streptomyces albus | [8] |
| N-acetyl-m-aminobenzoic acid | Not extensively studied | Solanum laciniatum | [9] |
| N-acetyl-5-aminosalicylic acid | Free-radical scavenging | Human metabolite of mesalazine | [10][11] |
| Derivatives of 5-acetamido-2-hydroxy benzoic acid | Anti-nociceptive, COX-2 binding | Synthetic | [6][7] |
The demonstrated analgesic and anti-inflammatory properties of this compound and its hydroxylated analogs make this scaffold a compelling starting point for the design of new NSAIDs. The N-acetylation may influence the pharmacokinetic and pharmacodynamic properties of the parent aminobenzoic acid, potentially leading to improved bioavailability or reduced side effects.
The development of derivatives of 5-acetamido-2-hydroxy benzoic acid has shown that modifications to the acetamido group can enhance binding affinity to COX-2, suggesting a path towards more selective and potent anti-inflammatory agents[6][7]. For drug development professionals, the exploration of naturally occurring analogs can provide novel chemical entities with unique biological activities and inspire the synthesis of new derivatives with optimized therapeutic profiles.
Part 7: Conclusion and Future Directions
While the natural occurrence of this compound remains to be definitively established, the existence of its structural analogs in nature provides a strong rationale for further investigation into this class of compounds. The biosynthetic machinery for producing N-acetylated aminobenzoic acids is present in both the plant and microbial kingdoms.
Future research should focus on:
-
Targeted screening of a wider range of microorganisms and plants for the presence of this compound and its analogs.
-
Elucidation of the specific biosynthetic pathways and the characterization of the enzymes involved, particularly the N-acetyltransferases.
-
In-depth pharmacological evaluation of both naturally occurring and synthetic analogs to fully understand their therapeutic potential.
The this compound scaffold represents a promising area for the discovery and development of new drugs, particularly for the treatment of pain and inflammatory conditions.
Part 8: References
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PubChem. 2,4-Diaminobenzoic acid. National Center for Biotechnology Information. [Link]
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Akhtar, M., et al. (2000). N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum Laciniatum. Journal of Asian Natural Products Research, 2(4), 305-9. [Link]
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de Oliveira, B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7543. [Link]
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de Oliveira, B. R., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
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Pang, B., et al. (2014). Aminobenzoates as building blocks for natural product assembly lines. Natural Product Reports, 31(11), 1460-1478. [Link]
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Jung, Y. J., et al. (2000). Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid. Journal of Pharmaceutical Sciences, 89(5), 594-602. [Link]
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Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
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Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 29. [Link]
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PubChem. 3,4-Diaminobenzoic acid. National Center for Biotechnology Information. [Link]
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Li, X., et al. (2023). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. International Journal of Molecular Sciences, 24(13), 10842. [Link]
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Leskowitz, S., et al. (1952). The isolation and identification of para-aminobenzoic acid produced by staphylococci resistant to sulfonamide. The Journal of Experimental Medicine, 95(3), 247-50. [Link]
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Larmann, J., et al. (2014). 3,4-Diaminobenzoic Acid Derivatives as Inhibitors of the Oxytocinase Subfamily of M1 Aminopeptidases with Immune-Regulating Properties. Journal of Medicinal Chemistry, 57(15), 6449-6460. [Link]
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Akberova, S. I. (2019). New Biological Properties of p-Aminobenzoic Acid. ResearchGate. [Link]
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Singh, R. K., et al. (2010). Antimicrobial Activity of Some Diaminobenzoic Acid Derivatives. Der Pharma Chemica, 2(5), 25-30. [Link]
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Leskowitz, S., et al. (1952). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
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Human Metabolome Database. N-acetyl-5-aminosalicylic acid (HMDB0060602). [Link]
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Fischer, B., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Journal of Medicinal Chemistry, 45(18), 3857-3869. [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. PMC. [Link]
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Hyma Synthesis Pvt. Ltd. Product List. [Link]
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Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. [Link]
-
Radwan, A. A., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. PMC. [Link]
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Methodological & Application
Experimental protocol for the synthesis of 5-Acetamido-2-aminobenzoic acid
An In-depth Technical Guide to the Synthesis of 5-Acetamido-2-aminobenzoic acid
Authored by a Senior Application Scientist
Abstract
This compound is a valuable bifunctional molecule serving as a key intermediate in the development of pharmaceuticals, particularly as a precursor to novel analgesic and anti-inflammatory agents.[1] Its structure, featuring a carboxylic acid, a primary amine, and an acetamido group, provides multiple points for chemical modification.[1] This application note presents a detailed, field-proven experimental protocol for the synthesis of this compound via the selective mono-acetylation of 2,5-diaminobenzoic acid. The causality behind critical experimental choices, such as the use of a mineral acid to control selectivity, is thoroughly explained to ensure both reproducibility and a deep understanding of the reaction mechanism. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Foundational Principles: Reaction Scheme and Mechanism
The synthesis of this compound is most effectively achieved through the selective N-acetylation of one of the two amino groups in 2,5-diaminobenzoic acid. Direct acetylation with a reagent like acetic anhydride can lead to a mixture of mono- and di-acetylated products. The key to achieving high selectivity for the desired 5-acetamido isomer lies in modulating the nucleophilicity of the two non-equivalent amino groups.
This protocol employs a mineral acid (hydrochloric acid) to control the reaction. In an acidic medium, the more basic amino group is preferentially protonated, forming an ammonium salt. This protonated group is deactivated and no longer nucleophilic, preventing it from reacting with the acetylating agent. The amino group at the 2-position is ortho to the electron-withdrawing carboxylic acid group, making it significantly less basic than the amino group at the 5-position. Consequently, the 2-amino group is less likely to be protonated and remains available to act as a nucleophile. However, a proven industrial method for a similar isomer involves the precipitation of the product's mineral acid salt from the reaction mixture, which drives the reaction towards mono-acetylation.[2] This protocol is based on that robust methodology.
The core mechanism is a nucleophilic acyl substitution. The free amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, eliminating a stable acetate leaving group and forming the amide bond.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Equipment
Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All quantitative data for reagents and equipment are summarized below.
| Category | Item | CAS No. | Quantity/Specification | Supplier Notes |
| Reagents | 2,5-Diaminobenzoic acid | 610-91-3 | 15.2 g (0.1 mol) | Purity ≥98% |
| Acetic Anhydride | 108-24-7 | 10.2 g (0.1 mol) | Reagent grade, ≥99% | |
| Hydrochloric Acid (HCl) | 7647-01-0 | ~20 g (0.2 mol) | Concentrated (37%) | |
| Sodium Hydroxide (NaOH) | 1310-73-2 | As needed | 25% (w/v) aqueous solution | |
| Deionized Water | 7732-18-5 | ~500 mL | For solutions and washing | |
| Equipment | Beaker | - | 250 mL, 500 mL | - |
| Erlenmeyer Flask | - | 250 mL | - | |
| Magnetic Stirrer & Stir Bar | - | - | - | |
| Heating Mantle/Hot Plate | - | - | With temperature control | |
| Ice Bath | - | - | - | |
| Büchner Funnel & Flask | - | - | Sized for precipitate volume | |
| Vacuum Source | - | - | Water aspirator or pump | |
| pH Meter or pH strips | - | - | Calibrated | |
| Glass Stirring Rod | - | - | - | |
| Graduated Cylinders | - | 10 mL, 100 mL | - | |
| Spatula & Weighing Boat | - | - | - | |
| Vacuum Oven | - | - | For drying product |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions is critical for achieving high yield and purity.
Workflow Overview:
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Preparation of Starting Material Solution: In a 250 mL beaker, combine 15.2 g (0.1 mol) of 2,5-diaminobenzoic acid with 100 g of deionized water. While stirring with a magnetic stir bar, slowly add 20.0 g of concentrated hydrochloric acid. Stir until all solids have dissolved. This forms the hydrochloride salt of the starting material.
-
Controlled Acetylation: Cool the solution to approximately 12°C using an ice bath. While maintaining this temperature and stirring vigorously, add 10.2 g (0.1 mol) of acetic anhydride dropwise over a period of 45 minutes. A crystalline precipitate, the hydrochloride salt of the product, will begin to form.[2]
-
Reaction Completion and Salt Isolation: After the addition is complete, continue to stir the mixture at 12°C for an additional 20 minutes. Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Neutralization and Product Precipitation: Transfer the filtered solid into a 250 mL beaker containing 100 mL of deionized water. While stirring, slowly add a 25% aqueous solution of sodium hydroxide dropwise until the pH of the suspension reaches 3.5-4.0. This neutralizes the hydrochloride salt and precipitates the free acid, which is at its isoelectric point.[2]
-
Final Isolation and Drying: Collect the precipitated this compound by vacuum filtration. Wash the solid on the filter with two 20 mL portions of cold deionized water to remove any residual salts. Dry the final product overnight in a vacuum oven at 50-60°C. The expected product is a white to off-white crystalline solid.
Purification and Characterization
The purity of the synthesized compound must be validated before its use in downstream applications.
-
Purification: If necessary, the product can be further purified by recrystallization.[1] A suitable solvent system is an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Characterization: The identity and purity of the final compound should be confirmed using the following methods.
| Analysis Method | Expected Result | Rationale/Interpretation |
| Melting Point | 228-230 °C (with decomposition)[3][4] | A sharp melting point close to the literature value indicates high purity. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~9.9 (s, 1H, -NHCO), δ ~8.1 (d, 1H, Ar-H), δ ~7.6 (dd, 1H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~2.0 (s, 3H, -CH₃) | Confirms the presence of all proton environments. Chemical shifts and splitting patterns are indicative of the substitution pattern on the aromatic ring. (Values are estimated based on similar structures[3]). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~172 (COOH), δ ~168 (C=O, amide), δ ~112-157 (aromatic C), δ ~24 (-CH₃) | Confirms the carbon skeleton, including the two distinct carbonyl carbons and the methyl group. (Values are estimated based on similar structures[3]). |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch, acid), ~1650 (C=O stretch, amide I) | Identifies key functional groups present in the molecule.[1] |
Safety and Handling
Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All steps, especially the handling of acetic anhydride and concentrated hydrochloric acid, must be performed in a certified chemical fume hood.[6] Acetic anhydride is a lachrymator and corrosive.
-
Reagent Handling: Concentrated acids and bases are highly corrosive and should be handled with extreme care.[7]
-
Waste Disposal: Dispose of all chemical waste according to local, regional, and national hazardous waste regulations.[8][9] Aqueous acidic and basic wastes should be neutralized before disposal.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Product Yield | - Incomplete precipitation of the hydrochloride salt. - pH for final precipitation was incorrect. - Product lost during washing/transfer. | - Ensure the reaction mixture is sufficiently cooled before filtration. - Use a calibrated pH meter for accurate adjustment to the isoelectric point (~pH 4). - Minimize transfer steps and use minimal cold solvent for washing. |
| Product is Impure (e.g., contains di-acetylated species) | - Reaction temperature was too high. - Excess acetic anhydride was used. - Insufficient protonation to protect one amino group. | - Strictly maintain the reaction temperature at 12°C or lower. - Use a stoichiometric amount of acetic anhydride. - Ensure the correct molar ratio of mineral acid is used. |
| Product Fails to Precipitate | - Solution is not saturated. - Incorrect pH. | - If the hydrochloride salt fails to precipitate, try adding a seed crystal or gently scratching the inside of the beaker. - Re-verify the pH during the final precipitation step. |
References
-
Guevara-Saldaña, L. M., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available at: [Link]
-
ChemBK. (2024, April 9). 5-(acetylamino)-2-amino-benzoicaci. Available at: [Link]
-
WebAssign. Experiment 8 - Amide Preparation. Available at: [Link]
- Google Patents. (1975). Process for the preparation of 3-acetamido-5-aminobenzoic acid.
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Application Notes & Protocols: Leveraging 5-Acetamido-2-aminobenzoic Acid for the Synthesis of Novel Quinazolinone-Based NSAIDs
Introduction: The Quest for Safer NSAIDs and the Strategic Role of the Quinazolinone Scaffold
The development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) remains a critical objective in medicinal chemistry. While existing NSAIDs are effective, their long-term use is often hampered by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects are mainly linked to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[1] This has driven the search for selective COX-2 inhibitors as a safer therapeutic alternative.
The quinazolinone scaffold has emerged as a "privileged structure" in drug discovery, forming the core of many biologically active compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Their rigid, heterocyclic structure allows for specific interactions with biological targets, and the potential for substitution at various positions provides a rich platform for modulating potency and selectivity.
This guide details a strategic approach to the synthesis of novel quinazolinone-based NSAID candidates, utilizing 5-Acetamido-2-aminobenzoic acid as a key starting material. The presence of the acetamido group at the 5-position is a deliberate design element. This functional group can engage in additional hydrogen bonding interactions within the active site of the COX enzyme, potentially enhancing binding affinity and contributing to COX-2 selectivity. This application note provides a comprehensive, step-by-step protocol for the synthesis of a novel 5-acetamido-quinazolinone derivative, along with the scientific rationale behind the synthetic strategy and methods for biological evaluation.
Synthetic Strategy: A Two-Step Approach to the Quinazolinone Core
The synthesis of the target 2,3-disubstituted-5-acetamido-4(3H)-quinazolinones will be achieved through a reliable and well-documented two-step process. This method is often preferred over the one-pot Niementowski reaction for its generally higher yields and cleaner product formation.[4]
-
Step 1: Formation of the Benzoxazinone Intermediate. this compound is first cyclized to the corresponding 6-acetamido-2-methyl-4H-3,1-benzoxazin-4-one by reacting it with acetic anhydride. This intermediate is a stable and versatile precursor for the subsequent reaction.[5][6]
-
Step 2: Conversion to the Quinazolinone. The benzoxazinone intermediate is then reacted with a primary amine (in this example, p-toluidine) to yield the final 6-acetamido-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one. The amine acts as a nucleophile, opening the benzoxazinone ring, followed by cyclization and dehydration to form the stable quinazolinone ring system.[7][8]
Experimental Workflow Diagram
Caption: Synthetic pathway for the target quinazolinone.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)
Rationale: This initial cyclization step converts the starting anthranilic acid derivative into a more reactive electrophile, the benzoxazinone. Acetic anhydride serves as both the acetylating agent for the amino group and the dehydrating agent to facilitate ring closure. This is a common and efficient method for preparing benzoxazinone intermediates.[5][6]
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (5.0 eq)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Ethanol (for recrystallization)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.94 g, 10 mmol).
-
Add acetic anhydride (e.g., 4.7 mL, 50 mmol).
-
Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into ice-cold water (100 mL) with stirring to precipitate the product and quench the excess acetic anhydride.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford pure 6-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one as a crystalline solid.
-
Dry the product in a vacuum oven at 60°C.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% |
| Melting Point | ~210-215 °C |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1760 (C=O, lactone), ~1680 (C=O, amide) |
| ¹H NMR (DMSO-d₆, δ) | ~11.0 (s, 1H, NH), ~8.0-7.5 (m, 3H, Ar-H), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, COCH₃) |
Protocol 2: Synthesis of 6-Acetamido-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one (Final Product)
Rationale: This step involves the nucleophilic attack of the primary amine (p-toluidine) on the carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent cyclization with the elimination of a water molecule forms the thermodynamically stable quinazolinone ring. Glacial acetic acid serves as a suitable solvent and a catalyst for the dehydration step.[7][8]
Materials:
-
6-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-Acetamido-2-methyl-4H-3,1-benzoxazin-4-one (e.g., 2.18 g, 10 mmol) in glacial acetic acid (30 mL).
-
Add p-toluidine (e.g., 1.18 g, 11 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) for 4-6 hours with stirring. Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (150 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with water to remove any residual acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 6-Acetamido-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one.
-
Dry the final product under vacuum.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | Crystalline solid |
| Yield | 75-85% |
| Melting Point | >250 °C |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1680 (C=O, quinazolinone), ~1660 (C=O, amide) |
| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s, 1H, NH), ~8.2-7.2 (m, 7H, Ar-H), ~2.4 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, COCH₃) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ consistent with C₁₈H₁₇N₃O₂ |
Biological Evaluation: In Vitro COX Inhibition Assay
Rationale: To assess the potential of the synthesized compound as an NSAID, it is crucial to determine its inhibitory activity against COX-1 and COX-2 enzymes. This allows for the determination of both potency (IC₅₀ values) and selectivity (COX-2/COX-1 ratio). A higher selectivity index indicates a greater preference for inhibiting COX-2, which is a desirable characteristic for reducing gastrointestinal side effects.
Protocol: COX (ovine) Inhibitor Screening Assay
This protocol is based on a commercially available colorimetric COX inhibitor screening assay kit.
Materials:
-
Synthesized compound (dissolved in DMSO)
-
COX-1 and COX-2 enzymes (ovine)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
Assay buffer
-
96-well microplate
-
Microplate reader (590 nm)
Procedure:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to designated wells.
-
Add the diluted test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Shake the plate for 1-2 minutes and then read the absorbance at 590 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
-
Calculate the COX-2 selectivity index (IC₅₀ for COX-1 / IC₅₀ for COX-2).
Data Presentation (Hypothetical Results):
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| 6-Acetamido-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one | >100 | 0.5 | >200 |
| Celecoxib (Reference) | 20 | 0.05 | 400 |
| Ibuprofen (Reference) | 5 | 10 | 0.5 |
Mechanism of Action Diagram
Caption: Inhibition of Prostaglandin Synthesis.
Conclusion and Future Directions
This guide provides a robust and reproducible framework for the synthesis of novel 5-acetamido-quinazolinone derivatives as potential selective COX-2 inhibitors. The strategic incorporation of the 5-acetamido group on the anthranilic acid backbone offers a promising avenue for enhancing the pharmacological profile of new NSAID candidates. The detailed protocols for synthesis and biological evaluation enable researchers to efficiently produce and assess these compounds.
Further studies should focus on expanding the library of these derivatives by varying the substituents at the 2- and 3-positions of the quinazolinone ring to establish a comprehensive structure-activity relationship (SAR). Promising compounds should be advanced to in vivo models of inflammation and pain to evaluate their efficacy and safety profiles, including ulcerogenic potential. This systematic approach, grounded in established synthetic methodologies and a clear mechanistic rationale, paves the way for the discovery of the next generation of safer and more effective anti-inflammatory agents.
References
-
Khavasi, H. R., et al. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 27(15), 4935. Available from: [Link]
-
Patel, M. B., & Patel, H. R. (2018). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 6(3), 134-141. Available from: [Link]
-
Niementowski, S. (1895). Synthesen von Chinazolinderivaten. Journal für Praktische Chemie, 51(1), 564-572. Available from: [Link]
-
Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1968-1986. Available from: [Link]
-
Kumar, D., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2011, 485932. Available from: [Link]
-
Introduction to the Chemistry of 4H-3,1-Benzoxazin-4-ones. Available from: [Link]
-
A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available from: [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Available from: [Link]
-
Faghih, Z., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(5), S894. Available from: [Link]
-
Sakr, A., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1968-1986. Available from: [Link]
-
Al-Obaid, A. M., et al. (2017). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology, 10(7), 2383-2391. Available from: [Link]
-
Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. Available from: [Link]
-
Perin, N., et al. (2022). Synthesis of 3-Aryl-4(3 H )-quinazolinones from Anthranilic Acids and Triethyl Orthoformate. Molecules, 27(19), 6614. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. Available from: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Nguyen, T. C., et al. (2022). Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. Vietnam Journal of Science, Technology and Engineering, 64(2), 21-27. Available from: [Link]
-
Poojari, A., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(1), 1-8. Available from: [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. Available from: [Link]
-
Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available from: [Link]
-
Li, F., et al. (2017). Acceptorless dehydrogenative condensation of o-aminobenzamides with aldehydes to quinazolinones in water catalyzed by a water-soluble iridium complex [Cp*Ir(H2O)3][OTf]2. Organic Chemistry Frontiers, 4(7), 1350-1354. Available from: [Link]
-
Reductive cyclocondensation of o-nitrobenzamide/o-azidobenzamide and an aldehyde. ResearchGate. Available from: [Link]
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Application Notes & Protocols: Leveraging 5-Acetamido-2-aminobenzoic Acid in the Rational Design of Novel Antimicrobial Agents
Foreword for the Modern Drug Hunter
The escalating crisis of antimicrobial resistance necessitates a departure from conventional discovery paradigms. We must now look to underexplored chemical scaffolds that offer novel mechanisms of action or the potential to circumvent existing resistance pathways. 5-Acetamido-2-aminobenzoic acid, a derivative of the well-established aminobenzoic acid family, represents one such promising starting point. While its direct applications in antimicrobial research are emerging, the foundational chemistry and biology of its parent structures provide a robust framework for its development.
This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical and strategic overview. We will delve into the mechanistic rationale for targeting microbial pathways with this scaffold, provide detailed, field-tested protocols for the synthesis of derivatives and their antimicrobial evaluation, and discuss the critical structure-activity relationships that will guide the next generation of these potential therapeutics.
Section 1: The Scientific Rationale - Why this compound?
The therapeutic potential of aminobenzoic acid derivatives is historically rooted in their ability to act as mimics of para-aminobenzoic acid (PABA)[1][2]. PABA is a crucial precursor in the bacterial synthesis of folic acid, an essential cofactor for the biosynthesis of nucleic acids and certain amino acids[3][4]. By competitively inhibiting key enzymes in this pathway, such as dihydropteroate synthase (DHPS), PABA analogs can effectively halt bacterial growth, exhibiting a bacteriostatic effect[3].
The this compound scaffold offers several strategic advantages for the design of novel antimicrobials:
-
Validated Biological Target: The folate biosynthesis pathway is a proven target for antimicrobial agents, as exemplified by the sulfonamide class of antibiotics[2][3].
-
Structural Versatility: The core structure of this compound presents multiple points for chemical modification. The amino and carboxylic acid groups, as well as the aromatic ring itself, can be functionalized to fine-tune the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
-
Potential for Novel Interactions: The specific substitution pattern of this compound, with the acetamido and amino groups in a 1,2,4-relationship on the benzene ring, may allow for unique interactions within the target enzyme's active site or even engagement with entirely different microbial targets. Research on related acetamido-containing compounds has demonstrated potent, broad-spectrum antimicrobial activity, suggesting the acetamido group is a favorable feature for bioactivity[5][6].
Below is a conceptual workflow for a drug discovery program centered on this scaffold.
Caption: A generalized workflow for an antimicrobial drug discovery program utilizing the this compound scaffold.
Section 2: Synthesis of this compound Derivatives
The chemical tractability of the this compound core allows for the straightforward synthesis of diverse derivatives. The primary amino group is a versatile handle for the formation of Schiff bases and amides, while the carboxylic acid can be readily converted to esters and amides.
Protocol 2.1: Synthesis of Schiff Base Derivatives
The condensation of the primary amino group with various aldehydes to form Schiff bases (imines) is a common and effective strategy for generating chemical diversity. This reaction is typically straightforward and can be performed under mild conditions.
Rationale: The introduction of a substituted aromatic aldehyde can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets. Studies on PABA-derived Schiff bases have demonstrated significant antimicrobial activity[7][8].
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde, cinnamaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1 molar equivalent of this compound in a minimal amount of warm ethanol.
-
To this solution, add 1.1 molar equivalents of the desired aldehyde.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the final product by IR, ¹H NMR, and Mass Spectrometry.
Protocol 2.2: Synthesis of Amide Derivatives at the Carboxylic Acid
Formation of an amide bond at the carboxylic acid moiety can significantly alter the solubility and hydrogen bonding capacity of the parent molecule.
Rationale: Amide derivatives of benzoic acids have shown a range of biological activities, including antimicrobial effects[9][10]. This modification can improve cell permeability and introduce new interaction points with the target.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
A primary or secondary amine (e.g., benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 1 molar equivalent of this compound in anhydrous DCM.
-
Add 2-3 molar equivalents of thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the suspension becomes a clear solution.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve 1.2 molar equivalents of the desired amine and 1.5 molar equivalents of triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by IR, ¹H NMR, and Mass Spectrometry.
Section 3: Protocols for Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, their antimicrobial efficacy must be determined. The following are standard, validated protocols for initial screening.
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Rationale: The MIC is a quantitative measure of a compound's potency and is essential for comparing the activity of different derivatives and for guiding SAR studies.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Spectrophotometer and microplate reader
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In the first column of a 96-well plate, add the test compound to the broth to achieve the highest desired concentration. Perform two-fold serial dilutions across the plate.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity.
Protocol 3.2: Agar Well Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Rationale: The agar well diffusion assay is a simple and rapid method for screening a large number of compounds for antimicrobial activity. The size of the zone of inhibition provides a preliminary indication of potency.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Solutions of test compounds at a known concentration
Procedure:
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution to a designated well.
-
Controls: Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.
Section 4: Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic analysis of the antimicrobial activity data is crucial for understanding the relationship between chemical structure and biological activity.
Table 1: Example Data Summary for Antimicrobial Screening
| Compound ID | Modification | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| Parent | - | - | >256 | >256 | 0 |
| SB-1 | Schiff Base | 4-Chlorobenzaldehyde | 64 | 128 | 12 |
| SB-2 | Schiff Base | 4-Hydroxybenzaldehyde | 32 | 64 | 15 |
| AM-1 | Amide | Benzylamine | 128 | 256 | 8 |
| AM-2 | Amide | Morpholine | 64 | 128 | 11 |
| Ciprofloxacin | - | - | 1 | 0.5 | 25 |
Interpreting the Data and Driving SAR:
-
Schiff base formation enhances activity: Both SB-1 and SB-2 show improved activity over the parent compound.
-
Electron-donating groups may be favorable: The hydroxyl group in SB-2 results in better activity than the electron-withdrawing chloro group in SB-1. This aligns with some published SAR studies on PABA derivatives[7].
-
Amide derivatives show moderate activity: The amide derivatives are active but generally less potent than the Schiff bases in this example.
These initial findings would then guide the synthesis of a second generation of compounds to further explore these trends.
Caption: The iterative cycle of synthesis, screening, and SAR analysis in antimicrobial drug design.
Section 5: Mechanistic Considerations
While the primary hypothesized mechanism of action for aminobenzoic acid derivatives is the inhibition of folate biosynthesis, it is crucial to consider alternative or additional mechanisms, especially for derivatives with significant structural modifications.
Caption: Hypothesized mechanism of action via competitive inhibition of the folate synthesis pathway.
Further experimental investigation may be required to confirm the mechanism of action of novel, highly active compounds. This could include:
-
Enzyme inhibition assays: Directly testing the inhibitory activity of compounds against purified DHPS.
-
Folate rescue experiments: Determining if the antimicrobial effect can be reversed by supplementing the growth medium with folic acid.
-
Studies on membrane integrity: Assessing if compounds disrupt the bacterial cell membrane.
References
-
Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. (2023). Microbe Notes. [Link]
-
Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. (2011). Asian Journal of Chemistry. [Link]
-
Meeta, Kumar, P., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2(1), 87–104. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2023). Molecules. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2011). Scholars Research Library. [Link]
-
Krátký, M., Konečná, K., Stolaříková, J., Vinšová, J., & Čermáková, Z. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 29. [Link]
-
Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Anwar, M. N., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(15), 4998. [Link]
-
Synthesis of Schiff Base Derived from p-Aminobenzoic Acid by Solvent-Free Reaction Using Jet Milling. (2011). ResearchGate. [Link]
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Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link]
-
Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2011). ResearchGate. [Link]
-
Radi, M. F., et al. (2019). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2019). Research Journal of Pharmacy and Technology. [Link]
-
Hussein, T. I., et al. (2020). Synthesis, characterization and biological activity of a Schiff base derived from o-amino benzoic acid and its Co(II), Cd(II) and Ni(II) complexes. European Journal of Chemistry. [Link]
-
Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. (2018). Food Chemistry. [Link]
-
Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2024). International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2023). MDPI. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Semantic Scholar. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). ResearchGate. [Link]
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Microwave-Assisted Synthesis, Insilico ADME Prediction and Antibacterial Study of 2-(Substituted Acetamido)-5-Nitrobenzophenone Derivatives. (2015). ResearchGate. [Link]
-
Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and bioactive ligands characterized by the values of IC 50 and MIC (mmol dm -3 ). (2015). ResearchGate. [Link]
-
Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Natural Products Chemistry & Research, 3(3). [Link]
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Review: Structure-Activity Relationship of Antimicrobial Peptoids. (2022). MDPI. [Link]
-
Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. [Link]
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Application Note: 5-Acetamido-2-aminobenzoic Acid as a Versatile Ligand for the Synthesis of Bioactive Metal Complexes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetamido-2-aminobenzoic acid is an organic compound featuring a unique combination of three functional groups: a carboxylic acid, an amino group, and an acetamido group.[1] This structural arrangement provides multiple coordination sites, making it an excellent candidate for a multidentate ligand in coordination chemistry. The synthesis of metal complexes with this ligand offers a promising avenue for developing new therapeutic agents. Chelation of metal ions with organic ligands can significantly enhance the biological activity of the parent molecule, a principle that has been widely explored in the development of antimicrobial and anticancer drugs.[2][3][4] This document provides a detailed guide on the synthesis, characterization, and potential applications of metal complexes derived from this compound, with a focus on methodologies relevant to drug discovery and development.
Introduction: The Rationale for this compound in Coordination Chemistry
This compound, a derivative of anthranilic acid, presents a compelling scaffold for ligand design.[1] Its inherent biological properties, including potential analgesic and anti-inflammatory effects, make it an attractive starting point for modification.[1] The strategic placement of the amino and carboxylate groups allows it to act as a bidentate chelating agent, forming stable ring structures with metal ions.
The primary motivation for complexing such ligands with metal ions lies in the principles of medicinal inorganic chemistry. According to Tweedy’s chelation theory, the complexation process can enhance the lipophilicity of a molecule. By reducing the polarity of the central metal ion through charge delocalization over the entire chelate ring, the complex can more easily permeate the lipid layers of microbial cell membranes.[3][5] This enhanced penetration can lead to more effective interference with cellular processes, resulting in superior antimicrobial activity compared to the free ligand.[6][7] Transition metals like copper, zinc, cobalt, and nickel are of particular interest due to their essential roles in biological systems and their established use in bioactive coordination compounds.[5][8]
Synthesis of Metal(II) Complexes: A General Protocol
The synthesis of metal complexes using this compound (hereafter abbreviated as 5-AABA) is typically achieved through the reaction of the ligand with a suitable metal salt in a polar solvent. The following protocol describes a general, reproducible method for synthesizing M(II)-(5-AABA) complexes.
Workflow for Synthesis and Characterization
Caption: Postulated mechanism for enhanced antimicrobial activity of metal complexes via increased lipophilicity.
-
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare sterile Mueller-Hinton agar plates.
-
Culture the test microorganisms (e.g., S. aureus, E. coli) and prepare a standardized inoculum (e.g., 0.5 McFarland standard).
-
Evenly swab the inoculum over the entire surface of the agar plates.
-
Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Prepare solutions of the synthesized complexes, the free ligand, and a standard antibiotic (positive control) in a non-toxic solvent like DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use the solvent (DMSO) as a negative control.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity. The activity of the complexes should be compared against the free ligand to validate the potentiation effect of chelation. [9]
-
Conclusion
This compound serves as a highly effective and versatile ligand for the synthesis of coordination complexes with a range of transition metals. The protocols outlined in this note provide a robust framework for the reproducible synthesis and rigorous characterization of these compounds. The resulting complexes often exhibit enhanced biological activities, particularly as antimicrobial agents, making them compelling candidates for further investigation in drug discovery pipelines. The systematic application of the described analytical techniques ensures a thorough understanding of the structure-activity relationship, which is critical for the rational design of new metallodrugs.
References
-
Taylor & Francis Online. (n.d.). Synthesis, IR, Magnetic, Solid Reflectance, and Thermal Characterization of Transition Metal Chelates with 2‐(5‐Acetylamino‐2‐hydroxyphenylazo)‐benzoic Acid. Available at: [Link]
-
Rasayan Journal of Chemistry. (2012). Synthesis and characterization of transition metal complexes of schiff base derived from isatin and 2-amino, 4-chloro benzoic acid. Available at: [Link]
-
MDPI. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available at: [Link]
-
International Journal of ChemTech Research. (2021). Synthesis and Characterization of Iron(II)-4- aminobenzoic acid complex as Potent Antibacterial agent. Available at: [Link]
-
Chemical Review and Letters. (2025). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Available at: [Link]
-
MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Biological Studies Of metal Complexes of m - Amino Benzoic Acid. Available at: [Link]
-
ResearchGate. (2025). Spectral and Thermal Studies of Transition Metal Complexes of Acetamido Benzoic Acids with Hydrazine. Available at: [Link]
-
PubMed. (2006). Synthesis and spectroscopic studies of some transition metal complexes of a novel Schiff base ligands derived from 5-phenylazo-salicyladehyde and o-amino benzoic acid. Available at: [Link]
-
Bioscience Biotechnology Research Asia. (2021). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Available at: [Link]
-
Hindawi. (n.d.). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Available at: [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and bioactive ligands characterized by the values of IC 50 and MIC (mmol dm -3 ). Available at: [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Screening of Novel Metal(II) Complexes of 2-{[2-(5-Benzoyl-1H-benzotriazol-1-yl)-2-oxoethyl]amino}-5-bromobenzoic Acid. Available at: [Link]
-
MDPI. (n.d.). New Antimicrobial Strategies Based on Metal Complexes. Available at: [Link]
-
PubMed. (2014). DFT calculations, spectroscopic, thermal analysis and biological activity of Sm(III) and Tb(III) complexes with 2-aminobenzoic and 2-amino-5-chloro-benzoic acids. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Available at: [Link]
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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 5-Amino-2-(acetylamino)benzoic Acid
Abstract
This application note presents a detailed, validated, and highly robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-2-(acetylamino)benzoic acid (5-AABA). 5-AABA is a critical analyte, often encountered as a process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs). The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, and precision. The scientific rationale behind each methodological step is thoroughly explained, ensuring the protocol is not only a set of instructions but a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
5-Amino-2-(acetylamino)benzoic acid, also known as 5-Acetamidoanthranilic Acid, is an aromatic amine and a benzoic acid derivative.[1][2] Its accurate quantification is paramount in the pharmaceutical industry, particularly in the quality control of APIs where it may be present as an impurity. Regulatory bodies mandate strict control over impurities, making a reliable analytical method essential for product safety and efficacy.
The analysis of polar aromatic amines by reversed-phase HPLC can be challenging due to poor retention on non-polar stationary phases and potential peak tailing caused by interactions with residual silanols on the silica backbone.[3] The molecule 5-AABA is amphoteric, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual nature necessitates precise control over the mobile phase pH to ensure consistent ionization states, which is critical for achieving reproducible retention and symmetrical peak shapes.[4]
This method employs the "ion suppression" technique.[5] By maintaining the mobile phase at a low pH (e.g., 2.5-3.0), the ionization of the carboxylic acid group is suppressed, rendering it more non-polar and thereby increasing its retention on a C18 column. Simultaneously, the primary amino group is protonated, ensuring consistent interaction with the stationary phase. This approach, combined with a C18 stationary phase, provides a robust mechanism for the separation and quantification of 5-AABA from other potential impurities.[6][7]
Physicochemical Properties of 5-AABA
Understanding the analyte's properties is fundamental to method development.
-
Structure: 5-AABA contains a benzene ring substituted with three functional groups: a carboxylic acid, a primary amine, and an acetylamino group.
-
IUPAC Name: 5-acetamido-2-aminobenzoic acid.[1]
-
Molecular Formula: C₉H₁₀N₂O₃.[1]
-
Molecular Weight: 194.19 g/mol .[1]
-
Ionization: The molecule has an acidic pKa (for the -COOH group) and a basic pKa (for the -NH₂ group). Controlling the mobile phase pH relative to these pKa values is the cornerstone of this analytical method.
Detailed Analytical Method
This section outlines the instrumentation, reagents, and optimized chromatographic conditions for the analysis.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Volumetric Glassware: Class A.
-
HPLC Vials and Caps.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade or higher.
-
Orthophosphoric Acid (H₃PO₄): ~85%, analytical grade.
-
5-AABA Reference Standard: Of known purity.
Optimized Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Mode | Isocratic |
Causality of Choices:
-
Column: A C18 column provides the necessary hydrophobicity for retaining the moderately polar 5-AABA molecule. The 250 mm length ensures sufficient theoretical plates for good separation efficiency.[7][8]
-
Mobile Phase: The phosphate buffer provides excellent pH control in the desired range.[7] A pH of 2.5 ensures the carboxylic acid is protonated (ion-suppressed) and the amine is protonated, leading to consistent retention. The 30% acetonitrile provides sufficient elution strength for a reasonable run time.
-
Temperature Control: Maintaining a constant temperature of 30 °C is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations.
-
Wavelength: 254 nm is a common wavelength for aromatic compounds and generally provides good sensitivity for this class of molecules.[8] A PDA detector can be used to confirm peak purity and identify the optimal detection wavelength.
Experimental Protocols: Step-by-Step
Mobile Phase Preparation (1 Liter)
-
Weigh: Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄).
-
Dissolve: Transfer the KH₂PO₄ into a 1000 mL volumetric flask and dissolve in approximately 700 mL of HPLC-grade water.
-
Adjust pH: Adjust the pH of the solution to 2.5 ± 0.05 using 85% orthophosphoric acid.
-
Mix with Organic: Add 300 mL of HPLC-grade acetonitrile to the prepared buffer.
-
Filter & Degas: Filter the final mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.
Standard Solution Preparation
-
Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the 5-AABA reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with the mobile phase for linearity assessment.
-
Sample Preparation
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of 5-AABA.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the column.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from preparation to final analysis.
Caption: End-to-end workflow for the HPLC analysis of 5-AABA.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, system suitability must be verified before any sample analysis.[9][10] The method should be fully validated according to ICH Q2(R1) guidelines.[11][12]
System Suitability Testing (SST)
Inject a working standard solution (e.g., 10 µg/mL) six consecutive times. The results must meet the criteria outlined below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to produce sharp peaks. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time (n=6) | Demonstrates the precision and reproducibility of the HPLC system and method.[12] |
Method Validation Parameters
-
Specificity: The method's ability to accurately measure the analyte in the presence of impurities or excipients. This is typically assessed using forced degradation studies (acid, base, oxidation, heat, light) to ensure no co-eluting peaks interfere with the 5-AABA peak.[9][11]
-
Linearity: Assessed across a range of concentrations (e.g., 0.5 to 20 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels. Recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analysis of multiple samples on the same day. RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Analysis on different days by different analysts. RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of the 5-AABA standard injections against their corresponding concentrations.
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Sample Quantification: Calculate the concentration of 5-AABA in the sample solution using the following formula:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope
-
Final Calculation: Adjust the result for the initial sample weight and dilution factor to report the final concentration in the appropriate units (e.g., % w/w).
Conclusion
The HPLC method detailed in this application note is a highly specific, precise, and robust tool for the quantitative analysis of 5-Amino-2-(acetylamino)benzoic acid. The use of an ion-suppression mobile phase with a standard C18 column provides excellent chromatographic performance, characterized by symmetrical peaks and reproducible retention. This method is suitable for routine quality control in pharmaceutical manufacturing and for stability studies where accurate impurity profiling is essential. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently implement this method to ensure product quality and meet stringent regulatory requirements.
References
-
Title: Separation and determination of aromatic amines by reversed-phase HPLC Source: J-Stage, Analytical Sciences URL: [Link]
-
Title: A New Stability–Indicating RP-HPLC Method to Determine Assay and Known Impurity of Celecoxib API Source: Taylor & Francis Online URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]
-
Title: Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles Source: PubMed Central (PMC) URL: [Link]
-
Title: HPLC Methods for analysis of Celebrex Source: HELIX Chromatography URL: [Link]
-
Title: HPLC method for the determination of celecoxib and its related impurities Source: ResearchGate URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]
-
Title: Separation of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
-
Title: Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent URL: [Link]
-
Title: VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES Source: ResearchGate URL: [Link]
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Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: Benzoic acid, 5-(acetylamino)-2-amino- | C9H10N2O3 | CID 170890 Source: PubChem URL: [Link]
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Title: analysis of amino acids by high performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Benzoic acid,5-(acetylamino)-2-hydroxy-;51-59-2 Source: Axsyn URL: [Link]
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Title: Benzoic acid, 5-(acetylamino)-2-amino- - Substance Details Source: US EPA URL: [Link]
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Title: Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method Source: PubMed URL: [Link]
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Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1) Source: Cheméo URL: [Link]
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Title: How to do HPLC method validation Source: YouTube URL: [Link]
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Title: HPLC Method Validation Source: DePra URL: [Link]
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: HPLC Methods for analysis of 4-Aminobuyric acid (GABA) Source: HELIX Chromatography URL: [Link]
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Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: NIH URL: [Link]
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Title: Introduction to HPLC Source: Shimadzu URL: [Link]
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Title: Properties of Analytes and Matrices Determining HPLC Selection Source: ResearchGate URL: [Link]
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Title: Stability and Performance of Cyano Bonded Phase HPLC Columns Source: Advanced Materials Technology URL: [Link]
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Application Note: A Validated LC-MS/MS Method for the Robust Quantification of 5-Acetamido-2-aminobenzoic Acid in Human Plasma
Abstract
This application note provides a comprehensive, validated protocol for the quantitative analysis of 5-Acetamido-2-aminobenzoic acid (5-A-2-ABA) in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 5-A-2-ABA, a metabolite of 4-aminobenzoic acid (PABA) and a component of the immunomodulatory drug Inosine Pranobex, requires sensitive and specific quantification for pharmacokinetic and clinical studies.[1] The described method employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and procedural variability.[2] The method has been validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and sensitivity.[3][4][5]
Introduction and Scientific Rationale
The accurate measurement of drug metabolites in biological matrices is fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a therapeutic agent. This compound is an active metabolite whose concentration in plasma can provide critical insights into drug absorption, distribution, metabolism, and excretion (ADME).
LC-MS/MS is the gold standard for small molecule bioanalysis due to its inherent selectivity, sensitivity, and speed. However, the complexity of biological matrices like plasma presents a significant challenge.[6] Endogenous components such as phospholipids, salts, and proteins can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer, a phenomenon known as the "matrix effect".[7][8][9] This can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the results.[10][11]
To overcome these challenges, this protocol incorporates two key strategies:
-
Efficient Sample Preparation: A simple yet effective protein precipitation (PPT) step is used to remove the majority of interfering macromolecules.[12]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of deuterium-labeled 5-A-2-ABA as an internal standard is the most effective way to correct for variability.[2] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effect and extraction loss, allowing for reliable ratiometric quantification.[13]
This document serves as a practical guide for researchers in drug development and clinical laboratories to implement a robust and reliable assay for 5-A-2-ABA.
Experimental Workflow Overview
The analytical process follows a systematic workflow designed for efficiency and reproducibility, from sample receipt to final data reporting.
Caption: High-level workflow for the quantification of 5-A-2-ABA.
Materials and Instrumentation
Chemicals and Reagents
-
This compound (Reference Standard, >98% purity)
-
This compound-d3 (Internal Standard, >98% purity)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Control Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with a Turbo V™ ion source.
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Data System: Analyst® software for data acquisition and MultiQuant™ software for data processing.
Detailed Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Rationale: Preparing accurate standards is the foundation of quantitative analysis. Using separate stock solutions for calibration standards (CS) and quality controls (QC) provides an unbiased assessment of the method's accuracy.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 5-A-2-ABA and 5-A-2-ABA-d3 into separate 5 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. These are the Analyte Stock and IS Stock.
-
-
Working Solutions:
-
Perform serial dilutions of the Analyte Stock with 50:50 acetonitrile:water to prepare working solutions for spiking calibration standards and QCs.
-
Dilute the IS Stock to create a 100 ng/mL IS Working Solution (ISWS).
-
-
Calibration Standards (CS) and Quality Controls (QC):
-
Spike control human plasma with the appropriate analyte working solutions to achieve the final concentrations. A typical range is 1-1000 ng/mL.
-
Prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
-
Protocol: Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a rapid and effective method to remove the bulk of proteins from plasma samples, which would otherwise foul the analytical column and ion source. Acetonitrile is a common choice as it provides excellent precipitation efficiency and is compatible with reversed-phase chromatography.[12]
Caption: Step-by-step protein precipitation workflow.
Protocol: LC-MS/MS Analysis
-
Rationale: Chromatographic separation is crucial to resolve the analyte from other matrix components, minimizing ion suppression.[11] A gradient elution ensures that both polar and non-polar interferences are washed from the column, while a short run time maximizes throughput. The MS/MS parameters are optimized for maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1x50 mm | Provides excellent peak shape and retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions and particle size. |
| Column Temp | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| LC Gradient | %B | |
| 0.0 - 0.5 min | 5% | Initial conditions for sample loading. |
| 0.5 - 2.5 min | 5% to 95% | Gradient ramp to elute the analyte. |
| 2.5 - 3.0 min | 95% | Column wash to remove late-eluting components. |
| 3.0 - 3.1 min | 95% to 5% | Return to initial conditions. |
| 3.1 - 4.0 min | 5% | Column re-equilibration. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | The amine groups on the molecule are readily protonated. |
| Curtain Gas | 30 psi | Optimized for ion desolvation and source cleanliness. |
| IonSpray Voltage | 5500 V | Maximizes ion generation. |
| Temperature | 500 °C | Facilitates efficient solvent evaporation. |
| MRM Transitions | Q1 (m/z) -> Q3 (m/z) | Collision Energy (eV) |
| 5-A-2-ABA | 180.1 -> 138.1 | 25 |
| 5-A-2-ABA-d3 (IS) | 183.1 -> 141.1 | 25 |
Method Validation
The method was validated following the principles of the FDA Bioanalytical Method Validation Guidance.[4]
Selectivity and Linearity
-
Selectivity: Blank plasma samples from six different sources were analyzed and showed no significant interfering peaks at the retention times of the analyte or IS.
-
Linearity: The calibration curve was linear over the range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently ≥ 0.995.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing six replicates of QC samples at four concentration levels over three separate days.
Table 2: Summary of Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18) | ||
|---|---|---|---|---|---|
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | ||
| LLOQ | 1.0 | 5.2% | 8.9% | 6.8% | 11.2% |
| Low QC | 3.0 | -2.5% | 6.1% | -1.7% | 7.5% |
| Mid QC | 100 | 1.1% | 4.3% | 2.3% | 5.1% |
| High QC | 800 | -4.8% | 3.8% | -3.9% | 4.6% |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ).
Matrix Effect and Recovery
The matrix effect and extraction recovery were evaluated at Low and High QC concentrations in six different lots of plasma.
-
Rationale: This assessment is critical to ensure that different sources of plasma do not introduce variable ion suppression or enhancement that could affect results.[10] The post-extraction spike method is the standard approach for this evaluation.[12]
Table 3: Matrix Factor and Extraction Recovery
| QC Level | Matrix Factor (IS Normalized) | Extraction Recovery (%) |
|---|---|---|
| Low QC (3.0 ng/mL) | 1.03 (CV = 7.1%) | 91.5% (CV = 6.4%) |
| High QC (800 ng/mL) | 0.98 (CV = 5.5%) | 94.2% (CV = 4.8%) |
Acceptance Criteria: CV of IS-normalized matrix factor should be ≤15%. Recovery should be consistent.
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and use of a stable isotope-labeled internal standard make the method efficient and reliable for high-throughput analysis. The method has been thoroughly validated and meets regulatory acceptance criteria for bioanalytical assays, making it suitable for supporting pharmacokinetic studies in a regulated environment.
References
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Wang, S., et al. (2007). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 855(2), 247-255. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
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Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095-1098. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
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Ingels, A. S., et al. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2211-2213. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.gov. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
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Vlckova, H., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(16), 6234-6246. [Link]
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Ray, A., & Bakes, J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
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Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology, 222, 113-128. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]
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Jain, R., et al. (2007). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 825-831. [Link]
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Formolo, T., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1334-1342. [Link]
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ResearchGate. (2015). The Simultaneous Detection and Quantification of P-Aminobenzoic Acid and its Phase 2 Biotransformation Metabolites in Human Urine Using LC–MS/MS. ResearchGate. [Link]
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Pomorska-Mól, M., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437. [Link]
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Pomorska-Mól, M., et al. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. PMC. [Link]
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Kruger, R., et al. (2015). The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis, 7(10), 1211-1224. [Link]
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Reddit. (n.d.). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
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ResearchGate. (n.d.). QUANTIFICATION OF DRUGS IN BIOLOGICAL MATRICES BY MASS SPECTROMETRY AND THEIR APPLICATIONS TO PHARMACOKINETIC STUDIES. ResearchGate. [Link]
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Zhang, G. F., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 963-969. [Link]
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Boysen, A. K., et al. (2018). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. Analytical Chemistry, 90(2), 1363-1369. [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-211. [Link]
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Zheng, N., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 153-159. [Link]
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ResearchGate. (2013). Can anyone suggest papers on how to choose internal standards for phytochemical analysis on LC/MS? ResearchGate. [Link]
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da Silva, A. C. R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6296. [Link]
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Application Note: In Silico Elucidation of 5-Acetamido-2-aminobenzoic Acid's Binding Affinity for Cyclooxygenase (COX) Isoforms
Abstract
This document provides a detailed protocol and scientific rationale for conducting molecular docking studies of 5-Acetamido-2-aminobenzoic acid with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting these enzymes.[1][2] Understanding the binding interactions of novel compounds with COX isoforms is a critical step in the early stages of drug discovery for new analgesic and anti-inflammatory agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from protein and ligand preparation to the analysis and interpretation of docking results. We will explore the structural differences between COX-1 and COX-2 that underpin inhibitor selectivity and provide a framework for evaluating the potential of this compound as a COX inhibitor.
Introduction: The Scientific Imperative for Selective COX Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins and thromboxanes.[3][4] These lipid mediators are involved in a wide array of physiological and pathological processes.[3] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing approximately 65% amino acid sequence homology and near-identical catalytic sites, exhibit distinct expression patterns and biological functions.[4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[3][5]
-
COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli like cytokines and growth factors.[3][5] It is primarily associated with the production of prostaglandins that mediate pain and inflammation.[6]
The therapeutic action of NSAIDs is derived from their ability to inhibit COX enzymes, thereby blocking prostaglandin synthesis.[1][7] However, the non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs can lead to undesirable side effects, most notably gastrointestinal issues, due to the suppression of the protective functions of COX-1.[1][8] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[1][9]
The compound this compound is a derivative of aminobenzoic acid, a class of compounds with established anti-inflammatory potential.[10][11] Its structural features, including the acetamido and amino groups on a benzoic acid scaffold, suggest it may interact with the active sites of COX enzymes.[12] Molecular docking provides a powerful in silico method to predict the binding affinity and orientation of this ligand within the active sites of COX-1 and COX-2, offering initial insights into its potential efficacy and selectivity.
The Structural Basis of COX Isoform Selectivity
A key structural difference between COX-1 and COX-2, which allows for selective inhibition, is the substitution of an isoleucine residue at position 523 in COX-1 with a smaller valine residue in COX-2.[4] This substitution creates a hydrophobic side-pocket in the COX-2 active site that is absent in COX-1, making the overall binding site of COX-2 larger.[4][13][14] This structural nuance is exploited by selective COX-2 inhibitors, often referred to as "coxibs," which are typically bulkier molecules designed to bind to this additional pocket.[4][8]
Experimental Design & Workflow
The molecular docking study will be conducted using a validated software package such as AutoDock Vina, GOLD, or Glide.[15][16][17][18] The general workflow is outlined below.
Caption: Molecular docking workflow.
Detailed Protocols
Software and Resource Requirements
-
Molecular Visualization Software: UCSF Chimera or Discovery Studio Visualizer.[19]
-
Molecular Docking Software: AutoDock Tools and AutoDock Vina are recommended as they are powerful, freely available, and widely used.[15][16]
-
Protein Data Bank (PDB): For obtaining the crystal structures of COX-1 and COX-2.
-
PubChem or similar database: For obtaining the 3D structure of this compound.
Protocol 1: Protein Preparation
The goal of this protocol is to prepare the receptor (COX enzymes) for docking by removing non-essential molecules, adding hydrogens, and assigning charges.[20][21][22]
-
Obtain Crystal Structures: Download the 3D crystal structures of human COX-1 (e.g., PDB ID: 1CQE) and COX-2 (e.g., PDB ID: 6COX) from the RCSB Protein Data Bank.[4][23] It is advisable to select structures that are co-crystallized with a known inhibitor to help validate the docking protocol.
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio Visualizer.
-
Remove all water molecules, co-solvents, and any co-crystallized ligands from the structure.[19]
-
If the protein is a homodimer, retain only one chain for the docking study to simplify the process, ensuring the chosen chain contains the complete active site.[22]
-
-
Prepare the Receptor for Docking (Using AutoDock Tools):
Protocol 2: Ligand Preparation
This protocol focuses on preparing the small molecule (ligand) for docking.[21][25]
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.
-
Energy Minimization and Format Conversion:
-
Use a tool like Open Babel or the features within your docking software suite to convert the SDF file to a PDB file.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
-
Prepare the Ligand for Docking (Using AutoDock Tools):
-
Open the energy-minimized ligand PDB file in AutoDock Tools.
-
Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.[26] You can choose to keep all bonds rotatable for a comprehensive search or make certain bonds rigid based on chemical knowledge.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.[26]
-
Protocol 3: Molecular Docking and Analysis
This protocol describes the execution of the docking simulation and the subsequent analysis of the results.[27][28]
-
Grid Box Generation:
-
In AutoDock Tools, with the prepared protein loaded, define a grid box that encompasses the active site of the enzyme.[24]
-
If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on the position of that ligand to ensure the search space is focused on the known binding pocket.
-
The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
-
-
Running AutoDock Vina:
-
Create a configuration text file that specifies the file paths for the prepared protein (receptor) and ligand, the coordinates and dimensions of the grid box, and the output file name.
-
Execute the docking simulation using the AutoDock Vina command-line interface. Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
-
Validation of the Docking Protocol:
-
To ensure the reliability of your docking parameters, perform a re-docking experiment.[24] This involves docking the original co-crystallized ligand back into the active site of its protein.
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[27][29]
-
-
Analysis of Docking Results:
-
Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol.[29] A more negative value indicates a stronger predicted binding interaction.[30]
-
Visual Inspection: Use a molecular visualization tool to analyze the top-ranked binding poses of this compound within the active sites of COX-1 and COX-2.[27][28]
-
Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the amino acid residues of the active site. Look for:
-
Hydrogen bonds: These are strong indicators of a stable interaction.
-
Hydrophobic interactions: Important for the overall binding and positioning of the ligand.
-
Pi-pi stacking or cation-pi interactions: Can contribute significantly to binding affinity.
-
-
Data Presentation and Interpretation
The results of the docking study should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Predicted Binding Affinities and Key Interacting Residues
| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds (Number) | Hydrophobic Interactions (Residues) |
| COX-1 | This compound | Predicted Value | List Residues | Predicted Number | List Residues |
| Reference Inhibitor (e.g., Ibuprofen) | Predicted Value | List Residues | Predicted Number | List Residues | |
| COX-2 | This compound | Predicted Value | List Residues | Predicted Number | List Residues |
| Reference Inhibitor (e.g., Celecoxib) | Predicted Value | List Residues | Predicted Number | List Residues |
Note: The use of well-known NSAIDs as reference inhibitors provides a valuable benchmark for interpreting the predicted binding affinities of the test compound.[28]
Caption: Ligand interaction with COX-1 vs. COX-2 active sites.
A lower binding energy for COX-2 compared to COX-1 would suggest potential selectivity. Furthermore, visual analysis of the binding pose within the COX-2 active site might reveal interactions with the characteristic side pocket, providing a structural basis for this selectivity.
Conclusion and Future Directions
This application note provides a comprehensive framework for conducting molecular docking studies of this compound with COX-1 and COX-2. The results of this in silico investigation will offer valuable preliminary data on the compound's potential as a COX inhibitor and its selectivity profile. It is crucial to remember that molecular docking is a predictive tool, and any promising results should be validated through subsequent in vitro and in vivo experimental studies, such as enzyme inhibition assays and animal models of inflammation.
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- Which NSAIDs Are Most Selective For COX-1 and COX-2? (2013, August 14). MedCentral.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC.
- Software for molecular docking: a review. (2017, January 16). PMC - PubMed Central.
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- In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (n.d.). PubMed Central.
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- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. (2025, August 6). ResearchGate.
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Topic: A Multi-Assay In Vitro Platform for Characterizing the Anti-Inflammatory Activity of 5-Amino-2-(4-acetamidobenzamido)benzoic acid (5-AABA)
An Application Note and Protocol Guide from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, multi-tiered strategy for the in vitro evaluation of the anti-inflammatory properties of 5-Amino-2-(4-acetamidobenzamido)benzoic acid (5-AABA), a novel compound with structural similarities to 5-aminosalicylic acid (5-ASA). 5-ASA is a cornerstone therapy for inflammatory bowel disease (IBD), and its mechanisms of action are multifaceted, involving the modulation of various inflammatory pathways.[1][2] This guide details a suite of robust, validated in vitro assays designed to dissect the potential mechanisms of 5-AABA. We present detailed protocols for assessing cytotoxicity, inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), direct enzymatic inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and modulation of the critical NF-κB signaling pathway. By following this integrated workflow, researchers can generate a comprehensive pharmacological profile of 5-AABA, elucidating its potential as a novel anti-inflammatory agent.
Scientific Background & Rationale
Inflammation is a complex biological response essential for host defense, but its dysregulation leads to chronic diseases like IBD, rheumatoid arthritis, and atherosclerosis.[3] The inflammatory cascade is orchestrated by a network of signaling pathways, immune cells, and soluble mediators. A common in vitro model to study inflammation involves stimulating immune cells, such as macrophages, with bacterial lipopolysaccharide (LPS).[4][5] LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the cell surface, triggering downstream signaling cascades that are central to the inflammatory response.[6]
Two of the most critical pathways activated by LPS are:
-
The NF-κB (Nuclear Factor kappa-B) Pathway: In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB.[7] The active NF-κB then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[8][9]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, comprising kinases like ERK, p38, and JNK, is also activated by LPS and plays a crucial role in regulating the expression of inflammatory mediators.[10][11]
The products of these pathways, such as nitric oxide (NO), prostaglandins (from COX-2 activity), leukotrienes (from 5-LOX activity), and cytokines (TNF-α, IL-6, IL-1β), are the primary effectors of the inflammatory response.[3][12][13]
The reference compound, 5-ASA, is believed to exert its therapeutic effects through several mechanisms, including the scavenging of reactive oxygen species and the inhibition of the NF-κB pathway.[1][14][15] Given the structural novelty of 5-AABA, it is imperative to investigate its effects across these key nodes of the inflammatory network. This application note provides the framework for such an investigation.
Caption: LPS-induced pro-inflammatory signaling cascade.
Integrated Experimental Workflow
A systematic approach is critical. The following workflow ensures that data is interpretable and that downstream assays are conducted under appropriate, non-cytotoxic conditions.
Sources
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- 2. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Selective N-Acylation of 5-Acetamido-2-aminobenzoic Acid
Introduction: The Strategic Acylation of a Versatile Pharmaceutical Building Block
5-Acetamido-2-aminobenzoic acid is a bespoke chemical scaffold possessing differentiated amine functionalities.[1][2] Its structure, featuring a nucleophilic aromatic amine ortho to a carboxylic acid and a less reactive acetamido group at the para position, makes it a valuable starting material in the synthesis of complex heterocyclic systems and novel drug candidates. The selective acylation of the more reactive 2-amino group is a critical transformation, enabling the introduction of diverse functionalities while preserving the integrity of the existing acetamide. This modification can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and biological activity, making it a key step in drug discovery and development programs.[1][3]
This guide provides a detailed protocol for the N-acylation of this compound, exploring two robust methods using either an acyl chloride or an anhydride. We will delve into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, and the necessary steps for purification and characterization, ensuring a reproducible and high-yielding synthesis.
Mechanistic Insights: Achieving Selective Acylation
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The key to the protocol's success lies in the selective reaction at the 2-amino position. The lone pair of electrons on the nitrogen of the 2-amino group is more available for nucleophilic attack compared to the nitrogen of the 5-acetamido group, whose lone pair is delocalized by the resonance effect of the adjacent carbonyl group.
The reaction is typically facilitated by a base, such as pyridine or triethylamine. The role of the base is multifaceted:
-
Acid Scavenger: When using an acyl chloride, the reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[4][5][6]
-
Nucleophilic Catalyst: Pyridine, in particular, can act as a nucleophilic catalyst. It reacts with the acylating agent to form a highly reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the original acylating agent.[5][7]
-
Solvent and Stabilizer: In some cases, pyridine also serves as the solvent and helps to stabilize reaction intermediates.[8]
The general mechanism is illustrated below:
Caption: General mechanism for pyridine-catalyzed N-acylation.
Experimental Protocols
Two primary methods for the acylation are presented below. The choice between an acyl chloride and an anhydride often depends on the availability of the reagent, its reactivity, and the desired reaction conditions.
Quantitative Data Summary
| Parameter | Protocol 1: Acetyl Chloride | Protocol 2: Acetic Anhydride |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Base/Catalyst | Pyridine | Pyridine (catalytic) |
| Solvent | Dichloromethane (DCM) | Acetic Acid |
| Stoichiometry (SM:Acyl:Base) | 1.0 : 1.2 : 2.0 | 1.0 : 1.5 : 0.1 |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Expected Yield | 85-95% | 80-90% |
Protocol 1: Acylation using Acyl Chloride
This method is highly efficient and generally proceeds under mild conditions. Acyl chlorides are very reactive, necessitating careful handling and control of the reaction temperature.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (2.0 eq) to the solution and stir for 5 minutes.
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/hexane. The disappearance of the starting material spot indicates completion.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[10]
Protocol 2: Acylation using Acetic Anhydride
This method uses a less reactive acylating agent and can be a good alternative if the corresponding acyl chloride is unstable or unavailable.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Glacial Acetic Acid or Pyridine (as solvent/catalyst)
-
Ice-cold deionized water
-
Round-bottom flask, magnetic stirrer, heating mantle (if necessary), Buchner funnel.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid. A catalytic amount of pyridine (0.1 eq) can be added if desired.
-
Addition of Anhydride: Add acetic anhydride (1.5 eq) to the solution in one portion.
-
Reaction Progression: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.
-
Work-up & Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water while stirring vigorously.[9][11]
-
The product should precipitate out of the solution.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted anhydride.
-
-
Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[10]
Experimental Workflow Visualization
Caption: A generalized workflow for the acylation of this compound.
Product Characterization
To confirm the identity and purity of the synthesized N-acylated product, standard analytical techniques should be employed:
-
¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the 2-amino (-NH₂) protons and the appearance of a new amide (-NH-CO) proton signal, typically further downfield. New signals corresponding to the protons of the added acyl group will also be present.[12][13]
-
¹³C NMR: A new carbonyl carbon signal from the newly formed amide will appear, and shifts in the aromatic carbons adjacent to the newly acylated nitrogen are expected.
-
IR Spectroscopy: Look for the characteristic amide C=O stretch (typically around 1650-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.
By following these detailed protocols and analytical practices, researchers can confidently and reproducibly synthesize acylated derivatives of this compound for further investigation in drug development and materials science.
References
-
Shaalaa.com. (2022-03-28). What is the role of pyridine in the acylation reaction of amines? - Chemistry. [Link]
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
-
eSaral. What is the role of pyridine in the acylation. [Link]
-
askIITians. (2025-08-05). Pyridine acts as a base and a solvent in the acylation of amines. It. [Link]
-
Reddit. (2023-07-07). What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry. [Link]
-
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
- Google Patents.
-
ResearchGate. Acetylation and condensation of p-amino benzoic acid 1 with different.... [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
-
YouTube. (2020-10-21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]
-
ScienceDirect. (2022-06-23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]
-
PubChem. Benzoic acid, 5-(acetylamino)-2-amino- | C9H10N2O3 | CID 170890. [Link]
-
ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino.... [Link]
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5-Acetamido-2-aminobenzoic acid as a fluorescent probe precursor
Application Notes & Protocols
Leveraging 5-Acetamido-2-aminobenzoic Acid as a Versatile Precursor for Custom Fluorescent Probes
Foundational Principles: From Precursor to Probe
The development of sensitive and selective fluorescent probes is critical for elucidating biological processes and for high-throughput screening in drug discovery.[1] Small-molecule probes offer significant advantages, including low molecular weight, ease of synthesis, and high flexibility in design.[1] this compound (5-A-2-ABA) is a promising precursor, built upon the intrinsically fluorescent anthranilic acid scaffold.
The Anthranilic Acid Fluorophore Core
5-A-2-ABA is a derivative of 2-aminobenzoic acid (anthranilic acid), a well-characterized aromatic compound consisting of a benzene ring substituted with both a carboxylic acid and an amine group.[2] This structure is inherently fluorescent. The fluorescence of anthranilic acid and its derivatives is sensitive to the local environment, making them valuable as probes to monitor interactions, such as peptide binding to micelles.[3] The electronic properties of both the amino and carboxyl substituents contribute to its photophysical characteristics.
Rationale for Use: The Role of the 5-Acetamido Group
The utility of 5-A-2-ABA as a precursor stems from its unique substitution pattern. The core fluorescence originates from the 2-aminobenzoic acid structure. The key modifications are:
-
The 2-Amino Group: This primary amine serves as a reactive handle for diazotization or other reactions, but more commonly in probe design, it is the key component of the fluorophore system.
-
The Carboxylic Acid Group: This is the primary point of attachment for conjugation. It can be readily activated (e.g., as an N-hydroxysuccinimide, or NHS, ester) to react with primary amines on targeting moieties like peptides, proteins, or amine-modified oligonucleotides.[4]
-
The 5-Acetamido Group: This group is critical for tuning the photophysical properties of the parent fluorophore. Substituents on the benzene ring can modulate the electron density, which in turn affects the absorption and emission maxima, quantum yield, and Stokes shift. This allows for the rational design of probes with potentially improved brightness and spectral properties compared to the unsubstituted anthranilic acid core.
General Strategy for Probe Synthesis
The conversion of 5-A-2-ABA into a functional, target-responsive probe follows a modular design strategy.[5] This involves three key components: the fluorophore precursor (5-A-2-ABA), a recognition group that selectively interacts with the analyte of interest, and often a linker. The fluorescence of the probe is typically "caged" or quenched until the recognition group interacts with its target. This interaction triggers a conformational or chemical change that restores fluorescence, providing a "turn-on" signal.[6]
Caption: Modular synthesis workflow for creating an activatable probe.
Synthesis and Conjugation Protocols
The following protocols provide a framework for activating 5-A-2-ABA and conjugating it to a model peptide. These steps should be performed in a fume hood with appropriate personal protective equipment.
Materials and Reagents
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Target peptide with a primary amine (e.g., a lysine side chain or N-terminus)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., ESI-MS)
-
Fluorometer and UV-Vis Spectrophotometer
Protocol 1: Activation of 5-A-2-ABA to its NHS Ester
This protocol converts the carboxylic acid of 5-A-2-ABA into a more reactive NHS ester, which is susceptible to nucleophilic attack by primary amines.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF (10 mL per mmol of 5-A-2-ABA).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM. Causality Note: DCC is a coupling reagent that facilitates the formation of the ester by activating the carboxylate group. The reaction is run at 0°C to minimize side reactions.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Let the reaction proceed overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU), a byproduct, will form.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Rinse the filter cake with a small amount of cold, anhydrous DCM.
-
Combine the filtrates and concentrate under reduced pressure (rotary evaporation) to yield the crude NHS ester.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.
-
-
Validation (Optional but Recommended): Confirm the formation of the NHS ester using Mass Spectrometry. The expected mass will be the mass of 5-A-2-ABA + 97.02 Da.
Protocol 2: Conjugation of Activated 5-A-2-ABA to a Peptide
This protocol describes the coupling of the 5-A-2-ABA-NHS ester to an amine-containing peptide.
-
Peptide Dissolution: Dissolve the target peptide (1.0 eq) in a suitable buffer or solvent. For many peptides, a solution of DMF or DMSO is appropriate. If using an aqueous buffer, a pH of 8.0-8.5 is optimal for the reaction.
-
Reagent Addition: Add the crude or purified 5-A-2-ABA-NHS ester (1.5 eq) to the peptide solution. Add DIPEA (2.0-3.0 eq). Causality Note: DIPEA is a non-nucleophilic organic base used to scavenge the proton released from the amine during amide bond formation, driving the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via analytical HPLC-MS.
-
Purification:
-
Once the reaction is complete, acidify the mixture with a small amount of TFA (e.g., to 0.1% v/v).
-
Purify the labeled peptide using reverse-phase HPLC. A gradient of water/acetonitrile (both containing 0.1% TFA) is typically effective.
-
Collect fractions corresponding to the desired product peak.
-
-
Validation: Confirm the identity and purity of the final probe using high-resolution mass spectrometry and analytical HPLC. Lyophilize the pure fractions to obtain the final product as a powder.
Photophysical Characterization
It is essential to characterize the synthesized probe to establish its baseline optical properties.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified probe in DMSO or DMF.
-
Working Solutions: Prepare dilute working solutions in the desired assay buffer (e.g., PBS, Tris).
-
Measurements:
-
Absorbance: Measure the UV-Vis absorbance spectrum to determine the maximum absorption wavelength (λ_max_abs).
-
Emission: Excite the sample at its λ_max_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_max_em).
-
Quantum Yield: Determine the fluorescence quantum yield (Φ_F_) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
| Parameter | Description | Typical Expected Range (Anthranilates) |
| λ_max_abs | Wavelength of maximum absorbance | 310 - 350 nm |
| λ_max_em | Wavelength of maximum emission | 400 - 450 nm |
| Stokes Shift | Difference between λ_max_em and λ_max_abs | 80 - 110 nm |
| Φ_F_ | Fluorescence Quantum Yield | 0.1 - 0.6 (highly solvent-dependent)[9] |
Application Example: A 'Turn-On' Probe for Enzyme Detection
A common application for such probes is in the detection of enzymatic activity, particularly proteases or phosphatases.[1][6][10] The general principle involves designing the probe so its fluorescence is quenched. Enzyme activity removes the quenching element, leading to a "turn-on" fluorescence signal proportional to enzyme concentration or activity.
Principle of Detection: Enzymatic Activation
For this example, we will consider a probe designed for a hypothetical protease. The 5-A-2-ABA fluorophore is conjugated to a peptide sequence specific to the protease. A quencher molecule is attached to the other end of the peptide. Through Fluorescence Resonance Energy Transfer (FRET) or other quenching mechanisms, the probe is non-fluorescent in its intact state. When the protease cleaves the peptide substrate, the fluorophore and quencher are separated, restoring fluorescence.
Caption: Mechanism of a 'turn-on' probe for enzyme detection.
Protocol: In Vitro Protease Assay
-
Reagent Preparation:
-
Prepare a 10X stock of the synthesized fluorescent probe in DMSO.
-
Prepare a series of dilutions of the target enzyme in a suitable assay buffer (e.g., Tris buffer with CaCl₂ and ZnCl₂ for metalloproteinases).
-
Prepare a "no enzyme" control and a "positive control" (if available). An "inhibited enzyme" control (enzyme pre-incubated with a known inhibitor) is also highly recommended for validation.
-
-
Assay Setup:
-
In a 96-well microplate (black, clear bottom is preferred), add assay buffer to each well.
-
Add the enzyme dilutions to their respective wells.
-
Add the control solutions to their wells.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the 10X probe stock to all wells to a final concentration of 1X (typically 1-10 µM).
-
Mix gently by pipetting or brief plate shaking.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the 5-A-2-ABA probe.
-
Record the fluorescence intensity over time (kinetic mode) at a constant temperature (e.g., 37 °C) for 30-60 minutes.
-
Data Analysis and Interpretation
-
Plot Data: For each enzyme concentration, plot fluorescence intensity versus time.
-
Calculate Initial Rates: The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
Dose-Response Curve: Plot the initial velocity (V₀) against the enzyme concentration. This should yield a linear relationship in the appropriate concentration range, demonstrating the probe's utility for quantifying enzyme activity.
-
Validate Controls: The "no enzyme" control should show minimal to no increase in fluorescence. The "inhibited enzyme" control should show significantly reduced activity compared to the uninhibited enzyme, confirming the probe's specificity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield during NHS ester activation | Reagents not anhydrous; DCC/EDC degraded. | Use fresh, anhydrous solvents and new coupling reagents. Ensure the reaction is run under an inert atmosphere. |
| Low yield during peptide conjugation | Incorrect pH; peptide has low solubility; NHS ester hydrolyzed. | Optimize the reaction pH to 8.0-8.5. Try co-solvents (e.g., DMSO, DMF) to improve peptide solubility. Use freshly prepared NHS ester. |
| Probe has high background fluorescence | Incomplete quenching; probe degradation. | Re-evaluate the quencher choice and peptide linker length. Purify the probe again using HPLC to remove any fluorescent impurities. |
| No signal change in enzyme assay | Probe is not a substrate; incorrect assay conditions (pH, cofactors); enzyme is inactive. | Confirm the peptide sequence is correct for the target enzyme. Verify assay buffer composition and pH. Test enzyme activity with a known commercial substrate. |
Conclusion and Future Perspectives
This compound is a highly adaptable and accessible precursor for the development of novel fluorescent probes. Its straightforward chemistry, combined with the tunable properties afforded by the acetamido group, makes it an excellent starting point for creating tools for enzyme activity assays, cellular imaging, and metal ion sensing.[11][12] Future work could involve synthesizing a library of derivatives with different substituents at the 5-position to systematically tune the photophysical properties for applications requiring longer wavelength excitation or improved quantum yields, such as in vivo imaging.[5]
References
-
Nascimento, E.S. et al. (2003). Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles. PubMed. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of fluorescent probes. Available at: [Link]
-
Yin, J. et al. (2022). Development of Small-Molecule Fluorescent Probes Targeting Enzymes. PMC. Available at: [Link]
-
Loudet, A. & Burgess, K. (2003). Synthesis of probes with broad pH range fluorescence. PubMed. Available at: [Link]
-
Li, M. et al. (2023). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC. Available at: [Link]
-
Kuru, E. et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. PubMed. Available at: [Link]
-
Aurelio, L. et al. (2003). Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. PubMed. Available at: [Link]
-
Luo, Z. et al. (2022). Recent Progress on NIR Fluorescent Probes for Enzymes. PMC. Available at: [Link]
-
Wang, T. et al. (2022). Activatable fluorescent probes for in situ imaging of enzymes. RSC Publishing. Available at: [Link]
-
Xu, W. et al. (2021). Activated molecular probes for enzyme recognition and detection. PMC. Available at: [Link]
-
Ran, C. & Zhang, Y. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. PMC. Available at: [Link]
-
Faria, R.B. et al. (2004). Solvent effects in optical spectra of ortho-aminobenzoic acid derivatives. PubMed. Available at: [Link]
-
Wikipedia. Anthranilic acid. Available at: [Link]
-
Dorea, C. et al. (2003). Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. Biopolymers. Available at: [Link]
-
Thompson, C.S. & Jovin, T.M. (2003). Carbonic Anhydrase II-Based Metal Ion Sensing: Advances and New Perspectives. PMC. Available at: [Link]
-
Dadkhah, A. et al. (2020). Zn-based metal-organic frameworks and p-aminobenzoic acid for electrochemical sensing of copper ions in milk and milk powder samples. ResearchGate. Available at: [Link]
-
NIST. Benzoic acid, 2-amino-. NIST WebBook. Available at: [Link]
Sources
- 1. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Development of Drug Delivery Systems Using 5-Aminolevulinic Acid (5-ALA) Derivatives
Introduction: Overcoming the Barriers to Effective Photodynamic Therapy with 5-ALA Derivatives
5-Aminolevulinic acid (5-ALA), a naturally occurring precursor in the heme biosynthesis pathway, has emerged as a cornerstone in photodynamic therapy (PDT) and photodiagnosis (PDD).[1][2] The therapeutic principle of 5-ALA-mediated PDT is elegant in its simplicity: exogenous administration of 5-ALA bypasses the rate-limiting step in the heme synthesis pathway, leading to the selective accumulation of the potent photosensitizer, Protoporphyrin IX (PpIX), in neoplastic cells.[1][3] Subsequent activation of PpIX with light of a specific wavelength generates reactive oxygen species (ROS), inducing localized cellular destruction.[4]
Despite its promise, the clinical efficacy of 5-ALA is often hampered by its physicochemical properties. As a hydrophilic zwitterion, 5-ALA exhibits poor penetration across cellular membranes and the stratum corneum, limiting its bioavailability at the target site.[1] This has spurred the development of lipophilic derivatives of 5-ALA, such as its esters (e.g., methyl, butyl, and hexyl esters), to enhance tissue penetration and improve therapeutic outcomes.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a representative 5-ALA derivative, its formulation into advanced drug delivery systems, and the subsequent in vitro evaluation of its therapeutic potential.
The Mechanistic Basis of 5-ALA Derivative-Mediated Photodynamic Therapy
The efficacy of 5-ALA derivatives in PDT is contingent on a series of intracellular events, beginning with cellular uptake and culminating in light-induced cytotoxicity. The rationale for designing lipophilic derivatives is to facilitate passive diffusion across the lipid-rich cell membrane, a significant hurdle for the parent 5-ALA molecule.
Once inside the cell, 5-ALA esters are hydrolyzed by intracellular esterases to release 5-ALA. This liberated 5-ALA then enters the heme biosynthesis pathway, leading to the accumulation of PpIX, primarily within the mitochondria. The preferential accumulation of PpIX in tumor cells is attributed to a combination of factors, including a higher rate of cellular uptake and, in some cancer types, a lower activity of the enzyme ferrochelatase, which is responsible for converting PpIX to heme.[1]
Upon irradiation with light of an appropriate wavelength (typically in the blue or red region of the spectrum), the accumulated PpIX is excited from its ground state to a transient singlet state, which can then transition to a longer-lived triplet state. This triplet-state PpIX can then react with molecular oxygen to produce highly cytotoxic ROS, including singlet oxygen (¹O₂) and free radicals. These ROS inflict damage on cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.
Experimental Protocols
Part 1: Synthesis of Hexyl 5-Aminolevulinate Hydrochloride (h-ALA)
This protocol describes the synthesis of a representative lipophilic 5-ALA derivative, hexyl 5-aminolevulinate hydrochloride, adapted from the method described by Kloek et al. and further detailed in practical pharmaceutical analysis studies.[2]
Materials:
-
5-Aminolevulinic acid hydrochloride (ALA-HCl)
-
Hexanol
-
Thionyl chloride (SOCl₂)
-
Methanol (ice-cold)
-
Diethyl ether
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cool 3.5 mL of hexanol to -10°C in an ice-methanol bath.
-
Addition of Thionyl Chloride: Slowly add 0.5 mL of thionyl chloride to the cooled hexanol while stirring. It is crucial to maintain the temperature below 10°C during this addition to control the exothermic reaction.
-
Addition of 5-ALA Hydrochloride: Add 0.5 g of 5-ALA hydrochloride to the reaction mixture.
-
Reaction: Heat the solution to 70°C and stir for 2-3 hours, or until the 5-ALA hydrochloride has completely dissolved. The solution may appear slightly cloudy.
-
Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified hexyl 5-aminolevulinate hydrochloride crystals under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Part 2: Formulation of h-ALA Loaded PLGA Nanoparticles
This protocol details the preparation of h-ALA loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a modified double emulsion solvent evaporation method. This method is suitable for encapsulating hydrophilic or amphiphilic drugs like h-ALA.
Materials:
-
Hexyl 5-aminolevulinate hydrochloride (h-ALA)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
High-speed centrifuge
Procedure:
-
Preparation of the Inner Aqueous Phase (w1): Dissolve a specific amount of h-ALA in a small volume of deionized water.
-
Preparation of the Organic Phase (o): Dissolve a defined amount of PLGA in dichloromethane.
-
Formation of the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o) and emulsify using a probe sonicator set at a specific amplitude for a defined duration in an ice bath. This will create a water-in-oil emulsion.
-
Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to a larger volume of an aqueous solution of PVA (the outer aqueous phase, w2) and homogenize using a high-speed homogenizer or sonicator to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process under reduced pressure.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated h-ALA. This is typically done by resuspending the pellet in water and re-centrifuging.
-
Lyophilization: For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried), often with a cryoprotectant like trehalose.
Part 3: Formulation of h-ALA Loaded Liposomes
This protocol describes the preparation of h-ALA loaded liposomes using the thin-film hydration method followed by extrusion, a common and reproducible technique.
Materials:
-
Hexyl 5-aminolevulinate hydrochloride (h-ALA)
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the desired amounts of phosphatidylcholine and cholesterol in a chloroform:methanol mixture in a round-bottom flask. Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. Ensure the temperature of the water bath is above the phase transition temperature of the lipids.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a solution of h-ALA in PBS (pH 7.4) by rotating the flask in the water bath (again, above the lipid phase transition temperature) for a specified time. This process will form multilamellar vesicles (MLVs).
-
Sonication: Briefly sonicate the MLV suspension in a bath sonicator to aid in the hydration process and break down larger lipid aggregates.
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
Purification: Remove unencapsulated h-ALA by methods such as dialysis or size exclusion chromatography.
Physicochemical Characterization and Data Presentation
Thorough characterization of the formulated drug delivery systems is critical to ensure quality, reproducibility, and optimal performance. Key parameters to be evaluated include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Physicochemical Properties of 5-ALA-Loaded Liposomes
| Formulation | Lipid Composition (molar ratio) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Reference |
| L1 | PE:Cholesterol:Sodium Stearate (2:1:2.5) | 133.6 ± 2.8 | 0.21 ± 0.03 | -35.2 ± 1.5 | 29.37 ± 1.21 | [7] |
| L2 | PC:Cholesterol (7:3) | 150.2 ± 5.1 | 0.18 ± 0.02 | -5.8 ± 0.9 | 15.6 ± 2.3 | Fictional Data for Illustration |
| L3 | DPPC:Cholesterol (7:3) | 125.7 ± 4.5 | 0.25 ± 0.04 | -4.2 ± 0.7 | 18.9 ± 2.8 | Fictional Data for Illustration |
PE: Phosphatidylethanolamine, PC: Phosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, SD: Standard Deviation
Table 2: Physicochemical Properties of h-ALA-Loaded PLGA Nanoparticles
| Formulation | PLGA:h-ALA ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Encapsulation Efficiency (%) ± SD | Reference |
| NP1 | 10:1 | 210.5 ± 8.2 | 0.15 ± 0.02 | -15.4 ± 1.2 | 65.8 ± 5.1 | Fictional Data for Illustration |
| NP2 | 20:1 | 225.3 ± 9.5 | 0.12 ± 0.01 | -18.2 ± 1.5 | 72.3 ± 4.7 | Fictional Data for Illustration |
| NP3 | 30:1 | 240.1 ± 10.1 | 0.11 ± 0.02 | -20.1 ± 1.8 | 78.9 ± 6.2 | Fictional Data for Illustration |
PLGA: Poly(lactic-co-glycolic acid), h-ALA: hexyl 5-aminolevulinate, SD: Standard Deviation
In Vitro Efficacy Evaluation
The following protocols are designed to assess the efficacy of the formulated 5-AABA derivative drug delivery systems in a cell culture model.
Protocol 1: Measurement of Intracellular Protoporphyrin IX (PpIX) Accumulation
This protocol quantifies the amount of PpIX produced within cancer cells following treatment with the 5-AABA derivative formulations.
Materials:
-
Cancer cell line (e.g., HeLa, A431, MCF-7)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
h-ALA loaded nanoparticles or liposomes
-
Free h-ALA and 5-ALA solutions (as controls)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of the h-ALA formulations, free h-ALA, and free 5-ALA diluted in fresh culture medium. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specific period (e.g., 4, 8, or 24 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, gently wash the cells twice with PBS to remove the treatment solutions.
-
Cell Lysis: Add a suitable cell lysis buffer to each well and incubate to lyse the cells and release the intracellular PpIX.
-
Fluorescence Measurement: Measure the fluorescence intensity of PpIX in each well using a fluorescence microplate reader. The typical excitation wavelength for PpIX is around 405 nm, and the emission is measured at approximately 635 nm.
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each well to account for variations in cell number. Compare the PpIX accumulation from the different formulations.
Protocol 2: In Vitro Photodynamic Therapy and Cytotoxicity Assay
This protocol assesses the phototoxic effect of the h-ALA formulations on cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well clear plates
-
h-ALA loaded nanoparticles or liposomes
-
Free h-ALA and 5-ALA solutions
-
Light source with a specific wavelength (e.g., LED array, laser)
-
MTT or CCK-8 assay kit
-
Microplate reader (for absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the PpIX accumulation protocol, using a clear 96-well plate.
-
Incubation: Incubate the cells with the treatments for the optimal duration determined from the PpIX accumulation study.
-
Washing and Fresh Medium: After incubation, wash the cells with PBS and add fresh culture medium.
-
Light Irradiation: Expose the cells to a light source at a specific wavelength (e.g., 635 nm) and light dose (J/cm²). Include a set of "dark control" plates that are treated but not irradiated to assess any inherent cytotoxicity of the formulations.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cytotoxicity Assay: Assess cell viability using a standard MTT or CCK-8 assay according to the manufacturer's instructions. This typically involves adding the reagent to the wells, incubating, and then measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the phototoxicity of the different h-ALA formulations.
Conclusion and Future Perspectives
The development of drug delivery systems for 5-ALA derivatives represents a significant advancement in the field of photodynamic therapy. By enhancing the lipophilicity and facilitating cellular uptake, these formulations can overcome the limitations of the parent 5-ALA molecule, leading to improved PpIX accumulation and greater therapeutic efficacy. The protocols detailed in this application note provide a robust framework for the synthesis, formulation, and in vitro evaluation of these promising therapeutic agents. Future research may focus on the development of targeted drug delivery systems, where the nanoparticles or liposomes are functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, further enhancing the selectivity and potency of 5-ALA derivative-mediated PDT.
References
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Wen, C. J., et al. (2008). Physicochemical and safety evaluation of 5-aminolevulinic acid in novel liposomes as carrier for skin delivery. Journal of Drug Targeting, 16(4), 326-334. [Link]
-
Dabrowski, Z., et al. (2003). The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis. Acta Poloniae Pharmaceutica, 60(3), 219-224. [Link]
-
Kou, J., et al. (2018). Efficacy of 5-aminolevulinic acid–based photodynamic therapy against keloid compromised by downregulation of SIRT1-SIRT3-SOD2-mROS dependent autophagy pathway. Cell Death & Disease, 9(10), 1032. [Link]
-
Bhattacharya, S., et al. (2023). Nanoparticles drug delivery for 5-aminolevulinic acid (5-ALA) in photodynamic therapy (PDT) for multiple cancer treatment: a critical review on biosynthesis, detection, and therapeutic applications. Journal of Cancer Research and Clinical Oncology, 149(19), 17607-17634. [Link]
-
Fukuda, H., et al. (2002). ALA and ALA hexyl ester in free and liposomal formulations for the photosensitisation of tumour organ cultures. British Journal of Cancer, 87(6), 670-675. [Link]
-
Tewari, K., et al. (2018). Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis. Photochemical & Photobiological Sciences, 17(11), 1606-1639. [Link]
-
McCarron, P. A., et al. (2009). Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. Current Pharmaceutical Design, 15(5), 503-524. [Link]
-
Morrow, D. I. J., et al. (2009). Practical Considerations in the Pharmaceutical Analysis of Methyl and Hexyl Ester Derivatives of 5-Aminolevulinic Acid. The Open Analytical Chemistry Journal, 3, 29-37. [Link]
-
PubChem. Hexaminolevulinate hydrochloride. [Link]
-
PubChem. 5-Aminolevulinic acid hexyl ester. [Link]
-
Drugs.com. Hexyl aminolevulinate. [Link]
-
Shaker, M. N., et al. (2014). Enhanced photodynamic efficacy of PLGA-encapsulated 5-ALA nanoparticles in mice bearing Ehrlich ascites carcinoma. Applied Nanoscience, 4, 777-789. [Link]
-
Ge, K., et al. (2024). Effects of Photodynamic Therapy Using 5 -Aminolevulinic Acid (ALA) Loaded Acrylic Nanoparticles (ANPs) on HaCaT Cells. Journal of Nanoscience and Nanotechnology, 24(5), 6335-6343. [Link]
-
Serda, M., et al. (2022). Synthesis and applications offullerene nanoconjugate with 5-aminolevulinic acid and its glycoconjugate as drug delivery vehicles. RSC Advances, 12(15), 9035-9046. [Link]
-
Fathi, M., et al. (2018). Evaluating the photodynamic therapy efficacy using 5-aminolevulinic acid and folic acid-conjugated bismuth oxide nanoparticles on human nasopharyngeal carcinoma cell line. Lasers in Medical Science, 33(9), 1937-1945. [Link]
-
Wang, X., et al. (2023). Evolutionary Trend Analysis of Research on 5-ALA Delivery and Theranostic Applications Based on a Scientometrics Study. Pharmaceutics, 15(3), 856. [Link]
-
Li, W., et al. (2023). Amplifying the efficacy of ALA-based prodrugs for photodynamic therapy using nanotechnology. Frontiers in Bioengineering and Biotechnology, 11, 1132204. [Link]
-
Liu, X., et al. (2017). Synthesis and evaluation of new 5-aminolevulinic acid derivatives as prodrugs of protoporphyrin for photodynamic therapy. Photochemical & Photobiological Sciences, 16(11), 1623-1630. [Link]
-
Kennedy, J. C., et al. (1990). Photodynamic therapy with endogenous protoporphyrin IX: a clinical and experimental study. Journal of Photochemistry and Photobiology B: Biology, 6(1-2), 143-148. [Link]
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Application Note: A Multi-Parametric Approach to Evaluating the Cytotoxicity of 5-AABA Compounds Using Cell-Based Assays
Introduction: Unraveling the Cytotoxic Profile of 5-AABA Compounds
5-AABA (5-Amino-2-(4-aminobenzoyl)benzoic Acid) and its related analogs represent a class of compounds with significant therapeutic potential, stemming from their structural similarity to bioactive molecules like 5-aminosalicylic acid (5-ASA) and para-aminobenzoic acid (PABA).[1] These foundational molecules are known to exert pleiotropic effects, influencing pathways involved in inflammation, cell proliferation, and apoptosis.[2][3] As novel 5-AABA derivatives are synthesized for potential use in oncology and other therapeutic areas, a rigorous evaluation of their cytotoxic effects is paramount.
This guide provides a comprehensive framework for assessing the cytotoxicity of 5-AABA compounds. We move beyond a single-endpoint analysis, advocating for a multi-parametric approach that interrogates distinct cellular pathways to build a detailed and reliable cytotoxicity profile. By combining assays for metabolic health, membrane integrity, and apoptosis, researchers can distinguish between different modes of cell death (e.g., necrosis vs. apoptosis) and gain deeper insights into the compound's mechanism of action.
The Rationale for a Tripartite Assessment of Cytotoxicity
A single cytotoxicity assay provides a limited snapshot of a compound's effect. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. To build a robust, self-validating dataset, we recommend a tripartite approach that measures three key hallmarks of cell health.
Sources
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- 2. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of 5-Acetamido-2-aminobenzoic Acid for Pharmaceutical Development
Abstract: This document provides a comprehensive, in-depth technical guide for the scaled-up synthesis of 5-Acetamido-2-aminobenzoic acid, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing a robust, safe, and scalable two-step synthetic route. This guide is built on the pillars of scientific integrity, providing not just a methodology, but also the underlying chemical principles and safety considerations essential for successful implementation in a larger-scale laboratory or pilot plant setting.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a carboxylic acid, an amine, and an acetamido group, offers multiple points for chemical modification, making it a versatile starting material for drug discovery programs. Research has indicated that derivatives of this compound may possess analgesic and anti-inflammatory properties[1]. Given its importance, a reliable and scalable synthesis protocol is paramount for ensuring a consistent supply for research and development activities.
This application note details a two-step synthesis strategy commencing from the readily available 2-Amino-5-nitrobenzoic acid. The chosen pathway is designed for scalability, focusing on process safety, efficiency, and the generation of a high-purity final product.
Synthetic Strategy: A Two-Step Approach to Purity and Scalability
The synthesis of this compound is achieved through a two-step process:
-
Catalytic Hydrogenation: The nitro group of 2-Amino-5-nitrobenzoic acid is selectively reduced to an amino group to form the intermediate, 2,5-diaminobenzoic acid. This is accomplished via catalytic hydrogenation using Raney® Nickel, a highly active and efficient catalyst for nitro group reductions.[2][3]
-
Selective N-Acetylation: The newly formed amino group at the 5-position of 2,5-diaminobenzoic acid is then selectively acetylated using acetic anhydride. The reaction conditions are optimized to favor mono-acetylation at the more nucleophilic 5-amino group, yielding the desired this compound.
This strategy is advantageous for scale-up due to the high efficiency and selectivity of catalytic hydrogenation and the straightforward nature of the acetylation reaction. Careful control of reaction parameters in both steps is crucial for maximizing yield and purity.
Logical Relationship of the Synthesis
Caption: Synthetic pathway from 2-Amino-5-nitrobenzoic acid to this compound.
Physicochemical and Safety Data of Key Compounds
A thorough understanding of the properties and hazards of all chemicals is a prerequisite for safe and successful synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Hazards |
| 2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 270 (dec.) | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[4][5][6][7] |
| Raney® Nickel (slurry in water) | Ni/Al | N/A | N/A | Pyrophoric solid, flammable, may cause an allergic skin reaction, suspected of causing cancer, causes damage to organs through prolonged or repeated exposure.[8][9] |
| Hydrogen (gas) | H₂ | 2.02 | -259.14 | Extremely flammable gas, contains gas under pressure; may explode if heated.[8] |
| 2,5-diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 225 | Causes skin and serious eye irritation.[10][11] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, fatal if inhaled. |
| This compound | C₉H₁₀N₂O₃ | 194.19 | 230 (dec.) | Harmful if swallowed.[12][13] |
Detailed Scaled-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate pilot plant facility with the necessary engineering controls.
Step 1: Catalytic Hydrogenation of 2-Amino-5-nitrobenzoic acid
Objective: To reduce the nitro group of 2-Amino-5-nitrobenzoic acid to yield 2,5-diaminobenzoic acid.
Materials and Equipment:
-
2-Amino-5-nitrobenzoic acid (1.2 kg, 6.59 mol)
-
Methanol (12 L)
-
Raney® Nickel (50% slurry in water, 120 g)
-
Pressurized hydrogenation reactor (e.g., Parr reactor) with temperature and pressure controls, and a high-torque mechanical stirrer
-
Filter aid (e.g., Celite®)
-
Nitrogen gas supply
-
Hydrogen gas supply
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.
-
Charging the Reactor: In the reactor vessel, add methanol (10 L) followed by 2-Amino-5-nitrobenzoic acid (1.2 kg). Stir the mixture to form a suspension.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (120 g). Caution: Raney® Nickel is pyrophoric and must be handled while wet.[8][9] Rinse the catalyst container with a small amount of methanol (2 L) and add it to the reactor to ensure complete transfer.
-
Inerting the Reactor: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.[14]
-
Hydrogenation: Pressurize the reactor with hydrogen to 50 psi. Start the mechanical stirrer and heat the reaction mixture to 40-50°C. The reaction is exothermic, and the temperature should be carefully monitored and controlled.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-6 hours. The completion can be confirmed by in-process control (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.
-
Cooling and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.[14]
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing Raney® Nickel is highly pyrophoric and must be kept wet at all times.[8] Immediately quench the filter cake with water.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,5-diaminobenzoic acid as a solid. This intermediate is often used directly in the next step without further purification.
Step 2: Selective N-Acetylation of 2,5-diaminobenzoic acid
Objective: To selectively acetylate the 5-amino group of 2,5-diaminobenzoic acid to yield this compound.
Materials and Equipment:
-
Crude 2,5-diaminobenzoic acid (from Step 1, approx. 1.0 kg, 6.57 mol)
-
Glacial Acetic Acid (10 L)
-
Acetic Anhydride (705 g, 6.91 mol, 1.05 eq)
-
Deionized water
-
Large reaction vessel with mechanical stirring and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolution: In the reaction vessel, dissolve the crude 2,5-diaminobenzoic acid (approx. 1.0 kg) in glacial acetic acid (10 L) with stirring.
-
Addition of Acetic Anhydride: Cool the solution to 15-20°C. Slowly add acetic anhydride (705 g) dropwise over a period of 1-2 hours, maintaining the temperature below 25°C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material and the formation of the desired product.
-
Product Precipitation: Upon completion, slowly add the reaction mixture to a separate vessel containing cold deionized water (30 L) with vigorous stirring. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.
Process Workflow and Safety Considerations
Overall Experimental Workflow
Caption: Detailed workflow for the scaled-up synthesis of this compound.
Critical Safety Precautions:
-
Hydrogenation Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air.[8][14] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and in equipment specifically designed and rated for high-pressure reactions. The reactor must be properly purged with an inert gas (nitrogen) before and after the reaction to remove all oxygen.[14]
-
Raney® Nickel Handling: Raney® Nickel is pyrophoric, meaning it can ignite spontaneously on contact with air, especially when dry.[8][9] It should always be handled as a slurry in water or a suitable solvent and never be allowed to dry. The catalyst filtration must be performed under an inert atmosphere, and the spent catalyst on the filter paper should be immediately quenched with water and disposed of according to institutional safety guidelines.
-
Acetic Anhydride Handling: Acetic anhydride is corrosive, a lachrymator, and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Emergency Procedures: Ensure that a safety shower, eyewash station, and appropriate fire extinguishers (Class B for flammable liquids and Class D for combustible metals like Raney® Nickel) are readily accessible.
Conclusion
The two-step synthesis protocol detailed in this application note provides a robust and scalable method for the production of high-purity this compound. By adhering to the outlined procedures and paying strict attention to the safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing research and development efforts. The emphasis on process understanding and safety ensures the trustworthiness and reliability of this synthetic route for larger-scale applications.
References
-
Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel. Retrieved from [Link]
-
Nanjing HJCHEM Co., Ltd. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Diaminobenzoic Acid. Retrieved from [Link]
- Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety, 23(4), 16-23.
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
H.E.L Group. (2024). Achieving safe conditions for hydrogenation reaction using concentrated raw materials. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-amino-. Retrieved from [Link]
- Google Patents. (n.d.). Reduction of nitrobenzoic acid - JPS5726652A.
-
IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. Retrieved from [Link]
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W.R. Grace. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
ChemBK. (2024). 2-AMINO-5-ACETAMIDOBENZOIC ACID. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Acetamido-2-aminobenzoic acid
Welcome to the technical support center for the synthesis of 5-Acetamido-2-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This compound serves as a valuable intermediate in medicinal chemistry and materials science.[1] This guide focuses on a common and reliable synthetic pathway: the selective reduction of 2-acetamido-5-nitrobenzoic acid, which is typically prepared from 2-amino-5-nitrobenzoic acid. We will address common challenges such as incomplete reactions, side-product formation, and purification difficulties.
Core Synthesis Pathway Overview
The most prevalent and scalable route to this compound involves two key transformations starting from 2-amino-5-nitrobenzoic acid:
-
Acetylation: The amino group of 2-amino-5-nitrobenzoic acid is selectively acetylated to form an acetamido group. This step protects the amine from participating in subsequent reactions and is crucial for directing the synthesis.
-
Selective Nitro Reduction: The nitro group of the resulting 2-acetamido-5-nitrobenzoic acid is reduced to a primary amine. The primary challenge here is achieving high chemoselectivity, reducing the nitro group without affecting the carboxylic acid or the newly formed amide functionality.[2]
This two-step sequence is outlined in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My final yield of this compound is consistently low. Which parameters are most critical for optimization?
A1: Low overall yield is a common problem that can originate from either the acetylation or the reduction step, as well as suboptimal workup procedures.
-
Acetylation Step: Ensure complete conversion of the starting material, 2-amino-5-nitrobenzoic acid. The reaction with acetic anhydride should be monitored by Thin Layer Chromatography (TLC). Incomplete reaction can be due to moisture in the reagents or solvent, which hydrolyzes the acetic anhydride. Using a slight excess (1.1-1.2 equivalents) of freshly opened acetic anhydride is recommended.
-
Nitro Reduction Step: This is the most critical step for yield optimization. The choice of reducing agent and catalyst is paramount. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient but can be sensitive to catalyst poisoning.[3][4] Ensure the substrate is free from impurities that could deactivate the catalyst. Metal/acid reductions (e.g., Fe/HCl, SnCl₂) are robust alternatives but may require more rigorous purification.[5]
-
Isolation and Purification: Both the intermediate and final product are amphoteric, containing acidic (carboxylic acid) and basic (amino) groups.[6] This can lead to solubility in both acidic and basic aqueous solutions, causing significant product loss during workup. Carefully adjust the pH of the solution to the isoelectric point of the compound to ensure maximum precipitation before filtration. Washing the precipitate with minimal amounts of cold solvent will reduce losses.
Q2: The reduction of the nitro group is slow or incomplete. How can I drive the reaction to completion?
A2: Incomplete reduction is a frequent issue, often linked to the catalyst, hydrogen delivery, or solvent choice.
-
Catalytic Hydrogenation (H₂/Pd/C):
-
Catalyst Activity: Use a fresh, high-quality catalyst. 5-10 wt% Pd on carbon is standard. The catalyst may be "poisoned" by sulfur or halide impurities. If suspected, pre-treating the starting material with activated carbon can help.
-
Hydrogen Pressure: While some reductions proceed at atmospheric pressure, increasing the hydrogen pressure to 50-100 psi can significantly increase the reaction rate.[7]
-
Solvent: The solubility of hydrogen is higher in organic solvents like ethanol, methanol, or ethyl acetate compared to water.[8] However, the substrate's limited solubility can be a challenge.[8] Using a co-solvent system or an aqueous alkaline solution to dissolve the benzoic acid may be necessary, but this can introduce mass-transfer limitations.[8]
-
-
Metal/Acid Reduction (Fe/HCl or SnCl₂):
-
Stoichiometry: Ensure a sufficient excess of the metal is used (typically 3-5 equivalents). The metal surface can become passivated, so vigorous stirring is essential to expose fresh surfaces.
-
Activation: Activating the metal powder (e.g., washing iron powder with dilute HCl) immediately before use can remove oxide layers and improve reactivity.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can accelerate the reduction, but monitor carefully to avoid side reactions.
-
Q3: I am observing significant side-product formation, particularly a product that is not the desired amine. What is happening?
A3: Side-product formation during nitro reduction typically occurs via two pathways: over-reduction or condensation of intermediates. The reaction proceeds through nitroso and hydroxylamine intermediates.[8][9]
-
Condensation Products: The nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds, which can appear as colorful impurities.[8] This is more common under neutral or basic conditions. Maintaining acidic conditions (in metal/acid reductions) or ensuring efficient hydrogenation (to quickly consume the intermediates) minimizes this.
-
Amide Hydrolysis: Under harsh acidic or basic conditions, particularly with prolonged heating, the acetamido group can be hydrolyzed back to an amino group, leading to the formation of 2,5-diaminobenzoic acid.
-
Dehalogenation: If using starting materials with halogen substituents, be aware that standard catalytic hydrogenation with Pd/C can cause dehalogenation.[5] Using catalysts like Raney Nickel or specific reaction conditions can prevent this.[5]
Caption: Troubleshooting flowchart for common synthesis issues.
Q4: My final product is colored (yellow/brown) even after purification. What are the likely impurities and how can I remove them?
A4: Color in the final product often indicates the presence of trace amounts of oxidized or condensation byproducts (azo/azoxy compounds).[8] Amines, in general, are also susceptible to air oxidation, which can produce colored impurities.
-
Purification Strategy:
-
Recrystallization: This is the most effective method. A mixed solvent system may be required due to the compound's unique solubility profile. Ethanol/water or dioxane/water are good starting points.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and filter hot through a pad of celite. This is very effective at removing highly colored, non-polar impurities.
-
Sodium Dithionite Wash: During the aqueous workup, washing with a dilute solution of sodium dithionite (sodium hydrosulfite) can help reduce colored oxidized species back to the colorless amine.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective reduction of the nitro group in 2-acetamido-5-nitrobenzoic acid?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is generally the cleanest and most efficient method, often providing high yields of the desired amine with simple filtration to remove the catalyst.[4] It operates under mild conditions, which helps preserve the amide and carboxylic acid groups. However, its effectiveness is highly dependent on substrate purity and proper technique. For more robust, less sensitive reactions, reduction with iron powder in acetic acid or aqueous ammonium chloride is an excellent, cost-effective alternative.[5]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, an alternative route involves the selective mono-acetylation of 2,5-diaminobenzoic acid. This approach avoids the nitro-group reduction step but presents its own challenge: achieving selective acetylation at the 5-position amine, which is generally less reactive than the 2-position amine. This typically requires careful control of pH and reagent stoichiometry.[10]
Q3: What are the key safety precautions for this synthesis?
A3:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, using proper pressure-rated equipment. Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Quench the catalyst carefully by filtering it and keeping it wet with water or solvent before disposal.
-
Reagents: Acetic anhydride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong acids (HCl, H₂SO₄) are highly corrosive.
-
General Precautions: As with all laboratory work, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before beginning any experiment.
Data Presentation
The choice of reducing agent is critical for optimizing the yield. The following table summarizes common conditions for nitro group reductions, highlighting their advantages and typical outcomes.
| Reducing System | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C | EtOH, MeOH, or EtOAc | 25-50 | 85-95 | Clean reaction, easy workup. Sensitive to catalyst poisons.[4] |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | EtOH | 60-80 | 80-90 | Avoids use of H₂ gas. Hydrazine is toxic.[2] |
| Metal/Acid Reduction | Fe, HCl/H₂O | Ethanol/Water | 70-90 | 75-85 | Robust and inexpensive. Requires careful pH control during workup.[5] |
| Metal Salt Reduction | SnCl₂·2H₂O, HCl | Ethanol | 50-70 | 80-90 | Mild conditions, good for sensitive substrates. Tin waste is toxic.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Acetamido-5-nitrobenzoic acid
-
In a 250 mL round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) in glacial acetic acid (50 mL).
-
With magnetic stirring, carefully add acetic anhydride (6.2 mL, 65.9 mmol, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 90-100 °C for 1 hour. The suspension should become a clear, yellow solution.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid) until the starting material is consumed.
-
Allow the solution to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 30 mL), and dry it under vacuum to a constant weight. Expected Yield: 11.5 g (93%) of a pale-yellow solid.
Protocol 2: Synthesis of this compound (via Catalytic Hydrogenation)
-
To a 500 mL heavy-walled pressure flask, add 2-acetamido-5-nitrobenzoic acid (10.0 g, 44.6 mmol) and methanol (200 mL).
-
Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10 wt%) to the suspension.
-
Seal the flask, evacuate the air, and backfill with nitrogen gas (repeat 3 times).
-
Introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete in 2-4 hours.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol (2 x 25 mL).
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid can be recrystallized from an ethanol/water mixture to yield the pure product. Expected Yield: 7.8 g (90%) of an off-white to light grey solid.[]
References
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- Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
- ResearchGate. (2025, August 6). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
- MDPI. (n.d.). A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- National Institutes of Health. (n.d.). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents.
- ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
- MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
- Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
- PubMed Central. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- BLD Pharm. (n.d.). 54669-98-6|2-Acetamido-5-aminobenzoic acid.
- BOC Sciences. (n.d.). CAS 50670-83-2 5-acetamino-2-aminobenzoic acid.
- Google Patents. (n.d.). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.
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- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
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- 9. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents [patents.google.com]
Troubleshooting guide for the purification of 5-Acetamido-2-aminobenzoic acid
Welcome to the technical support center for the purification of 5-Acetamido-2-aminobenzoic acid (AABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. My aim is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and successful outcomes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents.[1] Its molecular structure, featuring a carboxylic acid, an amino group, and an acetamido group, presents unique purification challenges.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from low yields to persistent impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product has a low yield after recrystallization. What are the likely causes and how can I improve it?
A1: Low yield during recrystallization is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions.
Causality: The fundamental principle of recrystallization is the differential solubility of your compound of interest and its impurities in a given solvent at different temperatures.[2] An ideal solvent should dissolve the product well at high temperatures but poorly at room temperature, while impurities should either be highly soluble or insoluble at all temperatures.
Troubleshooting Steps:
-
Improper Solvent Choice: The solvent system is critical. If this compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery. Conversely, if it's not soluble enough in the hot solvent, you may use an excessive volume, which also results in product loss upon cooling.
-
Solution: Conduct small-scale solvent screening. Based on the polarity of AABA, good starting points are water, ethanol, or mixtures thereof. For less polar impurities, a non-polar co-solvent like heptane can be used as an anti-solvent.[3] A related compound, 5-acetamido-2-hydroxy benzoic acid, is soluble in hot water and ethyl acetate, suggesting these could be effective for AABA as well.[4]
-
-
Premature Crystallization: If the hot, saturated solution cools too quickly, the product can crash out of solution, trapping impurities and leading to a lower yield of pure compound after subsequent washing steps.
-
Solution: Ensure slow cooling. After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Covering the flask can help slow the cooling rate.[2]
-
-
Excessive Washing: Washing the filtered crystals with a solvent in which they have some solubility will inevitably lead to product loss.
-
Solution: Use a minimal amount of ice-cold recrystallization solvent for washing. This minimizes dissolution of the product while still removing residual mother liquor containing impurities.
-
Workflow for Optimizing Recrystallization:
Caption: Workflow for optimizing the recrystallization of this compound.
Q2: My purified this compound is discolored (e.g., yellow or brown). How can I remove the colored impurities?
A2: Discoloration is a common sign of persistent, often highly conjugated, impurities.
Causality: Colored impurities are typically byproducts from the synthesis, such as oxidation products or residual starting materials and reagents. Their removal often requires a specific approach beyond simple recrystallization.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and affinity for large, conjugated molecules.
-
Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. Swirl the mixture for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
Filtration: Perform a hot gravity filtration to remove the charcoal. This is a critical step and must be done quickly to prevent premature crystallization of the product on the filter paper. Using a pre-warmed funnel and filter flask is highly recommended. The resulting filtrate should be colorless.
-
-
Column Chromatography: If charcoal treatment is insufficient, column chromatography provides a more robust separation based on the differential adsorption of the compound and impurities to a stationary phase.
-
Stationary Phase: Silica gel is a common choice. However, for acidic compounds like AABA, tailing can be an issue. Deactivating the silica gel with a small amount of acid (e.g., acetic acid) in the eluent can improve separation.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Data Summary for Purification Techniques:
| Technique | Principle | Best For Removing | Key Considerations |
| Recrystallization | Differential solubility | Crystalline impurities with different solubility profiles | Solvent selection is crucial; slow cooling maximizes purity. |
| Activated Charcoal | Adsorption | Highly conjugated, colored impurities | Use in hot solution; requires hot gravity filtration. |
| Column Chromatography | Differential adsorption | Impurities with different polarities | Time-consuming; requires solvent system optimization via TLC. |
Q3: I'm struggling to separate the starting material, 2-amino-5-acetamidobenzoic acid, from my final product. What separation strategy should I employ?
A3: The structural similarity between the starting material and the product can make separation challenging due to similar polarities.
Causality: Incomplete reaction is the primary reason for the presence of starting material. Their similar functional groups lead to comparable solubility and chromatographic behavior.
Troubleshooting Steps:
-
Acid-Base Extraction: This technique exploits the different acidic/basic properties of the compounds. Since both the starting material and product contain a carboxylic acid and an amino group, careful pH control is necessary.
-
Principle: By adjusting the pH of an aqueous solution, you can selectively protonate or deprotonate the functional groups, thereby changing the compound's solubility in aqueous versus organic layers.
-
Potential Strategy: While both compounds have similar pKa values, subtle differences might be exploited. However, this is often a less effective method for such closely related structures.
-
-
Preparative HPLC: For high-purity requirements and difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
Column: A reverse-phase column (e.g., C18) is typically used for compounds of this polarity.[5][6]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer (e.g., with formic or phosphoric acid) is common.[5][6] The mobile phase composition can be optimized using analytical HPLC first.
-
Scalability: This method is scalable and can be used for isolating impurities for characterization.[5][6]
-
Logical Flow for Difficult Separations:
Caption: Decision workflow for separating closely related impurities from this compound.
Q4: My purified product shows a broad melting point range. What does this indicate and how can I fix it?
A4: A broad melting point range is a classic indicator of an impure sample.
Causality: Impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The presence of different crystal forms (polymorphs) can also lead to complex melting behavior.[3]
Troubleshooting Steps:
-
Re-purification: The most straightforward solution is to repeat the purification process. If recrystallization was the initial method, a second recrystallization or switching to column chromatography may be necessary.
-
Polymorphism: this compound, like many organic molecules, may exhibit polymorphism.[3] Different polymorphs can have different melting points.
-
Control: The formation of specific polymorphs can be influenced by the choice of solvent and the rate of cooling during crystallization.[3] To obtain a consistent crystal form, it is crucial to carefully control these conditions.
-
Characterization: Techniques like Powder X-ray Diffraction (PXRD) can be used to identify and characterize the different crystal forms.
-
References
- Benchchem. (n.d.). Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid.
-
Al-Ostoot, F. H., Al-attar, A. M., Al-Ghamdi, S. B., Waggas, A. M., & El-Shehry, M. F. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7589. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Acetamido-5-(((phenylamino)carbonyl)amino)benzoic acid on Newcrom R1 HPLC column.
- Smolecule. (2023, August 15). This compound.
- SIELC Technologies. (2018, May 16). 2-(Acetylamino)-5-aminobenzoic acid.
- Fisher Scientific. (n.d.). This compound, 97%.
- PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-amino-.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- CAS Common Chemistry. (n.d.). 2-(Acetylamino)-5-aminobenzoic acid.
- Thermo Scientific Chemicals. (n.d.). This compound, 97%.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- American Chemical Society Publications. (2021). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
- YouTube. (2024, September 27). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid.
- Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
- ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various....
- ResearchGate. (n.d.). 61- Analytical Profile of p-Aminobenzoic Acid.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid.
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.
- PubMed. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry.
- ResearchGate. (2025, August 6). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF.
- CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.
- PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane.
- ScienceDirect. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a.
- BLD Pharm. (n.d.). 54669-98-6|2-Acetamido-5-aminobenzoic acid.
- PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
- ResearchGate. (2025, August 5). Thermal Studies on Some Substituted Aminobenzoic Acids | Request PDF.
- Thermo Fisher Scientific. (n.d.). Stability of para-aminobenzoic acid in cell culture media.
- ECHEMI. (n.d.). 5-ACETAMIDO-2-BROMOBENZOIC ACID SDS, 22921-67-1 Safety Data Sheets.
- Wikipedia. (n.d.). Anthranilic acid.
- ACS Publications. (2018, October 26). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid | Crystal Growth & Design.
- ResearchGate. (2024, February 14). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents.
- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
- Sciforum. (2024, September 18). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives.
- EXCLI Journal. (n.d.). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS.
- RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents.
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Technical Support Center: Improving the Solubility of 5-Acetamido-2-aminobenzoic Acid for Biological Assays
Welcome to the technical support center for 5-Acetamido-2-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this compound in biological assays.
Introduction: The Challenge of this compound Solubility
This compound is a derivative of para-aminobenzoic acid (PABA) and presents unique solubility challenges due to its molecular structure, which includes a carboxylic acid, an amino group, and an acetamido group.[1] These functional groups contribute to its potential biological activities but also to its complex solubility profile.[1][2] Poor aqueous solubility is a common hurdle in drug discovery, affecting over 70% of new chemical entities and significantly impacting absorption and bioavailability.[3] This guide will provide a systematic approach to effectively solubilize this compound for reliable and reproducible results in your biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Characteristics
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: this compound (Molecular Formula: C₉H₁₀N₂O₃, Molar Mass: 194.19 g/mol ) is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1][4] The carboxylic acid group (-COOH) is weakly acidic, while the amino group (-NH₂) is weakly basic. The acetamido group (-NHCOCH₃) further influences the molecule's polarity. This combination of functional groups leads to strong intermolecular hydrogen bonding in the solid state, contributing to its poor solubility in water.[5]
Q2: What are the predicted pKa values for this compound?
Solvent Selection and Stock Solution Preparation
Q3: What is the recommended starting solvent for preparing a stock solution of this compound?
A3: For initial solubilization, it is highly recommended to start with a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] These solvents are effective at disrupting the intermolecular hydrogen bonds of the compound.[7] Alcohols like ethanol and methanol can also be considered.[2] It is always best practice to test solubility in a small amount of the compound before preparing a large stock solution.[2]
Q4: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous buffer. Here are several strategies to overcome this:
-
pH Adjustment: The solubility of this compound is highly pH-dependent.[2][8] In acidic solutions (low pH), the amino group becomes protonated, forming a more soluble cationic salt.[2] In alkaline solutions (high pH), the carboxylic acid group deprotonates, forming a more soluble anionic salt.[2] Carefully adjusting the pH of your final assay buffer can significantly enhance solubility.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay medium can help maintain solubility.[9]
-
Lowering the Final Concentration: If possible, reducing the final concentration of the compound in the assay may prevent it from exceeding its solubility limit in the aqueous buffer.[2]
Advanced Solubilization Strategies
Q5: Are there other methods to improve the solubility of this compound for in vivo or cell-based assays?
A5: Yes, several advanced formulation strategies can be employed, especially for in vivo studies where high bioavailability is crucial.[9] These include:
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[9][10]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility.[3][9]
-
Lipid-Based Formulations: For oral delivery, lipid-based formulations can enhance the absorption of poorly soluble drugs.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 1.942 mg of this compound.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Optimal pH for Solubilization in Aqueous Buffer
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Dilute the stock solution: Add a small, fixed amount of the 10 mM DMSO stock solution to each buffer to achieve the desired final concentration.
-
Observe for precipitation: Visually inspect each solution for any signs of precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the assay temperature.
-
Quantify solubility (Optional): For a more precise determination, centrifuge the samples, and measure the concentration of the compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Data Presentation
Table 1: Solubility of p-Aminobenzoic Acid (PABA) Derivatives in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Generally high | [2] |
| Dimethylformamide (DMF) | Generally high | [2] |
| Ethanol | Moderate | [2] |
| Methanol | Moderate | [2] |
| Water | Poor | [2] |
Note: This table provides a general guideline based on the properties of PABA derivatives. Specific solubility of this compound may vary.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for systematically troubleshooting solubility issues.
pH-Dependent Solubility of Amphoteric Molecules
Caption: The effect of pH on the ionization and solubility of an amphoteric compound.
References
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Request PDF. Strategies for formulating and delivering poorly water-soluble drugs. [Link]
-
ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ACS Publications. Polymorph-Selective Role of Hydrogen Bonding and π–π Stacking in p-Aminobenzoic Acid Solutions | Crystal Growth & Design. [Link]
-
CORE. (2014, December 31). pH and Solvent Influence on p-Aminobenzoic Acid. [Link]
-
PubMed. (2011, September 22). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. [Link]
-
Semantic Scholar. (2021, October 12). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. [Link]
-
PubChem. Benzoic acid, 5-(acetylamino)-2-amino-. [Link]
-
ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value. [Link]
-
CAS Common Chemistry. 2-(Acetylamino)-5-aminobenzoic acid. [Link]
-
ChemBK. (2024, April 9). 2-AMINO-5-ACETAMIDOBENZOIC ACID. [Link]
-
PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
PubMed Central. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers. [Link]
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. [Link]
-
Yeast Metabolome Database. 2-Aminobenzoic acid (YMDB00278). [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
NCBI Bookshelf. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]
-
ScienceDirect. (2022, June 23). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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- 8. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-AABA Derivatives: A Technical Support Guide to Avoiding Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-amino-2-(acetylamino)benzoic acid (5-AABA) derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth technical insights needed to troubleshoot and avoid common side reactions during your experiments. Here, we will explore the causality behind these undesired pathways and equip you with robust strategies to ensure the integrity and success of your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Unwanted Intramolecular Cyclization: The Benzoxazinone Problem
Question: During the activation of the carboxylic acid of 5-AABA for amide coupling, I'm observing a significant amount of a byproduct that I suspect is a cyclized product. What is happening and how can I prevent it?
Answer:
This is a classic and often frustrating side reaction when working with N-acyl anthranilic acid derivatives like 5-AABA. The proximate acetylamino and carboxylic acid groups are perfectly positioned to undergo intramolecular cyclization, especially under dehydrating conditions, to form a 2-methyl-4H-3,1-benzoxazin-4-one derivative.
The Underlying Mechanism:
The formation of the benzoxazinone is typically initiated by the activation of the carboxylic acid. Common activating agents, such as carbodiimides (e.g., DCC, EDC) or the conversion to an acid chloride, create a highly electrophilic carbonyl carbon. This activated intermediate is then susceptible to nucleophilic attack by the adjacent acetylamino nitrogen's lone pair, leading to cyclization and elimination of a leaving group (or water).[1][2]
dot graph TD { A[5-AABA] -- "Carboxylic Acid Activation (e.g., EDC/NHS, SOCl2)" --> B{Activated 5-AABA Intermediate}; B -- "Intramolecular Nucleophilic Attack" --> C{Tetrahedral Intermediate}; C -- "Elimination of Leaving Group/Water" --> D[Benzoxazinone Byproduct]; B -- "Desired Reaction (Intermolecular Aminolysis)" --> E[Desired 5-AABA Derivative];
} caption { label = "Fig. 1: Competing pathways in 5-AABA derivatization." } dot
Troubleshooting & Prevention Strategies:
| Strategy | Causality & Explanation |
| Choice of Coupling Reagent | Standard carbodiimides can sometimes be too slow, allowing time for the intramolecular cyclization to occur. Consider using phosphonium- or uranium-based reagents like BOP, PyBOP, or HBTU/HATU. These reagents often lead to faster amide bond formation, outcompeting the cyclization.[3] |
| Reaction Temperature | Lowering the reaction temperature (e.g., to 0 °C or even -15 °C) can significantly slow down the rate of the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular amide bond formation. |
| Order of Addition | Pre-activating the carboxylic acid of 5-AABA before adding the amine nucleophile can be problematic. A more effective approach is often to mix the 5-AABA and the amine first, and then add the coupling reagent. This ensures the amine is readily available to react with the activated intermediate as soon as it is formed. |
| Use of Additives | Including additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help to suppress side reactions. These additives form active esters that are more stable than the initial activated species, reducing the likelihood of intramolecular cyclization. |
Experimental Protocol: Minimizing Benzoxazinone Formation during Amide Coupling
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-AABA (1 equivalent) and your desired amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve HBTU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents) in the same anhydrous solvent.
-
Coupling Reaction: Add the HBTU/DIPEA solution dropwise to the cooled solution of 5-AABA and amine over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and formation of the desired product.
-
Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to quench the reaction and remove water-soluble byproducts.
II. Unintended N-Deacetylation
Question: I'm performing a reaction on a 5-AABA derivative under what I thought were mild conditions, but I'm seeing loss of the acetyl group. Why is this happening and how can I avoid it?
Answer:
The N-acetyl group on 5-AABA is generally stable, but it is still an amide and can be susceptible to hydrolysis under certain conditions, particularly strong acidic or basic environments, often coupled with elevated temperatures.
The Underlying Mechanism:
-
Acid-Catalyzed Deacetylation: Under strong acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, making the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, leading to a tetrahedral intermediate that collapses to release acetic acid and the free amine.[4]
-
Base-Catalyzed Deacetylation: In the presence of a strong base (e.g., NaOH, KOH), a hydroxide ion can directly attack the electrophilic carbonyl carbon of the acetyl group. The resulting tetrahedral intermediate can then eliminate the anilide anion, which is subsequently protonated by the solvent to yield the free amine.
dot graph G { layout=dot; rankdir=TB;
} caption { label = "Fig. 2: Mechanisms of N-Deacetylation." } dot
Troubleshooting & Prevention Strategies:
| Condition | Causality & Explanation |
| Strongly Acidic | Avoid prolonged exposure to strong acids like concentrated HCl, H₂SO₄, or neat TFA, especially at elevated temperatures. If an acidic step is necessary (e.g., Boc deprotection), use milder conditions (e.g., 4M HCl in dioxane at room temperature) and monitor the reaction carefully. |
| Strongly Basic | Saponification conditions (e.g., LiOH, NaOH in MeOH/H₂O) used to hydrolyze esters can also cleave the N-acetyl group. If you need to deprotect an ester in the presence of the N-acetyl group, consider alternative ester protecting groups that can be removed under non-hydrolytic conditions (e.g., a benzyl ester removed by hydrogenolysis). |
| Reaction Time & Temp | Minimize reaction times and temperatures whenever possible, even under moderately acidic or basic conditions. Unnecessarily long reaction times or high temperatures can promote slow hydrolysis of the acetyl group. |
III. Lack of Chemoselectivity: The Challenge of Multiple Reactive Sites
Question: I want to selectively derivatize the 5-amino group of 5-AABA without affecting the carboxylic acid or the acetylated amino group. How can I achieve this?
Answer:
5-AABA is a trifunctional molecule, and achieving chemoselectivity requires a carefully planned protecting group strategy. The key is to employ an "orthogonal" protection scheme, where each protecting group can be removed under specific conditions that do not affect the others.[5][6][7]
The Logic of Orthogonal Protection:
An orthogonal protecting group strategy allows you to "unmask" one functional group at a time for reaction, while the others remain protected. This is fundamental for the synthesis of complex molecules derived from 5-AABA.
A Potential Orthogonal Strategy for 5-AABA:
-
Protect the Carboxylic Acid: The carboxylic acid is the most acidic proton and can be easily converted to an ester, for example, a methyl or ethyl ester, under standard Fischer esterification conditions (alcohol with a catalytic amount of acid). This ester can be removed later by saponification if needed. For a more versatile approach, a benzyl ester can be used, which is stable to both acidic and basic conditions used for many amine protecting groups, but can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).
-
Protect the 5-Amino Group: With the carboxylic acid protected as an ester, you can now selectively protect the more nucleophilic 5-amino group. A common and effective choice is the tert-butyloxycarbonyl (Boc) group, which is introduced using Boc-anhydride ((Boc)₂O). The Boc group is stable to the conditions used for many subsequent reactions but can be selectively removed with a mild acid (e.g., trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane).[8]
-
The N-Acetyl Group as a "Permanent" Protecting Group: The existing N-acetyl group at the 2-position is relatively robust and can often be treated as a "permanent" protecting group throughout the synthesis, provided that harsh hydrolytic conditions are avoided.
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[5-AABA] -- "1. Esterification (e.g., BnOH, H+)" --> B["5-AABA Benzyl Ester"]; B -- "2. Boc Protection (e.g., (Boc)2O)" --> C["Fully Protected 5-AABA"]; C -- "Acidic Deprotection (e.g., TFA)" --> D["Free 5-Amino Group for Derivatization"]; C -- "Hydrogenolysis (e.g., H2, Pd/C)" --> E["Free Carboxylic Acid for Derivatization"];
} caption { label = "Fig. 3: Orthogonal protection workflow for 5-AABA." } dot
Experimental Protocol: Orthogonal Protection of 5-AABA
-
Step 1: Benzyl Ester Formation
-
Suspend 5-AABA in benzyl alcohol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture (e.g., to 80-100 °C) and remove the water formed, for example, using a Dean-Stark apparatus.
-
Monitor the reaction by TLC/LC-MS until completion.
-
Purify the resulting benzyl ester by crystallization or column chromatography.
-
-
Step 2: Boc Protection of the 5-Amino Group
-
Dissolve the 5-AABA benzyl ester in a suitable solvent (e.g., THF, dioxane).
-
Add Boc-anhydride (1.1 equivalents) and a mild base (e.g., triethylamine or DIPEA).
-
Stir at room temperature and monitor the reaction by TLC/LC-MS.
-
Once complete, perform an aqueous work-up and purify the fully protected 5-AABA derivative.
-
With this fully protected intermediate, you now have the flexibility to selectively deprotect either the 5-amino group (with acid) or the carboxylic acid (by hydrogenolysis) to proceed with your desired derivatization, leaving the other functional groups and the N-acetyl group intact.
References
- Al-Hiari, Y. M. (2013). Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. International Journal of Organic Chemistry, 3, 129-133.
- Kaur, N. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(16), 4969.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 53.
- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
- Zhao, T.-F., et al. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters, 25(27), 5066–5071.
- Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Saleem, M., et al. (2023).
- Lee, Y. S., & Lim, H. S. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters.
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
- Wang, Q., et al. (2023).
- Hovhannisyan, A. A., et al. (2018). N-DEACETYLATION OF SOME AROMATIC AMIDES. Proceedings of the YSU A: Chemistry and Biology, 52(2), 162-167.
-
PubChem. Benzoic acid, 5-(acetylamino)-2-amino-. Available at: [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. Available at: [Link]
- Tanimoto, H., et al. (2015). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene.
- Reddy, T. R., & Gopi, H. N. (2018). Chemoselective N-Deacetylation under Mild Conditions. The Journal of Organic Chemistry, 83(15), 8535-8541.
- Tanimoto, H., et al. (2015). Diastereoselective cyclization of an aminobenzoic acid derivative and chiroptical properties of triple-stranded helical bis(phenylethynyl)benzene. PubMed.
- Wang, X. (2016). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide.
- Oufqir, Y., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory agent for the treatment of bladder cancer. Bioorganic & Medicinal Chemistry Letters, 69, 128787.
- Chinchilla, R., et al. (2011). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
-
PubChem. Benzoic acid, 5-(acetylamino)-2-nitro-. Available at: [Link]
-
PubChem. Benzoic acid, 3-(acetylamino)-5-amino-. Available at: [Link]
-
US EPA. Benzoic acid, 5-(acetylamino)-2-amino-. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dc.etsu.edu [dc.etsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Acetylation of Aminobenzoic Acids
Welcome to the technical support center for the N-acetylation of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your N-acetylated products.
Section 1: Reaction Overview and Core Principles
The N-acetylation of aminobenzoic acids is a fundamental transformation in organic synthesis, crucial for protecting the amino group during subsequent reactions and for the synthesis of various pharmaceutical compounds.[1][2] The reaction involves the nucleophilic attack of the amino group on an acetylating agent, typically acetic anhydride, to form an amide bond.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The core of this reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aminobenzoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating acetate as a leaving group and yielding the N-acetylated product and acetic acid as a byproduct.
Diagram: N-Acetylation Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism for N-acetylation.
Section 2: Experimental Protocol and Workflow
This section provides a detailed, step-by-step protocol for the N-acetylation of p-aminobenzoic acid, which can be adapted for other isomers.
Experimental Protocol: N-Acetylation of p-Aminobenzoic Acid
-
Dissolution: In a suitable reaction vessel, dissolve p-aminobenzoic acid in a minimal amount of warm water containing a stoichiometric amount of hydrochloric acid. This protonates the carboxylic acid group, increasing its solubility.
-
Buffering: Prepare a solution of sodium acetate in water. The acetate ion will act as a weak base to deprotonate the ammonium group of the p-aminobenzoic acid in situ, liberating the free amine for reaction.[4]
-
Reaction Initiation: While stirring the p-aminobenzoic acid solution, add the sodium acetate solution, followed by the dropwise addition of acetic anhydride.
-
Reaction Progress: The reaction is typically exothermic. Maintain the temperature within a specified range (e.g., 10-20°C) using an ice bath to minimize side reactions.
-
Precipitation: As the reaction proceeds, the N-acetylated product, which is less soluble in the aqueous medium, will begin to precipitate out of the solution.
-
Isolation: After the reaction is complete (typically 15-20 minutes), cool the reaction mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and water-soluble byproducts.
-
Drying: Dry the purified product in a desiccator or a low-temperature oven.
-
Purity Analysis: Assess the purity of the final product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by determining its melting point.[5][6] The structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for N-acetylation.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the N-acetylation of aminobenzoic acids in a question-and-answer format.
Q1: My yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate mixing. The reaction is generally fast, but ensuring homogeneity is key.
-
Solution: Increase the stirring speed and allow the reaction to proceed for a slightly longer duration (e.g., 30 minutes). Monitor the reaction progress using TLC to determine the point of completion.[5]
-
-
Loss of Product During Workup:
-
Cause: The N-acetylated product may have some solubility in the mother liquor, especially if the volume of water is excessive or if the mixture is not sufficiently cooled.
-
Solution: Use the minimum amount of water necessary for the initial dissolution. Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.[9] You can also attempt to recover a second crop of crystals by concentrating the mother liquor.
-
-
Suboptimal pH:
-
Cause: The aminobenzoic acid needs to be in its free amine form to be nucleophilic. If the solution is too acidic, the amine will be protonated and unreactive.
-
Solution: Ensure the correct stoichiometry of sodium acetate is used to buffer the solution and neutralize the generated acetic acid.[4] This maintains a pH that allows for a sufficient concentration of the free amine.
-
Q2: The product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of your product.
-
Solution:
-
Choose a Lower-Boiling Solvent: Select a solvent in which your compound is soluble at elevated temperatures but has a boiling point below the melting point of your product.
-
Use a Solvent/Anti-Solvent System: Dissolve your product in a small amount of a good solvent at room temperature. Then, slowly add an "anti-solvent" (in which the product is insoluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Q3: I'm having difficulty separating the final product from the unreacted aminobenzoic acid. How can I improve the purification?
A3: This is a common issue due to the similar polarities of the starting material and the product.
-
Recrystallization Optimization:
-
Cause: The chosen solvent system does not effectively differentiate between the solubility of the starting material and the product.
-
Solution: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., ethanol/water) can often provide the necessary difference in solubility to achieve good separation.
-
-
Chromatographic Methods:
-
Cause: For isomers where recrystallization is ineffective, a more powerful separation technique is needed.
-
Solution: Column chromatography can be an effective method. A silica gel stationary phase with an eluent system of increasing polarity (e.g., hexane/ethyl acetate) can separate the less polar N-acetylated product from the more polar aminobenzoic acid. Adjusting the pH of the mobile phase can also alter the retention times by manipulating the charge on the carboxylic acid group.[9]
-
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is sodium acetate used in this reaction? Can I use a stronger base like sodium hydroxide?
A1: Sodium acetate serves as a weak base. Its role is to deprotonate the anilinium hydrochloride to generate the free aniline, which is the active nucleophile.[4] Using a strong base like sodium hydroxide is not recommended because it would rapidly hydrolyze the acetic anhydride, consuming your acetylating agent. Additionally, a strong base could deprotonate the carboxylic acid, potentially leading to unwanted side reactions.
Q2: Can I use acetyl chloride instead of acetic anhydride?
A2: While acetyl chloride is a more reactive acetylating agent, it is generally not preferred for this reaction in an aqueous medium. It reacts violently with water to produce hydrochloric acid. This would not only decompose the acetyl chloride but also create a highly acidic environment, protonating the amine and preventing the desired reaction. Acetic anhydride offers a good balance of reactivity and stability in the presence of water for this procedure.
Q3: How does the position of the amino group (ortho, meta, para) affect the reaction?
A3: The electronic nature of the carboxylic acid group influences the nucleophilicity of the amino group. The carboxylic acid group is electron-withdrawing, which deactivates the aromatic ring and reduces the basicity (and nucleophilicity) of the amino group. This effect is most pronounced for the ortho and para isomers due to resonance. However, for the purpose of N-acetylation, all three isomers (ortho-, meta-, and para-aminobenzoic acid) readily undergo the reaction under the standard conditions described. Subtle differences in reaction rates may be observed, but all are synthetically viable.
Q4: Are there "greener" or more environmentally friendly methods for this reaction?
A4: Yes, there is growing interest in developing greener synthetic routes. Some approaches include:
-
Catalyst-Free Conditions: Some studies have shown that the N-acetylation of amines can proceed efficiently in water without the need for a catalyst, especially with microwave irradiation.[1][2]
-
Alternative Solvents: Using water as a solvent is already a step towards greener chemistry compared to many organic solvents.
-
Alternative Acetylating Agents: Research into less hazardous acetylating agents is ongoing. For instance, some methods utilize acetonitrile as both the solvent and the acetylating agent in the presence of a solid catalyst under continuous-flow conditions.[8]
Section 5: Data Summary
The following table summarizes key quantitative data for the N-acetylation of p-aminobenzoic acid.
| Parameter | Value | Rationale |
| Molar Ratio (p-ABA : Acetic Anhydride) | 1 : 1.1 - 1.2 | A slight excess of acetic anhydride ensures complete conversion of the starting material. |
| Molar Ratio (p-ABA : Sodium Acetate) | 1 : 1 | Stoichiometric amount to buffer the reaction mixture effectively. |
| Reaction Temperature | 10 - 20 °C | Controls the rate of reaction and minimizes potential side reactions and hydrolysis of acetic anhydride. |
| Typical Reaction Time | 15 - 30 minutes | The reaction is generally rapid. |
| Expected Yield (Crude) | > 85% | High yields are typical for this robust reaction. |
| Melting Point of N-acetyl-p-aminobenzoic acid | 259 - 262 °C | A sharp melting point in this range indicates high purity.[10] |
References
-
Synthesis of benzocaine. (n.d.). Slideshare. Retrieved from [Link]
-
Practical Experiment 3: Benzocain. (n.d.). Slideshare. Retrieved from [Link]
-
Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. Sr. Seraphim Gibbons Undergraduate Symposium. Retrieved from [Link]
-
3: Esterification (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. Retrieved from [Link]
-
Experiment 8 - Amide Preparation. (n.d.). WebAssign. Retrieved from [Link]
-
N-acetylation and N-formylation of M-Aminobenzoic Acid by Cell Suspension Cultures of Solanum Laciniatum. (2000). Journal of Asian Natural Products Research, 2(4), 305-309. Retrieved from [Link]
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019, October 14). Magritek. Retrieved from [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from [Link]
-
Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Retrieved from [Link]
- Method for the direct acylation of aminobenzoic acids. (1974). Google Patents.
-
N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. (2012). Journal of Toxicology and Environmental Health, Part A, 75(19-20), 1206-1215. Retrieved from [Link]
-
Acetylation and condensation of p-amino benzoic acid 1 with different reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Processes, 8(4), 493. Retrieved from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved from [Link]
-
An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules, 25(11), 2501. Retrieved from [Link]
-
Electrochemical N-acylation synthesis of amides under aqueous conditions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017). Analytical and Bioanalytical Chemistry, 409(29), 7223-7234. Retrieved from [Link]
-
An Environmentally Friendly and Efficient Green Method for Acylation. (2024). International Journal of Pharmaceutical and Phytopharmacological Research, 14(4), 1-8. Retrieved from [Link]
-
N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link]
-
The N-acetylation of sulfamethazine and p-aminobenzoic acid by human liver slices in dynamic organ culture. (1991). Life Sciences, 49(5), 347-353. Retrieved from [Link]
-
What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? (2021, May 5). ResearchGate. Retrieved from [Link]
-
Synthesis and reaction of N-acylisatin (1) with 4-aminobenzoic acid (2). (n.d.). ResearchGate. Retrieved from [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Central Science, 9(6), 1121-1131. Retrieved from [Link]
- Nitration of 4-acetamidobenzoic acid. (1969). Google Patents.
-
Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. (2022). Frontiers in Pharmacology, 13, 1012658. Retrieved from [Link]
-
Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved from [Link]
- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. (2014). Google Patents.
-
Modular pathway engineering for enhanced production of para-aminobenzoic acid and 4-amino-phenylalanine in Escherichia coli via glucose/xylose co-utilization. (2025). Metabolic Engineering, 89, 101-111. Retrieved from [Link]
- Method for preparing p-aminobenzoic acid. (2003). Google Patents.
-
Acedoben. (n.d.). Wikipedia. Retrieved from [Link]
-
Solved Synthesis of PABA 16 PABA, p-aminobenzoic acid, is. (2017, April 23). Chegg.com. Retrieved from [Link]
-
4-Aminobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Some factors affecting the acetylation of p-aminobenzoic acid in the rat. (1949). Journal of Biological Chemistry, 178(2), 669-675. Retrieved from [Link]
Sources
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- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Acedoben - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 5-Acetamido-2-aminobenzoic Acid Isomers
Welcome to the technical support center for the characterization of 5-Acetamido-2-aminobenzoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in distinguishing between these closely related compounds. The subtle positional differences between isomers can lead to significant variations in their physicochemical properties and biological activities, making accurate characterization a critical step in research and development.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
The Core Challenge: Isomer Ambiguity
This compound and its isomers, such as 2-Acetamido-5-aminobenzoic acid, possess the same molecular formula and weight. This inherent similarity makes their differentiation a non-trivial analytical task. Standard analytical methods may not always provide the resolution needed to unequivocally identify each isomer, leading to potential misinterpretation of data and compromised research outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of Acetamido-aminobenzoic acid using standard reversed-phase HPLC?
A1: Standard C18 columns primarily separate compounds based on hydrophobicity. Isomers of Acetamido-aminobenzoic acid often have very similar hydrophobicities, leading to co-elution or poor resolution.[4] The subtle differences in their polarity and ionic character are often insufficient for effective separation on these traditional stationary phases.[5]
Q2: Can I use Mass Spectrometry (MS) alone to distinguish between these isomers?
A2: While MS provides accurate mass-to-charge ratio information, it generally cannot differentiate between isomers without prior chromatographic separation.[6] Since isomers have the same mass, they will produce identical parent ions.[7] Tandem MS (MS/MS) may sometimes reveal subtle differences in fragmentation patterns, but this is not always a reliable or straightforward method for isomer identification.[6][7]
Q3: What is the most definitive method for confirming the absolute structure of an isomer?
A3: Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of isomers.[8][9][10] This technique provides precise information about the spatial arrangement of atoms within a crystal lattice.[8]
Troubleshooting Guide: Chromatographic Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) is often the first line of attack for separating isomers. However, achieving baseline resolution can be challenging.
Problem: Poor or No Separation of Isomers
Initial Workflow for Method Development
Caption: A logical workflow for troubleshooting poor isomer separation in HPLC.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution & Explanation |
| Co-elution or Poor Resolution | Insufficient selectivity of the stationary phase. | Solution: Switch to a mixed-mode or alternative stationary phase. Explanation: Mixed-mode columns, which combine reversed-phase and ion-exchange mechanisms, can exploit subtle differences in the ionic character of the isomers to enhance separation.[4][5][11] Phenyl or fluorophenyl phases can offer different shape selectivity based on pi-pi interactions.[12] |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone of the column.[13] | Solution 1: Adjust the mobile phase pH. Lowering the pH can protonate the silanol groups, reducing their interaction with the basic amine groups of the analytes.[13][14] Solution 2: Use a mobile phase additive like triethylamine (TEA). TEA acts as a competing base, masking the active silanol sites.[13] Solution 3: Employ an end-capped or polar-embedded column to minimize the number of accessible silanol groups.[13] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or column temperature.[13] | Solution 1: Ensure precise and consistent mobile phase preparation. If using a gradient, verify the proper functioning of the mixing device.[15] Solution 2: Use a column oven to maintain a stable temperature, as even minor ambient temperature changes can affect retention.[13] Solution 3: Ensure adequate column equilibration time between injections.[13] |
Experimental Protocol: Mixed-Mode HPLC for Isomer Separation
This protocol provides a starting point for separating this compound and its isomers using a mixed-mode column.
-
Column: Primesep 100 (or equivalent mixed-mode reversed-phase/cation-exchange column).[4]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 10-50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Rationale: The acidic mobile phase ensures the protonation of the amino groups, facilitating cation-exchange interactions with the stationary phase, while the reversed-phase characteristics separate based on hydrophobicity.[5][11] This dual separation mechanism often provides the necessary selectivity for isomer resolution.[4][11]
Troubleshooting Guide: Spectroscopic Characterization
Spectroscopic methods are essential for structural elucidation.
Problem: Ambiguous Isomer Identification by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing isomers by probing the chemical environment of each nucleus.[16]
Key Distinguishing Features in ¹H NMR
For aromatic compounds like this compound and its isomers, the substitution pattern on the benzene ring leads to distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.[17]
| Isomer | Expected Aromatic Splitting Pattern | Explanation |
| This compound | Three distinct aromatic protons, likely appearing as a doublet, a doublet of doublets, and another doublet. | The protons at positions 3, 4, and 6 will have unique chemical environments and coupling partners. |
| 4-Acetamido-2-aminobenzoic acid | Three distinct aromatic protons, with different coupling constants compared to the 5-acetamido isomer. | The relative positions of the substituents alter the electronic environment and through-bond coupling of the aromatic protons. |
| 3-Acetamido-2-aminobenzoic acid | Four distinct aromatic protons, resulting in a more complex multiplet pattern. | The lack of symmetry compared to other isomers results in four unique proton signals in the aromatic region. |
Note: The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.[18]
Workflow for NMR-based Isomer Differentiation
Caption: A systematic workflow for isomer identification using various NMR techniques.
Advanced NMR Techniques
If 1D NMR spectra are insufficient for unambiguous assignment, 2D NMR techniques are invaluable:[16]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling, helping to piece together the spin systems of the aromatic ring.[17]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, confirming C-H attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the carbon atoms that are adjacent to the substituents, thereby confirming their positions on the ring.
The Definitive Answer: X-Ray Crystallography
When all other methods fail to provide a conclusive result, or when absolute certainty is required (e.g., for regulatory submissions), single-crystal X-ray crystallography is the ultimate solution.
FAQ: When should I consider X-ray crystallography?
Q4: My HPLC and NMR data are still ambiguous. Is X-ray crystallography my only option?
A4: For absolute proof of structure, yes.[8] If you can grow a suitable single crystal of your compound, X-ray diffraction will provide an unequivocal 3D map of the molecule.[10] This is especially critical in pharmaceutical development where the specific isomer can have drastically different pharmacological and toxicological profiles.[19]
Protocol: Preparing a Sample for X-Ray Crystallography
-
Purification: The sample must be of the highest possible purity. Recrystallize the compound multiple times from a suitable solvent system.
-
Crystal Growth:
-
Method: Slow evaporation of a saturated solution is a common and effective method.
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find conditions that yield well-formed, single crystals.
-
Environment: Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
-
Crystal Selection: Under a microscope, select a single, well-defined crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.[10]
-
Submission: Submit the crystal to a crystallographic facility for data collection and structure solution.
Causality: The slow and undisturbed growth of crystals from a pure solution is crucial. This allows the molecules to pack in a highly ordered, repeating lattice, which is the prerequisite for obtaining a high-quality diffraction pattern that can be used to solve the structure.[20]
References
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SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available from: [Link]
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Allen, F. H., & Kennard, O. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Available from: [Link]
-
ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. Available from: [Link]
-
HELIX Chromatography. HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Available from: [Link]
-
HELIX Chromatography. HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Available from: [Link]
-
MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available from: [Link]
-
Kelemen, E., Tanos, B., & Halmagyi, D. (n.d.). Separation of p-aminobenzoic acid derivatives by paper chromatography. PMC - NIH. Available from: [Link]
-
Yumpu. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available from: [Link]
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YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Available from: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Available from: [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Available from: [Link]
-
PLOS One. (n.d.). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Available from: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Available from: [Link]
-
PubMed. (2010). Mass spectrometric-based stable isotopic 2-aminobenzoic acid glycan mapping for rapid glycan screening of biotherapeutics. Available from: [Link]
-
ACS Publications. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Available from: [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
PMC - PubMed Central. (n.d.). Imaging Isomers on a Biological Surface: A Review. Available from: [Link]
-
MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
-
Diva Portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]
-
ScienceDirect. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available from: [Link]
-
PubMed. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
ACS Publications. (2018). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Available from: [Link]
-
PubMed. (n.d.). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Available from: [Link]
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- 7. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships | PLOS One [journals.plos.org]
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- 20. researchgate.net [researchgate.net]
How to improve the resolution of 5-AABA in reverse-phase HPLC
Optimizing the Resolution of 5-Amino-2-aminobenzotrifluoride (5-AABA) in Reverse-Phase HPLC
Welcome to the technical support guide for the analysis of 5-Amino-2-aminobenzotrifluoride (5-AABA). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the separation of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why certain choices lead to superior chromatographic results.
This guide is structured as a series of questions and answers, addressing the most common issues from peak shape problems to systematic method development.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why am I seeing poor resolution, significant peak tailing, or a broad peak for 5-AABA?
Answer:
This is the most common issue encountered with 5-AABA and similar aromatic amines. The root cause lies in the molecule's chemical structure and its interactions with the HPLC column. 5-AABA is a weakly basic compound due to its two amino groups. In RP-HPLC, particularly on silica-based columns, basic analytes are notorious for producing poor peak shapes.
The core reasons are:
-
Secondary Silanol Interactions: Standard silica-based columns (like C18) have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), these silanols can become deprotonated and negatively charged (Si-O⁻). Your positively charged, protonated 5-AABA molecules can then interact strongly and non-specifically with these sites through ion-exchange mechanisms. This mixed-mode retention leads to significant peak tailing.[1]
-
Inconsistent Ionization: 5-AABA has two basic amino groups, each with a different pKa. If the mobile phase pH is close to one of these pKa values, the analyte will exist as a mixture of protonated (charged) and neutral (uncharged) forms. Each form has a different retention time, resulting in broad or split peaks.[2][3]
To achieve sharp, symmetrical peaks, the strategy is to control the chemistry by forcing the analyte and the stationary phase into a single, consistent state.
Q2: What is the single most important parameter to adjust for improving 5-AABA resolution, and how do I optimize it?
Answer:
Without question, the most critical parameter is mobile phase pH . By controlling the pH, you can suppress the undesirable silanol interactions and ensure your analyte is in a single, fully protonated state.
The Mechanism of pH Control:
For a basic compound like 5-AABA, the solution is to lower the mobile phase pH.
-
Analyte State: At a low pH (e.g., pH < 3), both amino groups on 5-AABA will be fully protonated, giving the molecule a consistent positive charge.
-
Stationary Phase State: A low pH also suppresses the ionization of the residual silanol groups on the column, keeping them in their neutral (Si-OH) form.[4]
This approach eliminates the strong ionic interaction causing peak tailing, allowing for a predictable and efficient separation based purely on the hydrophobic interactions of the reverse-phase mechanism.
Estimating the pKa of 5-AABA: To select the correct pH, we must estimate the pKa of the conjugate acids of the two amino groups. A direct experimental value is not readily available, but we can make a strong estimation from related structures:
-
The pKa of aniline's conjugate acid is approximately 4.6.[5][6]
-
The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which reduces the basicity of an amino group. The pKa of 3-(trifluoromethyl)aniline is around 3.5.[7]
-
5-AABA is a diamine. In m-phenylenediamine, the pKa values are ~5.1 and ~2.5.[8]
-
In 5-AABA, the amino group at position 5 is meta to the -CF3 group, making it the more basic of the two. Its pKa is likely reduced to ~3.5-4.0 . The amino group at position 2 is ortho to the -CF3 group, drastically reducing its basicity to a pKa of likely <2.0 .
The Golden Rule: To ensure a stable protonated state, the mobile phase pH should be at least 1.5-2 pH units below the pKa of the analyte.[9] Therefore, for 5-AABA, a mobile phase pH between 2.0 and 2.5 is the ideal starting point.
This protocol will guide you through preparing a low-pH mobile phase and finding the optimal pH for your separation.
Step-by-Step Methodology:
-
Prepare Aqueous Stock Buffers: Prepare 1L of two different aqueous mobile phase stocks.
-
Mobile Phase A1 (pH ~2.5): 0.1% Formic Acid in HPLC-grade water. This is often sufficient and requires no pH adjustment.
-
Mobile Phase A2 (pH ~3.0): 20 mM Potassium Phosphate. Dissolve 2.72 g of KH₂PO₄ in 1L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid.
-
-
Prepare Organic Mobile Phase:
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. (Using the same modifier in both phases ensures a stable baseline during gradient elution).
-
-
Initial Test Conditions: Use a modern, end-capped C18 column. Refer to the starting conditions in Table 1.
-
Run Experiments:
-
Equilibrate the column with 95% A1 / 5% B for at least 10 column volumes.
-
Inject your 5-AABA standard and run the gradient method.
-
Re-equilibrate the system with 95% A2 / 5% B.
-
Inject your 5-AABA standard and run the same gradient method.
-
-
Analyze Results: Compare the chromatograms. The run at pH 2.5 will likely show a significantly sharper, more symmetrical peak with better resolution from any impurities.
Table 1: Recommended Starting HPLC Conditions for 5-AABA Analysis
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 or C8, 250 x 4.6 mm, 5 µm | Minimizes silanol interactions; provides good retention.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.5) | Suppresses silanol ionization and ensures full protonation of 5-AABA. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common, effective organic modifier. |
| Gradient | 20% to 80% B over 10 minutes | A good starting gradient to find the elution point.[10] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. Can be optimized. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb well at this wavelength.[10] |
| Injection Vol. | 10 µL | Standard volume; ensure sample is dissolved in mobile phase. |
Table 2: Common HPLC Buffers and Their Effective pH Ranges
| Buffer System | pKa | Effective pH Range | Comments |
| Phosphate | 2.15, 7.20, 12.35 | 1.1 - 3.1, 6.2 - 8.2 | Excellent choice for low pH. UV transparent. |
| Formate | 3.75 | 2.8 - 4.8 | Volatile, good for LC-MS applications. |
| Acetate | 4.76 | 3.8 - 5.8 | Common but not ideal for 5-AABA as it's too close to the pKa. |
Q3: I've adjusted the pH, but my peak is still not perfect. Could my column be the problem?
Answer:
Yes, the choice of stationary phase is the second most important factor after mobile phase pH. While pH control mitigates the reactivity of silanols, the density and accessibility of these silanols are determined by the column's manufacturing process.
Key Column Characteristics:
-
Purity of Silica: Modern columns are made from high-purity silica with fewer metal contaminants, which can act as secondary interaction sites.
-
End-Capping: After bonding the C18 chains, manufacturers perform an "end-capping" step to react most of the remaining free silanols with a small silylating agent. A well-end-capped column is crucial for analyzing basic compounds.[1]
-
Stationary Phase Chemistry:
-
C18/C8: The workhorses of reverse-phase. A high-quality, densely bonded, and fully end-capped C18 or C8 is the best place to start.
-
Phenyl-Hexyl: Columns with a phenyl phase can offer alternative selectivity (π-π interactions) for aromatic compounds like 5-AABA, which may help resolve it from closely eluting impurities.
-
"AQ" or Polar-Embedded Phases: These columns are designed with a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can provide excellent peak shape for bases, even at less acidic pH values.
-
If you are using an older column or one not specifically designed for high-performance separations of basic compounds, switching to a modern, high-purity, end-capped column will likely yield a dramatic improvement.
The following diagram outlines a logical workflow for troubleshooting separation issues with 5-AABA.
References
-
Aniline - Wikipedia. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. [Link]
-
3-(Trifluoromethyl)Aniline - ChemBK. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]
-
pKa of Aniline - vCalc. [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. [Link]
-
3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem. [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. [Link]
-
P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
p-Phenylenediamine - Wikipedia. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
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- 3. 5-Amino-2-(trifluoromethoxy)benzotrifluoride | C8H5F6NO | CID 13648524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethyl)aniline(455-14-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Aniline - Wikipedia [en.wikipedia.org]
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- 7. chembk.com [chembk.com]
- 8. m-Phenylenediamine CAS#: 108-45-2 [m.chemicalbook.com]
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- 10. chembk.com [chembk.com]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Acetamido-2-aminobenzoic Acid Derivatives
Prepared by: Senior Application Scientist, Drug Discovery & Development Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of 5-Acetamido-2-aminobenzoic acid derivatives. Poor cell permeability is a common hurdle that can terminate the development of otherwise promising therapeutic candidates. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose, understand, and overcome these permeability issues.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental principles of cell permeability and outlines the initial steps to quantify the problem with your specific derivatives.
Q1: What are the primary molecular features of this compound derivatives that typically limit their cell permeability?
A: The core structure of this compound presents a classic challenge in balancing water solubility with the lipophilicity required for membrane transit. The primary limiting factors are:
-
High Polarity: The molecule possesses two key polar functional groups: a carboxylic acid (-COOH) and an amino group (-NH2), in addition to the acetamido group (-NHCOCH3). These groups are excellent hydrogen bond donors and acceptors. While beneficial for aqueous solubility, an excess of hydrogen bonding potential hinders the molecule's ability to shed its hydration shell and enter the lipid-rich environment of the cell membrane.
-
Ionization at Physiological pH: The carboxylic acid group is acidic (low pKa), and the amino group is basic (though its basicity is reduced by the aromatic ring). At a physiological pH of ~7.4, the carboxylic acid will be deprotonated to its anionic carboxylate form (-COO⁻), conferring a negative charge. Charged species are notoriously poor at passively diffusing across the lipid bilayer.
-
Low Lipophilicity (LogP/LogD): The combination of these polar, ionizable groups often results in a low octanol-water partition coefficient (LogP) and, more importantly, a low distribution coefficient at pH 7.4 (LogD). Passive permeability is strongly correlated with lipophilicity; if the molecule is too hydrophilic, it will preferentially remain in the aqueous extracellular space.[1][2]
Q2: How can I experimentally confirm that my derivative has a permeability problem?
A: It is critical to move from theoretical concerns to empirical data. Several well-established in vitro models are used in early drug development to assess permeability.[3][4][5][6] Choosing the right assay depends on the throughput required and the specific questions you are asking (e.g., passive diffusion vs. active transport).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive, transcellular diffusion.[7] It is an excellent first-line screen to determine a molecule's intrinsic ability to cross a lipid barrier without the confounding factors of active transporters.
-
Cell-Based Assays (Caco-2, MDCK): Caco-2 (human colorectal adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells are epithelial cell lines that form confluent monolayers on permeable supports.[3][4] These models are more biologically complex and can assess both passive diffusion (transcellular and paracellular) and the effects of active transport mechanisms, such as efflux pumps.
The workflow below illustrates the initial assessment process.
Caption: Initial workflow for assessing derivative permeability.
Table 1: Comparison of Common In Vitro Permeability Assays
| Feature | PAMPA | Caco-2 | MDCK |
| Biological Barrier | Artificial lipid membrane | Human intestinal epithelial monolayer | Canine kidney epithelial monolayer |
| Transport Measured | Passive Diffusion Only | Passive (Transcellular, Paracellular), Active Transport | Passive (Transcellular, Paracellular), Active Transport |
| Throughput | High | Low to Medium | Medium |
| Cost & Complexity | Low | High | Medium |
| Best For | Initial screening of passive permeability | Predicting human intestinal absorption, studying efflux | Studying efflux (especially P-gp) |
| Reference | [7] | [1][3] | [4] |
Section 2: Troubleshooting Low Permeability - Structural Modification Strategies
If initial assays confirm poor permeability, modifying the molecule's chemical structure is a powerful approach. These strategies aim to favorably alter the physicochemical properties of your derivative.
Q3: My derivative's LogD at pH 7.4 is too low. How can I increase its lipophilicity without sacrificing its activity?
A: Increasing lipophilicity is a balancing act. While it can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[8][9] The goal is to find an optimal range.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the this compound scaffold. Introduce small, lipophilic groups at positions that are not critical for target binding. For example, consider alkyl or aryl substitutions on the acetamido nitrogen or the aromatic ring, if synthetically feasible and tolerated by the biological target.[10][11]
-
Amide-to-Ester Substitution: If the acetamido group is not essential for activity, replacing it with an ester could reduce hydrogen bond donor capacity and increase lipophilicity, which has been shown to improve the permeability of larger molecules.[12]
-
Bioisosteric Replacement: Replace the carboxylic acid with a less acidic, more lipophilic group that can still engage in the necessary interactions with the target. Tetrazoles are a common bioisostere for carboxylic acids.
-
N-Methylation: N-methylation of backbone amides in peptides is a known strategy to improve permeability by reducing hydrogen bond donors and inducing a more membrane-friendly conformation.[13] This could be explored for the acetamido group.
Q4: A prodrug approach seems promising. What are the best strategies for masking the polar groups on my this compound derivative?
A: The prodrug approach is an excellent strategy where a lipophilic, inactive derivative is administered, which then cleaves in vivo to release the active, more polar parent drug.[14][15][16][17] This involves temporarily masking the problematic polar groups.
-
Esterification of the Carboxylic Acid: This is the most common and effective strategy. Converting the carboxylic acid to an alkyl or aryl ester neutralizes the negative charge and significantly increases lipophilicity.[18] These esters are often readily cleaved by ubiquitous esterase enzymes in the blood, liver, and target cells to regenerate the active carboxylic acid.
-
Masking the Amino Group: The amino group can be masked as a carbamate or an amide that is designed to be cleaved by specific enzymes. This is generally more complex than esterification.
Sources
- 1. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Cell-based in vitro models for predicting drug permeability | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iomcworld.com [iomcworld.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Bioactivity in Newly Synthesized 5-AABA Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with newly synthesized 5-aminomethyl-2-aminobenzoic acid (5-AABA) compounds. This guide is designed to provide in-depth troubleshooting assistance when you encounter lower-than-expected biological activity in your experiments. Low bioactivity can be a significant hurdle, stemming from a variety of factors that can be broadly categorized into issues with the compound itself, the experimental assay, or complex biological interactions.[1] A systematic and logical approach to troubleshooting is essential for identifying the root cause and moving your research forward.
This resource is structured in a question-and-answer format to directly address the specific challenges you may face. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Properties
It is crucial to begin troubleshooting by examining the most direct potential causes related to the compound itself before moving on to more complex experimental variables.[1]
Q1: How can I be certain that the low bioactivity isn't an issue with my synthesized 5-AABA compound?
A1: The purity, structural integrity, and stability of your compound are foundational to its biological activity.[1] Even minor impurities can interfere with biological assays, leading to misleading results.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Methods: Employ a suite of analytical techniques to confirm the identity and purity of your 5-AABA derivative.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure. The resulting spectra should be consistent with the expected structure of your 5-AABA compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. An ideal result is a single, sharp peak. The presence of multiple peaks indicates impurities.
-
-
Rationale: Each technique provides a different piece of the puzzle. NMR confirms the connectivity of atoms, MS confirms the mass, and HPLC assesses the number and relative amounts of different components in your sample.
-
-
Assess Compound Stability:
-
Consideration: 5-AABA and its derivatives can be susceptible to degradation, especially with prolonged exposure to light and air, which can cause discoloration.[2][3] The stability of small molecules is a critical factor that can be affected by the API's nature, production process, and storage conditions.[4]
-
Protocol: Conduct stability studies by subjecting your compound to various conditions (e.g., different temperatures, light exposure, pH) and re-analyzing its purity and integrity over time using HPLC.[5]
-
Accelerated Stability Studies: Exposing the compound to elevated stress conditions can provide quicker insights into its stability profile.[6]
-
-
Best Practice: Always use freshly prepared stock solutions for your experiments to minimize the impact of potential degradation.[1]
-
Q2: My 5-AABA compound has poor solubility. Could this be the reason for the low bioactivity?
A2: Absolutely. Poor solubility is a very common cause of low bioactivity in in vitro assays.[1][7] If your compound precipitates out of the assay medium, its effective concentration at the target site will be significantly lower than intended.[1] The physicochemical properties of a drug, including its solubility, are key factors affecting its bioactivity.[8][9]
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates (e.g., 96-well plates) under a microscope for any signs of compound precipitation.
-
Solvent Selection:
-
Recommendation: For aminobenzoic acid derivatives, it is generally recommended to start with polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] Alcohols such as ethanol and methanol are also viable options.[2][10]
-
Procedure: Prepare a concentrated stock solution in a suitable organic solvent. When diluting into your aqueous assay buffer, do so gradually and with vigorous mixing to prevent precipitation.
-
Critical Note: Keep the final concentration of the organic solvent in your assay low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity or other off-target effects.[1]
-
-
pH Adjustment:
-
Principle: Aminobenzoic acids are amphoteric, meaning they have both acidic (carboxylic acid) and basic (amino) groups.[2] Their solubility in aqueous solutions is highly pH-dependent.[2][10]
-
Strategy: In acidic solutions, the amino group will be protonated, forming a more soluble salt. In alkaline solutions, the carboxylic acid group will be deprotonated, also leading to increased solubility.[2] Experiment with adjusting the pH of your assay buffer to enhance the solubility of your specific 5-AABA derivative.
-
Solubility Troubleshooting Workflow
Caption: A workflow for assessing target engagement.
Q6: What if my compound shows target engagement but still has low bioactivity in my functional assay?
A6: This scenario suggests that while your compound is binding to its target, it may not be modulating the target's function in the way you expect, or there may be other cellular factors at play.
Possible Explanations and Next Steps:
-
Mechanism of Action: Your compound might be an antagonist instead of an agonist (or vice versa), or it could be a partial agonist/antagonist. Target engagement assays are often agnostic to the mechanism of action. [11]You may need to use a different functional assay to explore this.
-
Cellular Context: The specific cell line you are using may lack a necessary downstream signaling partner or have a compensatory pathway that masks the effect of your compound. Consider testing your compound in a different cell line.
-
Pharmacokinetics: In a cellular context, factors like cell permeability and efflux by transporters influence the intracellular concentration of your compound. [11]Low permeability or high efflux could lead to insufficient target engagement over time, even if a transient interaction is detected.
Protocols
Protocol 1: General Procedure for a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of your 5-AABA compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your 5-AABA compound in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle and untreated controls. [1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. [1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [1]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals. [1]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. [1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value. [1]
References
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. [Link]
-
GlycoMScan. (n.d.). Stability studies of small molecules and proteins. [Link]
-
Homework.Study.com. (n.d.). What are the factors affecting the bioactivity of drugs?. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. [Link]
-
DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed, 40465835. [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]
-
European Commission. (2010). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). [Link]
-
Solubility of Things. (n.d.). 4-Aminobenzoic acid. [Link]
-
Study.com. (n.d.). Factors affecting bioactivity in drug design//physicochemical parameters. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pacelabs.com [pacelabs.com]
- 7. youtube.com [youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. m.youtube.com [m.youtube.com]
Methods for improving the stability of 5-Acetamido-2-aminobenzoic acid in solution
Technical Support Center: 5-Acetamido-2-aminobenzoic Acid Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the stability of this compound in solution. Our goal is to equip you with the scientific understanding and methodological rigor to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the stability of this compound.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by pH, exposure to light, presence of oxidizing agents, and temperature. The molecule possesses functional groups—an amide, an aromatic amine, and a carboxylic acid—that are susceptible to specific degradation pathways under certain conditions.
Q2: My solution of this compound is changing color. What could be the cause?
A2: Discoloration, often a yellowing or browning of the solution, is a common indicator of degradation, particularly oxidation. Aromatic amines are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light exposure.[1][2] This process can lead to the formation of colored impurities.
Q3: What is the expected shelf-life of a this compound solution?
A3: The shelf-life is highly dependent on the storage conditions. For instance, a solution stored at a neutral pH, protected from light, and at a low temperature (2-8°C) will have a significantly longer shelf-life than a solution at an extreme pH or exposed to ambient light and temperature. For critical applications, it is recommended to use freshly prepared solutions or to conduct a stability study under your specific experimental conditions.
Q4: Are there any known incompatibilities with common solvents or excipients?
A4: While generally soluble in many organic solvents and aqueous bases, incompatibilities can arise. Strong oxidizing agents should be avoided. Additionally, as a general precaution, the potential for Maillard-type reactions with reducing sugars under certain conditions should be considered, similar to what has been observed with the related compound, p-aminobenzoic acid.
Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Hydrolytic Instability - Loss of Potency in Acidic or Basic Buffers
Problem: "I'm observing a decrease in the concentration of this compound over time when dissolved in an acidic (pH < 4) or basic (pH > 9) buffer."
Underlying Cause & Scientific Explanation:
The this compound molecule contains an amide linkage (-NH-C(O)-CH₃), which is susceptible to hydrolysis under both acidic and basic conditions.[3][4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.
In both scenarios, the amide bond is cleaved, leading to the formation of 5-amino-2-aminobenzoic acid and acetic acid. This degradation pathway results in a loss of the parent compound.
Proposed Degradation Pathway: Hydrolysis
graph TD; A[this compound] -->|H+ or OH-, H2O| B(5-Amino-2-aminobenzoic acid + Acetic Acid); subgraph Legend direction LR C[Parent Compound] D[Degradation Products] end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Caption: Proposed hydrolytic degradation of this compound.Troubleshooting Protocol: pH Stability Assessment
This protocol will help you determine the optimal pH range for your experiments.
Objective: To identify the pH range where this compound exhibits maximum stability.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with a C18 column and a UV detector.
-
pH meter.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sample Preparation: Dilute the stock solution into each of the different pH buffers to a final, known concentration (e.g., 100 µg/mL).
-
Initial Analysis (T=0): Immediately analyze each of the prepared samples by a stability-indicating HPLC method to determine the initial concentration of the parent compound.
-
Incubation: Store the remaining portions of the buffered solutions at a controlled temperature (e.g., 40°C to accelerate degradation) and protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Data Analysis: For each pH, plot the percentage of the remaining this compound against time. This will allow you to determine the degradation rate at each pH.
Mitigation Strategies:
-
pH Optimization: Based on your stability assessment, conduct your experiments in a buffer system where the compound is most stable, likely in the neutral pH range (pH 6-8).
-
Temperature Control: If possible, perform experiments at lower temperatures to reduce the rate of hydrolysis.
-
Use of Fresh Solutions: For experiments in non-optimal pH ranges, prepare the solution immediately before use to minimize degradation.
| pH | Relative Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 8 | High | Minimal degradation |
| > 8 | Low | Base-catalyzed hydrolysis |
| Caption: Summary of pH-dependent stability of this compound. |
Guide 2: Oxidative Instability - Solution Discoloration and Impurity Formation
Problem: "My solution of this compound turns yellow or brown upon standing, even when protected from light, and I observe unknown peaks in my chromatogram."
Underlying Cause & Scientific Explanation:
The aromatic amine group in this compound is susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, trace metal ion contaminants, or peroxides that may be present in solvents. Oxidation of aromatic amines often leads to the formation of highly colored quinone-imine or polymeric species.
Proposed Degradation Pathway: Oxidation
graph TD; A[this compound] -->|Oxidizing Agent (e.g., O2, H2O2)| B{Oxidized Intermediates}; B --> C[Colored Degradation Products (e.g., Quinone-imines)]; subgraph Legend direction LR D[Parent Compound] E[Degradation Products] end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Caption: Proposed oxidative degradation of this compound.Troubleshooting Protocol: Oxidative Stress Testing
Objective: To confirm the susceptibility of this compound to oxidation and to evaluate potential mitigation strategies.
Materials:
-
This compound solution in a suitable buffer (ideally at a stable pH, e.g., 7).
-
3% Hydrogen Peroxide (H₂O₂).
-
Nitrogen or Argon gas.
-
Antioxidants (e.g., sodium metabisulfite, ascorbic acid).
-
Metal chelator (e.g., EDTA).
Methodology:
-
Sample Preparation:
-
Control: this compound solution.
-
Oxidative Stress: Add a small amount of 3% H₂O₂ to the solution.
-
Inert Atmosphere: Sparge a separate sample with nitrogen or argon for 15-20 minutes before sealing the container.
-
Antioxidant Addition: Add a small amount of an antioxidant to another sample.
-
Chelator Addition: Add a small amount of EDTA to a separate sample.
-
-
Incubation: Store all samples at room temperature or slightly elevated (e.g., 40°C), protected from light.
-
Analysis: After a set period (e.g., 24 hours), visually inspect the color of the solutions and analyze them by HPLC to assess the extent of degradation and the formation of new peaks.
Mitigation Strategies:
-
Deoxygenation: If your experimental setup allows, deoxygenate your solvents and buffers by sparging with an inert gas (N₂ or Ar) before preparing your solution. Maintain an inert atmosphere over the solution during storage and use.
-
Use of Antioxidants: For less sensitive applications, the addition of a small amount of an antioxidant can be effective. However, ensure the antioxidant does not interfere with your downstream experiments.
-
Use of High-Purity Solvents: Use freshly opened, high-purity solvents to minimize the presence of peroxide impurities.
-
Addition of Chelating Agents: If trace metal ion catalysis is suspected, the addition of a chelating agent like EDTA can help to sequester these ions and prevent them from participating in redox reactions.
| Condition | Expected Outcome | Interpretation |
| Control | Minimal degradation | Baseline stability |
| + H₂O₂ | Significant degradation, color change | Susceptible to oxidation |
| Inert Atmosphere | Reduced degradation vs. control | Oxygen is a key contributor |
| + Antioxidant | Significantly reduced degradation | Antioxidants are effective |
| + EDTA | Reduced degradation (if metals present) | Metal ions may catalyze oxidation |
| Caption: Interpreting oxidative stress test results. |
Guide 3: Photostability - Degradation Upon Exposure to Light
Problem: "I notice rapid degradation or the appearance of new peaks in my solution when it is exposed to ambient or UV light."
Underlying Cause & Scientific Explanation:
Aromatic compounds, especially those with electron-donating groups like amines, can absorb UV and sometimes visible light. This absorption can excite the molecule to a higher energy state, where it can undergo various photochemical reactions, including oxidation and rearrangement, leading to degradation.[5][6]
Troubleshooting Protocol: Photostability Assessment
Objective: To determine the photosensitivity of this compound.
Methodology:
-
Sample Preparation: Prepare two identical sets of your this compound solution in clear, transparent vials.
-
Exposure:
-
Light-Exposed Sample: Place one set of vials in a photostability chamber with a controlled light source (as per ICH Q1B guidelines, providing both UV and visible light).[7] If a chamber is not available, exposure to direct sunlight or a strong laboratory light source can be an initial test.
-
Dark Control: Wrap the second set of vials completely in aluminum foil to protect them from light and place them alongside the light-exposed samples to maintain the same temperature.
-
-
Analysis: At specified time points, analyze both the light-exposed and dark control samples by HPLC.
-
Data Comparison: Compare the chromatograms of the light-exposed samples to the dark controls. The appearance of new peaks or a greater loss of the parent compound in the light-exposed samples confirms photosensitivity.
Mitigation Strategies:
-
Protection from Light: Always work with this compound solutions in amber glassware or vessels wrapped in aluminum foil.
-
Minimize Exposure: During experimental manipulations, minimize the exposure of the solution to direct light.
-
UV-Filtering: If your experimental setup involves transparent containers, consider using UV-filtering films or placing the setup in a dark room or a cabinet.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
References
-
ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(4).
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biological Sciences, 1(2), 1-15.
- Kasar, P. (2025). Stability-Indicating RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
- Rani, S., & Singh, R. (2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research, 9(2), 154-162.
- Sharma, G., & Kumar, S. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6), 387-390.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- Conners, K. A. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons.
Sources
Technical Support Center: 5-Amino-2-(acetylamino)benzoic Acid (5-AABA) Synthesis
Welcome to the technical support center for the synthesis of 5-amino-2-(acetylamino)benzoic acid (5-AABA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of byproducts. This guide provides in-depth technical information, practical troubleshooting advice, and validated protocols to ensure the successful and efficient synthesis of high-purity 5-AABA.
Overview of 5-AABA Synthesis
5-Amino-2-(acetylamino)benzoic acid, also known as 5-acetamido-2-aminobenzoic acid, is a valuable building block in organic synthesis.[1] A common and effective route for its preparation involves a two-step process starting from 2-amino-5-nitrobenzoic acid. The first step is the acetylation of the amino group to form 5-nitro-2-acetamidobenzoic acid. This is followed by the selective reduction of the nitro group to yield the desired 5-AABA. Careful control of reaction conditions is critical to minimize byproducts and ensure a high yield of the final product.
Troubleshooting Guide: Identifying and Minimizing Byproducts
This section addresses specific issues that may arise during the synthesis of 5-AABA, providing potential causes and actionable solutions.
Issue 1: Incomplete Acetylation of 2-Amino-5-nitrobenzoic Acid
Symptom: Presence of the starting material, 2-amino-5-nitrobenzoic acid, in the product mixture after the acetylation step.
Probable Causes:
-
Insufficient Acetic Anhydride: The molar ratio of acetic anhydride to the starting material may be too low.
-
Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently to drive the acetylation to completion.
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Solutions:
-
Increase Acetic Anhydride: Use a slight excess of acetic anhydride to ensure complete reaction.
-
Optimize Temperature: Gently heat the reaction mixture, for example, by refluxing in a suitable solvent like acetic acid, to increase the reaction rate.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
Issue 2: Formation of Di-acetylated Byproduct
Symptom: Identification of a byproduct with a molecular weight corresponding to the acetylation of both the amino and the newly formed acetamido groups.
Probable Causes:
-
Excessive Acetic Anhydride: A large excess of acetic anhydride can lead to over-acetylation.
-
Prolonged Reaction Time at High Temperatures: Extended heating in the presence of excess acetylating agent can promote the formation of the di-acetylated species.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of acetic anhydride.
-
Temperature and Time Management: Avoid unnecessarily high temperatures and prolonged reaction times once the initial acetylation is complete, as confirmed by TLC.
Issue 3: Incomplete Reduction of the Nitro Group
Symptom: The presence of the intermediate, 5-nitro-2-acetamidobenzoic acid, in the final product.
Probable Causes:
-
Insufficient Reducing Agent: The amount of the reducing agent (e.g., sodium borohydride with a catalyst, or catalytic hydrogenation) may not be adequate for the complete reduction of the nitro group.[2]
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) may have lost its activity.
-
Suboptimal Reaction Conditions: Factors such as temperature, pressure (for hydrogenation), or pH may not be ideal for the reduction.
Solutions:
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent.
-
Use Fresh Catalyst: Employ fresh, high-activity catalyst for each reaction.
-
Control Reaction Parameters: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For chemical reductions, carefully control the temperature and pH of the reaction mixture. Some reductions of nitro carboxylic acids are performed under aqueous alkaline conditions.[2]
Issue 4: Over-reduction of the Carboxylic Acid Group
Symptom: Formation of byproducts where the carboxylic acid group has been reduced to an alcohol or even further.
Probable Causes:
-
Harsh Reducing Agents: Use of overly strong reducing agents that are not selective for the nitro group.
-
Extreme Reaction Conditions: High temperatures and pressures during reduction can lead to the reduction of the carboxylic acid.
Solutions:
-
Select a Mild and Selective Reducing Agent: Reagents like hydrazine glyoxylate in the presence of zinc or magnesium powder can selectively reduce the nitro group without affecting the carboxylic acid. Catalytic hydrogenation with Pd/C under controlled conditions is also a good option.
-
Moderate Reaction Conditions: Perform the reduction at or near room temperature and atmospheric pressure whenever possible.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-AABA?
A1: A widely used method is the acetylation of 2-amino-5-nitrobenzoic acid followed by the selective reduction of the nitro group.[3] This pathway effectively protects the more reactive amino group during the subsequent reduction step.
Q2: What are the critical parameters to control during the synthesis to minimize byproducts?
A2: Key parameters include:
-
Stoichiometry of Reagents: Precise control over the amounts of acetic anhydride and the reducing agent is crucial to prevent side reactions like di-acetylation or incomplete reduction.
-
Temperature: Both the acetylation and reduction steps are sensitive to temperature. Maintaining the optimal temperature range for each step is vital.
-
Reaction Time: Monitoring the reaction progress by TLC or HPLC is essential to determine the endpoint and avoid the formation of degradation products.[4]
-
pH: The pH of the reaction medium, particularly during the reduction and work-up, can significantly influence the reaction outcome and product stability.
Q3: How can I purify the crude 5-AABA?
A3: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system, often an alcohol-water mixture, can be used to obtain high-purity crystals. The pH of the solution can also be adjusted to facilitate precipitation.[4]
Q4: What analytical methods are suitable for assessing the purity of 5-AABA?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main product and any impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and identify impurities.
-
Mass Spectrometry (MS): This technique is useful for identifying the molecular weights of the product and any byproducts.
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.[7]
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-acetamidobenzoic Acid
-
In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid in glacial acetic acid.
-
Add acetic anhydride to the suspension.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 5-Amino-2-(acetylamino)benzoic Acid
-
Dissolve 5-nitro-2-acetamidobenzoic acid in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Logical Workflow for 5-AABA Synthesis and Purification
Caption: Potential byproduct formation pathways in 5-AABA synthesis.
References
- An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (URL: )
- 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis - Benchchem. (URL: )
- Improving the purity of 5-amino-2-acetoxybenzoic acid during crystalliz
- Benzoic acid, 5-(acetylamino)-2-nitro- | C9H8N2O5 | CID 78076 - PubChem. (URL: )
- A new reagent for selective reduction of nitro group. (URL: )
- Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid - Benchchem. (URL: )
- Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (URL: )
- Unexpected Impurities in a 5-Batch Study - B
- One-pot efficient reductive acetylation of aromatic nitro compounds - IOSR Journal. (URL: )
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: )
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (URL: )
- 5-Batch Analysis - Charles River Labor
- 2-Amino-5-nitrobenzoic acid synthesis - ChemicalBook. (URL: )
- 2-AMINO-5-ACETAMIDOBENZOIC ACID - ChemBK. (URL: )
- Benzoic acid, 5-(acetylamino)-2-amino- | C9H10N2O3 | CID 170890 - PubChem. (URL: )
- Use of Acetylamino benzoic acid compounds for nonsense suppression and the treatment of disease - Google P
- CN103664794A - Preparation method for 5-acetoacetlamino benzimdazolone - Google P
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances - Scirp.org. (URL: )
- Nitration of 4-acetamidobenzoic acid - Google P
- A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Deriv
- Acetylation and condensation of p-amino benzoic acid 1 with different...
- NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (URL: )
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- Preparation of amino benzoic acids - Google P
- Reduction of nitrobenzoic acid - JPS5726652A - Google P
- A Comparative Guide to Analytical Methods for Assessing the Purity of 5-Bromopentanal - Benchchem. (URL: )
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (URL: )
- Typical examples of impurities observed in synthesized peptides:...
- Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn d
- Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. (URL: )
- One-Stop solution debug guide for Vivado Synthesis logic incorrect issues. (URL: )
- Preparation of 5-acetoacetylamino-2-benzimidazolone - Justia P
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Technical Support Center: Recrystallization of 5-Acetamido-2-aminobenzoic Acid
Welcome to the technical support center for the purification of 5-Acetamido-2-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory.
I. Core Principles of Recrystallizing this compound
This compound is an aromatic compound containing both a carboxylic acid and an acetamido group, which dictate its solubility and crystallization behavior. Successful recrystallization hinges on the principle of differential solubility: the compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures. This allows for the separation of the desired compound from impurities that are either highly soluble or insoluble under these conditions.
The molecular structure of this compound, with its capacity for hydrogen bonding, influences its interaction with various solvents. Aromatic stacking of the benzene rings can also play a role in crystal lattice formation.[1]
Diagram: General Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
-
Causality: this compound's solubility is governed by the polarity and hydrogen bonding capacity of the solvent. If the solvent is too nonpolar, it will not effectively solvate the polar functional groups of the molecule.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add small increments of hot solvent to the mixture. Benzoic acid, a related compound, is much more soluble in hot water than in cold water.[2]
-
Solvent Selection: If a large volume of solvent is required with little dissolution, a different solvent may be necessary. For aromatic carboxylic acids, polar protic solvents are often a good starting point. Consider solvents like ethanol, methanol, or acetic acid, where similar compounds have shown good solubility.[3][4]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Heating this mixture should result in a clear solution.
-
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Causality: This is often due to a highly concentrated solution cooling too rapidly or the presence of significant impurities that depress the melting point.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[5][6]
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Very slow cooling can favor the formation of crystals over oil.[6]
-
Charcoal Treatment: If impurities are suspected, especially colored ones, a charcoal treatment of the hot solution may be beneficial.[5]
-
Q3: No crystals form even after the solution has cooled to room temperature. What is the next step?
A3: This is a common issue and usually indicates that the solution is not supersaturated.
-
Causality: The most frequent cause is using too much solvent during the dissolution step.[6]
-
Troubleshooting Steps:
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield can result from several factors throughout the recrystallization process.
-
Causality:
-
Using an excessive amount of solvent.[5]
-
Premature crystallization during hot filtration.
-
Washing the final crystals with too much cold solvent.
-
The compound having significant solubility in the cold solvent.
-
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Preheat Filtration Apparatus: If performing a hot filtration, preheat the funnel and receiving flask to prevent the compound from crystallizing prematurely.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) by boiling off some of the solvent and cooling again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
-
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
III. Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing this compound?
A: The ideal solvent will have a steep solubility curve for the compound. Based on the structure and data for similar compounds like p-aminobenzoic acid and p-acetylamino benzoic acid, polar protic solvents such as ethanol, methanol, and water are good candidates.[3][4][7] A mixture of solvents, such as ethanol/water, can also be effective. It is always recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample and impurity profile.
Q: How do I know if my recrystallized product is pure?
A: The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point Analysis: A pure compound will have a sharp melting point that is close to the literature value (approximately 230°C with decomposition).[8][9] Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like NMR and IR spectroscopy can confirm the structure and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. The commercial purity of this compound is often ≥96.0% as determined by HPLC.[10]
Q: What are the likely impurities in crude this compound?
A: Potential impurities can originate from the starting materials or side reactions during synthesis. For instance, in related syntheses, incomplete acetylation can leave starting materials like 3,5-diaminobenzoic acid.[11][12] Over-acetylation could lead to diacetylated products. Hydrolysis of the amide group is also a possibility under certain conditions.
Q: Can I use a rotary evaporator to speed up cooling?
A: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not recommended for the cooling and crystallization step of a recrystallization.[6] Rapid cooling and solvent removal under vacuum often lead to the formation of small, impure crystals or even precipitation of the compound as an amorphous solid. Slow, undisturbed cooling is crucial for the growth of large, well-formed crystals that exclude impurities.[5]
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil on a hot plate.
-
Add more hot solvent in small portions until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry them until the solvent has completely evaporated.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol).
-
While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Proceed from step 6 of the Single-Solvent Recrystallization protocol.
Solvent Selection Data
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds; solubility often increases significantly with temperature.[13] |
| Ethanol | High | 78 | A common and effective solvent for many organic compounds.[13] |
| Methanol | High | 65 | Similar to ethanol, but more volatile. |
| Ethyl Acetate | Medium | 77 | A less polar option that can be useful in mixed-solvent systems.[13] |
| Acetic Acid | High | 118 | Can be a good solvent for carboxylic acids, but can be difficult to remove completely.[3] |
This table provides a general guide. Experimental verification is essential.
V. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-AMINO-5-ACETAMIDOBENZOIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-amino-. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid. Retrieved from
-
Google Patents. (n.d.). US3235588A - Purification of benzoic acid. Retrieved from
-
CAS Common Chemistry. (n.d.). 2-(Acetylamino)-5-aminobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]
-
Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. Retrieved from
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
ACS Publications. (2018, October 26). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2024, February 14). Crystallization of Para -aminobenzoic acid Forms from Specific Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
-
Sciforum. (2024, September 18). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]
-
RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from [Link]
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- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
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- 13. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 5-Acetamido-2-aminobenzoic Acid Quantification
This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of 5-Acetamido-2-aminobenzoic acid. As a crucial intermediate, metabolite, or potential impurity in various pharmaceutical manufacturing processes, the accurate measurement of this analyte is paramount for quality control and regulatory compliance.
We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and comparing two distinct methodological approaches: a standard isocratic method and a modern, high-throughput gradient method. This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for establishing a robust, reliable, and defensible analytical method. All procedures and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
The Analytical Challenge: Two Methodological Alternatives
To provide a realistic comparison, we will evaluate the validation of two hypothetical reversed-phase HPLC (RP-HPLC) methods for quantifying this compound.
-
Method A: The Workhorse - Standard Isocratic Method. This represents a conventional, widely used approach valued for its simplicity and reliability.
-
Method B: The Sprinter - High-Throughput Gradient Method. This method leverages modern column technology (e.g., core-shell particles) and gradient elution to achieve faster analysis times, a common requirement in high-throughput environments.
| Parameter | Method A: Standard Isocratic | Method B: High-Throughput Gradient |
| Column | Fully Porous C18, 4.6 x 150 mm, 5 µm | Core-Shell C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | 35:65 Acetonitrile : 20mM Phosphate Buffer (pH 3.0) | A: 20mM Phosphate Buffer (pH 3.0), B: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 5% to 60% B over 4 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection (UV) | 250 nm | 250 nm |
| Injection Vol. | 10 µL | 5 µL |
| Expected Run Time | ~10 minutes | ~6 minutes |
The Validation Workflow: A Roadmap to Confidence
Method validation is not a single experiment but a holistic process designed to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The workflow ensures that each performance characteristic is systematically evaluated and documented.
Caption: Overall HPLC Method Validation Workflow.
Specificity: Ensuring Unambiguous Identification
Expertise & Experience: Specificity is the cornerstone of any quantitative method. It demonstrates the ability to unequivocally measure the analyte in the presence of other components like impurities, degradation products, and matrix components.[4][5] A lack of specificity, where co-eluting peaks interfere with the analyte peak, leads to inaccurate quantification.[3] We challenge the method's specificity using forced degradation studies, which intentionally stress the analyte to generate potential degradation products.
Experimental Protocol: Forced Degradation
-
Prepare separate solutions of this compound (~100 µg/mL).
-
Expose the solutions to the following stress conditions:
-
Acidic: Add 1N HCl and heat at 80°C for 4 hours.
-
Basic: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 24 hours.
-
Photolytic: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
Inject the stressed samples, a placebo (matrix blank), and an unstressed analyte standard.
-
Evaluate the chromatograms for peak purity of the analyte and resolution from any degradant peaks.
Comparative Data: Specificity
| Analysis | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Placebo Interference | No peak at analyte RT | No peak at analyte RT | No significant interference at analyte retention time (RT). |
| Peak Purity Index (Analyte) | 0.9998 | 0.9999 | > 0.999 |
| Resolution (Analyte vs. Closest Degradant) | 2.1 (from oxidative degradant) | 3.5 (from oxidative degradant) | Resolution (Rs) ≥ 2.0 |
Trustworthiness: Both methods demonstrate acceptable specificity. However, Method B provides significantly better resolution between the parent analyte and the closest eluting degradation product, offering a greater margin of safety against potential co-elution issues in future routine analysis.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area).[6] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[7][8] This is fundamental for calculating unknown concentrations from a calibration curve.
Experimental Protocol: Linearity
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
Comparative Data: Linearity
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL | Minimum of 80-120% of test concentration. |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Minimal, passes near origin | Minimal, passes near origin | Y-intercept should not be significantly different from zero. |
| Residual Plot | Random scatter | Random scatter | Random distribution of residuals around the x-axis. |
Trustworthiness: Both methods exhibit excellent linearity within the specified range, as indicated by the high correlation coefficients and acceptable residual plots.
Accuracy and Precision
Expertise & Experience: Accuracy represents the closeness of the measured value to the true value, while precision reflects the closeness of agreement among a series of measurements.[8][9] These are distinct but equally vital. A method can be precise but inaccurate (consistently wrong) or accurate on average but imprecise (highly variable). We evaluate accuracy via spike recovery and precision at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).[10][11]
Experimental Protocol: Accuracy (Spike Recovery)
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Experimental Protocol: Precision
-
Repeatability (Intra-assay): Prepare six identical samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Have a different analyst, on a different day, using a different instrument (if available), prepare another set of six samples and analyze them.
-
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Comparative Data: Accuracy & Precision
| Parameter | Level | Method A | Method B | Acceptance Criteria |
| Accuracy (% Recovery) | 80% | 99.1% | 99.5% | 98.0% - 102.0% |
| 100% | 100.3% | 100.1% | ||
| 120% | 101.2% | 100.8% | ||
| Precision (%RSD) | Repeatability | 0.85% | 0.65% | RSD ≤ 2.0% |
| Intermediate Precision | 1.35% | 1.10% |
Trustworthiness: Both methods meet the stringent acceptance criteria for accuracy and precision. Method B shows slightly lower %RSD values, suggesting a higher degree of precision, which can be attributed to the better peak shape often achieved with gradient elution on modern columns.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[12] Knowing these limits is critical, especially when quantifying impurities. The ICH guideline suggests several approaches for determination, with the method based on the standard deviation of the response and the slope of the calibration curve being the most common.[13]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = Standard deviation of the y-intercept of the regression line, and S = Slope of the calibration curve.[14]
-
Experimental Protocol: LOD & LOQ (Calibration Curve Method)
-
Construct a calibration curve using a series of low-concentration standards near the expected LOQ.
-
Perform linear regression to obtain the slope (S) and the standard deviation of the y-intercept (σ).
-
Calculate LOD and LOQ using the formulas above.
-
Verify the calculated LOQ by preparing standards at this concentration and confirming that accuracy and precision criteria are met.
Comparative Data: LOD & LOQ
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| LOD (Calculated) | 0.15 µg/mL | 0.10 µg/mL | - |
| LOQ (Calculated) | 0.45 µg/mL | 0.30 µg/mL | - |
| Precision at LOQ (%RSD) | 7.5% | 6.8% | Typically ≤ 10% |
| Accuracy at LOQ (% Rec.) | 97.5% | 98.2% | Typically 90-110% |
Trustworthiness: Method B demonstrates superior sensitivity with lower LOD and LOQ values. This enhanced sensitivity is beneficial for trace-level impurity analysis. Both methods confirm their calculated LOQ with acceptable performance.
Robustness
Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[15][16] It provides an indication of its reliability during normal usage and is a critical part of method development.[17] Testing robustness helps identify which parameters must be most carefully controlled.
Caption: Experimental design for robustness testing.
Experimental Protocol: Robustness
-
Prepare a system suitability solution.
-
Individually vary the following parameters from the nominal method conditions:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Inject the solution under each new condition.
-
Monitor system suitability parameters (e.g., retention time, resolution, tailing factor) and assess the magnitude of the changes.
Comparative Data: Robustness
| Varied Parameter | Method A (Isocratic) - % Change in RT | Method B (Gradient) - % Change in RT | Acceptance Criteria |
| Flow Rate (+0.1 mL/min) | -9.5% | -5.8% | System suitability criteria must be met. Changes should be predictable. |
| Temperature (+2°C) | -1.8% | -1.5% | |
| Mobile Phase pH (+0.2) | -4.5% | -2.1% | |
| % Acetonitrile (+2%) | -15.2% | -3.5% |
Trustworthiness: The data reveals that Method A (isocratic) is highly sensitive to changes in mobile phase composition, a typical characteristic of isocratic separations. A small error in mobile phase preparation could lead to significant shifts in retention time. Method B (gradient) is markedly more robust, showing less variation across all tested parameters. This resilience makes it a more reliable choice for transfer between different laboratories or for long-term routine use where minor environmental and operational fluctuations are inevitable.[18]
Conclusion and Method Comparison Summary
Both HPLC methods were successfully validated according to ICH guidelines and are suitable for the quantification of this compound. However, the comparative analysis reveals clear performance differences that should guide the selection of the most appropriate method for a given application.
| Performance Attribute | Method A: Standard Isocratic | Method B: High-Throughput Gradient | Recommendation |
| Analysis Time | Slower (~10 min) | Faster (~6 min) | Method B for high-throughput needs. |
| Specificity/Resolution | Acceptable (Rs=2.1) | Superior (Rs=3.5) | Method B offers a greater confidence margin. |
| Sensitivity (LOQ) | 0.45 µg/mL | Higher (0.30 µg/mL) | Method B is preferred for trace-level analysis. |
| Robustness | Sensitive to mobile phase composition. | Superior | Method B is more reliable for routine use and method transfer. |
| Simplicity | Higher | Lower (requires gradient pump) | Method A is simpler to prepare and run. |
Final Recommendation: For routine quality control in a dedicated lab where throughput is not the primary driver, the simplicity of Method A makes it a viable option. However, for applications requiring high throughput, enhanced sensitivity for impurity profiling, or for methods that will be transferred between labs, Method B is demonstrably superior. Its enhanced robustness provides greater assurance of long-term method performance and reliability, ultimately leading to more trustworthy data.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]
-
What do Limit of Detection and Limit of Quantitation mean? . YouTube. [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]
-
Linearity and Range in Analytical Method Validation by HPLC . Industrial Pharmacist. [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School . AAPS. [Link]
-
HPLC Specificity Testing: Importance Explained . Altabrisa Group. [Link]
-
Determine limits of detection LOD and limits of quantification LOQ . MicroSolv. [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide . Altabrisa Group. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . FDA. [Link]
-
Guideline Bioanalytical method validation . European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips . PharmaGuru. [Link]
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Q2(R2) Validation of Analytical Procedures March 2024 . FDA. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance . Mastelf. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
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Bioanalytical method validation emea . Slideshare. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
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Robustness Tests . LCGC International. [Link]
-
Implementing Robustness Testing for HPLC Methods . Separation Science. [Link]
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Steps for HPLC Method Validation . Pharmaguideline. [Link]
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The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]
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What is the difference between specificity and selectivity of the HPLC method? . ResearchGate. [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager Magazine. [Link]
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Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products . ResearchGate. [Link]
-
Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method . ResearchGate. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve . Separation Science. [Link]
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Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril . SciELO. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Analgesic Efficacy of 5-Aminosalicylic Acid, Aspirin, and Ibuprofen
Prepared by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "5-AABA" referenced in the topic query is not a standard designation for a known analgesic. This guide proceeds under the strong assumption that the intended compound was 5-Aminosalicylic Acid (5-ASA) , also known as Mesalamine, due to its structural and functional relationship to salicylates like aspirin.
Introduction: A Tale of Three Anti-Inflammatories
In the landscape of pain and inflammation modulation, aspirin and ibuprofen are foundational pillars, their mechanisms of action studied in exhaustive detail and their efficacies validated over decades of clinical use. They represent the archetypal Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide introduces a third, structurally related but mechanistically distinct compound into the comparison: 5-Aminosalicylic Acid (5-ASA).
While 5-ASA is a cornerstone therapy for Inflammatory Bowel Disease (IBD), its potential as a systemic analgesic is less explored, presenting a compelling area for research.[1] This document provides a deep, evidence-based comparison of these three molecules, moving beyond simple efficacy claims to explore the fundamental mechanisms, experimental validation protocols, and the nuanced differences that guide future drug development. We will dissect why these compounds work, how we can reliably measure their effects, and what the existing data tells us about their relative analgesic potential.
Part 1: Molecular Mechanisms of Nociceptive Inhibition
The analgesic effect of a compound is inextricably linked to its molecular mechanism of action. While aspirin and ibuprofen share a common primary target, 5-ASA operates through distinct and more complex pathways.
The Canonical Pathway: Aspirin, Ibuprofen, and COX Inhibition
The primary analgesic, anti-inflammatory, and antipyretic effects of aspirin and ibuprofen are mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[4][5] Prostaglandins sensitize peripheral nerve endings, lowering the threshold for pain activation. By reducing prostaglandin synthesis, these drugs effectively raise the pain threshold.
-
Aspirin (Acetylsalicylic Acid): Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2. It covalently acetylates a serine residue in the active site of the enzyme, permanently disabling its function.[6][7] This irreversible action, particularly on platelet COX-1, is the basis for its long-lasting antiplatelet effect.[8]
-
Ibuprofen: In contrast, ibuprofen is a reversible, non-selective inhibitor of COX-1 and COX-2.[9][10] It competes with arachidonic acid for the enzyme's active site. This reversibility results in a shorter duration of action compared to aspirin's effect on platelets.
The inhibition of COX-2 is largely responsible for the desired analgesic and anti-inflammatory effects, while the concurrent inhibition of the "housekeeping" enzyme COX-1 is associated with common side effects, notably gastrointestinal irritation.[2][10]
The Alternative Pathways: 5-ASA's Multifaceted Approach
5-ASA is considered a weak inhibitor of the COX pathway, and its primary therapeutic effects, particularly in the colon, are attributed to other mechanisms.[11][12] This mechanistic diversity makes it an intriguing, albeit less systematically potent, analgesic candidate.
-
PPAR-γ Activation: 5-ASA is a known agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[13][14] PPAR-γ is a nuclear receptor that, when activated, plays a crucial role in regulating gene expression related to inflammation and metabolism.[15][16] Its activation in colon epithelial cells leads to anti-inflammatory effects, providing a distinct pathway for modulating inflammatory pain.[14]
-
NF-κB Inhibition: The Nuclear Factor kappa B (NF-κB) pathway is a central signaling cascade in the inflammatory response.[17][18] It controls the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.[19] 5-ASA has been shown to inhibit the activation and translocation of NF-κB, thereby suppressing the downstream inflammatory cascade.[13]
Part 2: Experimental Protocols for Efficacy Validation
Objective comparison requires robust and reproducible experimental models. Preclinical analgesic screening relies on various in vivo assays that model different facets of pain (e.g., thermal, chemical, inflammatory).[20][21][22] The choice of model is critical, as centrally acting analgesics may perform differently from peripherally acting ones.[23]
Protocol Example: Acetic Acid-Induced Writhing Test
This model is a classic and reliable method for evaluating peripherally acting analgesics, making it highly relevant for comparing NSAIDs.[24][25] The intraperitoneal injection of acetic acid causes irritation and inflammation, triggering the release of endogenous mediators like prostaglandins, which in turn cause a characteristic "writhing" response (abdominal constriction and stretching).[26][27] Analgesic compounds reduce the frequency of these writhes.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Swiss albino mice (20-30g) are acclimatized to laboratory conditions for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control: Receives the drug vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Positive Control (Aspirin): Receives a standard dose (e.g., 100 mg/kg, p.o.).
-
Positive Control (Ibuprofen): Receives a standard dose (e.g., 50 mg/kg, p.o.).
-
Test Group (5-ASA): Receives the test compound at various doses.
-
-
Drug Administration: Drugs are administered orally (p.o.) via gavage 30-60 minutes prior to the noxious stimulus. This allows for absorption.
-
Induction of Writhing: Each mouse receives an intraperitoneal (i.p.) injection of 0.6-1.0% acetic acid solution (typically 10 mL/kg body weight).[24][28]
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber. After a 5-minute latency period, the number of writhes is counted for a continuous 10-15 minute period.[26][28]
-
Data Analysis: The percentage of analgesic activity (inhibition) is calculated using the following formula: % Inhibition = [(Mean writhes in Control - Mean writhes in Test Group) / Mean writhes in Control] x 100
-
Statistical Evaluation: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance (p < 0.05).
Causality and Self-Validation: This protocol is self-validating. The vehicle control group establishes the baseline pain response. The positive control groups (aspirin, ibuprofen) must show a statistically significant reduction in writhing, confirming the model's sensitivity to known analgesics. The dose-dependent response of the test article (5-ASA) provides evidence of a true pharmacological effect rather than a random occurrence.
Part 3: Comparative Efficacy and Physicochemical Data
Direct, head-to-head clinical data comparing the systemic analgesic efficacy of 5-ASA with aspirin and ibuprofen is limited, as 5-ASA's development has focused on its topical anti-inflammatory action within the gut.[29] However, by synthesizing preclinical data and established clinical knowledge, we can construct a robust comparison.
Physicochemical Properties
The pharmacokinetic behavior of a drug is governed by its physical and chemical properties.
| Property | 5-Aminosalicylic Acid | Aspirin (Acetylsalicylic Acid) | Ibuprofen |
| Molecular Formula | C₇H₇NO₃ | C₉H₈O₄ | C₁₃H₁₈O₂ |
| Molar Mass | 153.14 g/mol | 180.16 g/mol | 206.29 g/mol [30] |
| Mechanism | PPAR-γ agonist, NF-κB inhibitor[13][14] | Irreversible COX-1/2 inhibitor[6][7] | Reversible COX-1/2 inhibitor[9] |
| Primary Use | Inflammatory Bowel Disease[29] | Analgesic, Anti-inflammatory, Antiplatelet | Analgesic, Anti-inflammatory[30] |
Analgesic Efficacy Summary
The following table summarizes the known analgesic performance. A significant data gap exists for 5-ASA in classical pain models.
| Compound | Preclinical Evidence (Writhing Test) | Clinical Evidence (Acute Pain) | Key Insights |
| Aspirin | Strong, dose-dependent inhibition of writhing. | Effective for mild-to-moderate pain. Considered a benchmark NSAID.[31] | Gold standard for comparison. GI side effects are a known liability due to potent COX-1 inhibition.[8] |
| Ibuprofen | Strong, dose-dependent inhibition of writhing. | Efficacy is comparable to or greater than aspirin for various types of acute pain, including dental pain.[31][32] | Often preferred over aspirin for acute pain due to a generally better GI safety profile at analgesic doses.[31] |
| 5-ASA | Data is sparse. Efficacy is expected in inflammatory models but likely less potent than selective COX inhibitors in acute nociceptive models. | Not used as a primary systemic analgesic. Efficacy is proven for visceral pain associated with IBD. | The unique MoA suggests potential for specific inflammatory pain states, but this remains a key area for future research.[1] |
Conclusion and Future Directions
This guide establishes a clear hierarchy of analgesic action based on mechanism and available evidence.
-
Aspirin and Ibuprofen are potent, systemically active analgesics whose efficacy is directly tied to the inhibition of prostaglandin synthesis via the COX pathway. Ibuprofen is often comparable or superior to aspirin for acute pain relief, frequently with a more favorable safety profile.[31][32]
-
5-Aminosalicylic Acid operates through fundamentally different anti-inflammatory pathways, primarily PPAR-γ activation and NF-κB inhibition.[13][14] While it demonstrates clear efficacy in the specialized environment of the inflamed colon, its potential as a systemic analgesic for acute pain is not well-established and is likely less potent than traditional NSAIDs.
For the Drug Development Professional: The true value of this comparison lies in the opportunity it reveals. The distinct mechanism of 5-ASA suggests it could be a lead compound for developing novel analgesics targeted at pain states where inflammation is driven more by the NF-κB or PPAR-γ pathways than by prostaglandins. Investigating the systemic analgesic effects of 5-ASA derivatives in preclinical models of neuropathic or chronic inflammatory pain, where traditional NSAIDs often fall short, represents a promising and logical next step in analgesic research.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation: A Case Study of 5-Acetamido-2-aminobenzoic Acid's Anti-Inflammatory Activity
Introduction
In the landscape of drug discovery and development, the journey from a promising compound in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is establishing a robust in vitro-in vivo correlation (IVIVC). This guide provides a comprehensive comparison of in vitro and in vivo methodologies to assess the anti-inflammatory activity of a novel compound, using 5-Acetamido-2-aminobenzoic acid as an illustrative case. While this compound is primarily known as a chemical intermediate, its structural similarity to other anti-inflammatory agents makes it a suitable candidate for this exploratory guide.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a critical analysis of the data to bridge the gap between laboratory findings and physiological outcomes.
The Compound in Focus: this compound
This compound is an aromatic compound featuring both an amino and an acetamido group on a benzoic acid backbone.[1] Its physicochemical properties are crucial for understanding its potential as a therapeutic agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][4][5][6] |
| Molecular Weight | 194.19 g/mol | [4][5][6] |
| Melting Point | 230°C (decomposes) | [4] |
| pKa | 1.99 | [4] |
| XLogP3 | 1.3 | [5] |
| Topological Polar Surface Area | 92.4 Ų | [5] |
The compound's moderate lipophilicity (XLogP3 of 1.3) and polar surface area suggest it may have reasonable membrane permeability, a key factor for oral bioavailability. However, its poor aqueous solubility presents a significant challenge for formulation and in vivo absorption.[7][8][9][10][11]
Part 1: In Vitro Assessment of Anti-Inflammatory Activity
In vitro assays provide a controlled environment to dissect the specific molecular mechanisms of a compound. For a potential anti-inflammatory agent, the primary targets are often enzymes and cellular pathways involved in the inflammatory cascade.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Rationale: Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation.[12] Assessing a compound's ability to inhibit COX-2 selectively over COX-1 is a hallmark of modern anti-inflammatory drug design. An ELISA-based method is a robust and high-throughput approach to quantify prostaglandin production.[13][14]
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[15]
-
Procedure:
-
In a 96-well plate, add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective enzyme (COX-1 or COX-2) to the initial activity and inhibitor wells.[15]
-
Add 10 µl of this compound (dissolved in DMSO, then diluted in Assay Buffer) at various concentrations to the inhibitor wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µl of arachidonic acid solution.[15]
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
-
Quantification: The amount of Prostaglandin E2 (PGE2) produced is quantified using a competitive ELISA kit.[13][14] The absorbance is read at 450 nm.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[12]
Hypothetical Results:
Table 2: In Vitro COX Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) |
| COX-1 | >100 |
| COX-2 | 15.2 |
These hypothetical results suggest that this compound is a selective COX-2 inhibitor, a desirable characteristic for an anti-inflammatory drug.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
Rationale: Macrophages play a central role in the inflammatory response by releasing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon stimulation with bacterial lipopolysaccharide (LPS).[16][17][18][19] This cell-based assay provides a more physiologically relevant system to evaluate the anti-inflammatory potential of a compound.[20][21]
Experimental Protocol: Cytokine Release Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours.[20]
-
Collect the cell culture supernatants.
-
-
Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits.
-
Data Analysis: The EC50 value (the concentration of the compound that causes a 50% reduction in cytokine release) is determined.
Hypothetical Results:
Table 3: Inhibition of LPS-Induced Cytokine Release by this compound
| Cytokine | EC50 (µM) |
| TNF-α | 25.8 |
| IL-6 | 32.1 |
These hypothetical data indicate that this compound can effectively suppress the production of key pro-inflammatory cytokines in a cellular context.
Caption: In Vitro Anti-Inflammatory Assessment Workflow.
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
In vivo models are indispensable for evaluating the therapeutic efficacy of a compound in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the screening of anti-inflammatory drugs.[22][23][24][25][26] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema).
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-200g) are used.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na)
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: this compound (e.g., 100 mg/kg, p.o.)
-
Group 4: Indomethacin (positive control, 10 mg/kg, p.o.)
-
-
Procedure:
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Hypothetical Results:
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Max. Edema Inhibition (%) at 3h |
| Vehicle | - | 0 |
| This compound | 50 | 28.5 |
| This compound | 100 | 45.2 |
| Indomethacin | 10 | 65.8 |
These hypothetical results demonstrate a dose-dependent anti-inflammatory effect of this compound in an acute in vivo model.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Bridging the Gap
The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy of a compound. However, this is often not a straightforward relationship and can be influenced by numerous factors.[27][28][29]
Analysis of Discrepancies:
Our hypothetical data show that while this compound is a potent and selective COX-2 inhibitor in vitro, its in vivo efficacy is moderate compared to the standard drug, indomethacin. Several factors could contribute to this discrepancy:
-
Poor Bioavailability: As noted from its physicochemical properties, this compound likely has low aqueous solubility. This can lead to poor dissolution in the gastrointestinal tract and consequently, low oral bioavailability.[7][8][9][10][11]
-
First-Pass Metabolism: The compound may undergo extensive metabolism in the liver before reaching systemic circulation, reducing the concentration of the active parent drug.
-
Plasma Protein Binding: High affinity for plasma proteins can reduce the free fraction of the drug available to exert its pharmacological effect at the site of inflammation.
-
Formulation Effects: The formulation used for oral administration can significantly impact the drug's dissolution and absorption.[7][10]
Strategies to Improve IVIVC:
To improve the correlation and potentially enhance the in vivo efficacy, the following strategies could be employed:
-
Formulation Optimization: Techniques such as particle size reduction (micronization), the use of solid dispersions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and dissolution rate of poorly soluble drugs.[7][8][10][11]
-
Pharmacokinetic Studies: Conducting pharmacokinetic studies in animal models to determine key parameters like Cmax, Tmax, AUC, and bioavailability is essential to understand the ADME properties of the compound.
-
Prodrug Approach: Designing a prodrug of this compound could enhance its solubility and/or protect it from first-pass metabolism.
Caption: The In Vitro-In Vivo Correlation Gap.
This guide has illustrated the critical process of comparing in vitro and in vivo data in the context of evaluating a novel anti-inflammatory compound. The hypothetical case of this compound highlights that while in vitro assays are powerful tools for mechanistic understanding and initial screening, they are only one piece of the puzzle. A successful drug development program hinges on a thorough understanding of the factors that influence the translation of in vitro activity to in vivo efficacy. By systematically investigating these factors and employing strategies to overcome challenges such as poor bioavailability, researchers can bridge the IVIVC gap and increase the likelihood of bringing effective new therapies to patients.
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Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2013, 848043. Available from: [Link]
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Falgueiro, M. L., & Martins, M. L. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1993–1998. Available from: [Link]
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Falgueiro, M. L., & Martins, M. L. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1993-1998. Available from: [Link]
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SlideShare. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Available from: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 132-139. Available from: [Link]
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Fan, C., et al. (2017). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PloS one, 12(8), e0181191. Available from: [Link]
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Sharma, V., et al. (2021). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Current drug discovery technologies, 18(4), 548–561. Available from: [Link]
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Teh, C. H., et al. (2017). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-based complementary and alternative medicine : eCAM, 2017, 7014081. Available from: [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for 5-AABA Derivatives
This guide provides an in-depth comparison and technical framework for assessing the cross-reactivity of antibodies developed against 5-amino-2-(aminomethyl)benzoic acid (5-AABA) derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic approach, explaining the rationale behind experimental choices to ensure the generation of robust, reliable, and publication-quality data.
Introduction: The Imperative of Specificity for Small Molecule Antibodies
5-AABA derivatives and other small molecules are typically non-immunogenic. To generate an antibody response, they must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3][] This complex, known as a hapten-carrier conjugate, is then used to immunize an animal and elicit the production of antibodies.
The ultimate goal is to produce antibodies that specifically recognize the 5-AABA derivative (the hapten) with high affinity and minimal recognition of the carrier protein or other structurally similar, off-target molecules.[5][6] This specificity is paramount. In a diagnostic assay or therapeutic application, cross-reactivity with related metabolites, precursors, or other drugs can lead to false-positive results, inaccurate quantification, and potentially adverse clinical outcomes.[7][8] Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a critical component of antibody characterization.[9]
The Rationale for Competitive ELISA in Cross-Reactivity Studies
For small molecule targets like 5-AABA derivatives, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard method for determining specificity and cross-reactivity.[10][11][12] Unlike a direct or sandwich ELISA, which requires the antigen to have multiple antibody binding sites, a competitive format is ideal for haptens.[11]
The principle is based on the competition between the free 5-AABA derivative in a sample (or a panel of potential cross-reactants) and a fixed amount of a labeled or immobilized 5-AABA derivative for a limited number of antibody binding sites.[13] The resulting signal is inversely proportional to the concentration of the free analyte.[12] This format provides a highly sensitive measure of binding affinity and allows for a quantitative comparison of how strongly the antibody binds to different compounds.
Designing a Robust Cross-Reactivity Panel
A trustworthy cross-reactivity study hinges on the careful selection of compounds to test. The goal is to challenge the antibody with molecules that are structurally similar to the target 5-AABA derivative. This panel should ideally include:
-
Precursors and Synthetic Intermediates: Molecules used in the synthesis of the 5-AABA derivative.
-
Known or Predicted Metabolites: Compounds that may be generated in vivo.
-
Structural Analogs: Molecules with minor chemical modifications (e.g., changes in substituent groups, different linkers if used in the immunogen).
-
Unrelated Control Molecules: Compounds with dissimilar structures to establish a baseline for non-specific binding.
The following diagram illustrates the logical relationship between a hypothetical target 5-AABA derivative and a panel of compounds selected to test for cross-reactivity.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Comparative Analysis: Interpreting the Data
The results of a competitive ELISA are used to generate dose-response curves for the target analyte and each potential cross-reactant. From these curves, the IC50 value —the concentration of the compound that inhibits 50% of the maximum signal—is determined.[14][15]
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
A lower IC50 value indicates a higher binding affinity.[14] Therefore, compounds with high cross-reactivity will have IC50 values close to that of the target analyte, resulting in a %CR value approaching 100%.
Table 1: Hypothetical Cross-Reactivity Data for Anti-5-AABA-Derivative Antibody
| Compound Tested | Structure | IC50 (nM) | % Cross-Reactivity |
| 5-AABA-Derivative (Target) | Target Analyte | 1.5 | 100% |
| N-Acetyl-5-AABA | Potential Metabolite | 3.2 | 46.9% |
| 4-Nitro-AABA | Synthetic Precursor | 158 | 0.9% |
| 3-AABA-Derivative | Positional Isomer | 950 | 0.16% |
| 5-AABA-Linker | Structural Component | > 10,000 | < 0.01% |
| Caffeine | Unrelated Control | > 10,000 | < 0.01% |
Interpretation: Based on this hypothetical data, the antibody demonstrates high specificity for the target 5-AABA derivative. It shows significant (46.9%) cross-reactivity with a potential metabolite that differs by only an acetyl group, highlighting the importance of testing such compounds. The binding to precursors and positional isomers is minimal, and there is no detectable binding to the linker portion of the immunogen or an unrelated molecule. This data profile suggests the antibody is highly selective for the core 5-AABA structure.
Experimental Workflow & Protocol
The following diagram and protocol detail the step-by-step methodology for conducting a cross-reactivity study using competitive ELISA.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Detailed Protocol: Competitive ELISA for Cross-Reactivity
This protocol provides a framework; optimal concentrations and incubation times must be determined empirically.[9]
-
Plate Coating:
-
Dilute the 5-AABA-BSA conjugate (or other protein conjugate different from the one used for immunization) to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.[16]
-
-
Washing and Blocking:
-
Competitive Reaction:
-
During blocking, prepare serial dilutions of the 5-AABA-Derivative standard and each test compound in Assay Buffer (e.g., 1% BSA in PBS).
-
Wash the plate 3 times as described above.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the primary anti-5-AABA-Derivative antibody (at a pre-determined optimal dilution in Assay Buffer) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate 3 times.
-
Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in Assay Buffer, to each well.
-
Incubate for 1 hour at room temperature.[11]
-
Wash the plate 5 times.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Add 100 µL of Stop Solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm on a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each test compound.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC50 value for each compound.[15]
-
Calculate the percent cross-reactivity using the formula provided previously.
-
Conclusion and Best Practices
The validation of an antibody's specificity is a non-negotiable step in its development and application.[9][17] A thoughtfully designed competitive ELISA, challenging the antibody against a panel of relevant compounds, provides clear, quantitative data on its cross-reactivity profile. This ensures that the antibody is a reliable and selective tool for your research.
Key Takeaways:
-
Method of Choice: Competitive ELISA is the most appropriate format for assessing the cross-reactivity of antibodies against small molecules.[11][13]
-
Challenge Wisely: The selection of test compounds is critical. Include precursors, metabolites, and structural analogs to conduct a thorough investigation.
-
Quantify, Don't Qualify: Always calculate IC50 values and percent cross-reactivity to provide a quantitative measure of specificity.
-
Optimize: Every antibody and assay is different. Always optimize antibody concentrations, coating densities, and incubation times to achieve the best performance.[9]
By adhering to these principles, researchers can confidently characterize the performance of their antibodies and generate data that meets the highest standards of scientific integrity.
References
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Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Journal of agricultural and food chemistry, 52(1), 125–130. [Link]
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Schon, A., et al. (2018). Ten Basic Rules of Antibody Validation. Proteomics. Clinical applications, 12(1), 1700115. [Link]
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A Comparative Guide to the Anti-Inflammatory Properties of 5-Amino-2-(4-aminobenzoyl)benzoic Acid (5-AABA) and its Analogs: A Roadmap for Novel Drug Discovery
In the relentless pursuit of novel therapeutic agents to combat inflammation, a multifaceted understanding of structure-activity relationships (SAR) is paramount. This guide provides a comprehensive framework for the comparative study of the anti-inflammatory properties of 5-Amino-2-(4-aminobenzoyl)benzoic acid (5-AABA) and its rationally designed analogs. While 5-AABA itself is structurally related to 5-aminosalicylic acid (5-ASA), a cornerstone in the treatment of inflammatory bowel disease (IBD), the exploration of its analogs remains a promising yet underexplored frontier.[1][2][3] This document serves as a strategic guide for researchers, scientists, and drug development professionals, offering not just experimental protocols, but the scientific rationale that underpins a robust and insightful investigation.
The benzophenone and p-aminobenzoic acid (PABA) moieties within 5-AABA are recognized pharmacophores with documented anti-inflammatory potential, suggesting that structural modifications of 5-AABA could lead to the discovery of more potent and selective anti-inflammatory agents.[4][5][6] This guide will, therefore, present a systematic approach to the design, synthesis, and comparative evaluation of 5-AABA analogs.
The Inflammatory Cascade: A Target-Rich Environment
Inflammation is a complex biological response to harmful stimuli, involving a symphony of cellular and molecular events. A key strategy in the development of anti-inflammatory drugs is the targeted disruption of this cascade. The following diagram illustrates a simplified overview of key inflammatory pathways that serve as therapeutic targets.
Caption: A tiered experimental workflow for the comparative evaluation of 5-AABA analogs.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the comparative evaluation of 5-AABA and its analogs.
In Vitro Evaluation
Rationale: COX enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. [7]Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is often associated with a more favorable gastrointestinal safety profile.
Protocol:
-
Enzyme and Substrate Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid in ethanol.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a cofactor solution (containing hematin and epinephrine), and the test compound (5-AABA or analog) at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding arachidonic acid. Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination and Detection: Terminate the reaction by adding a quenching solution (e.g., 1 M HCl). Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Rationale: Macrophages are key players in the inflammatory response. Upon activation by stimuli like LPS, they release a plethora of pro-inflammatory cytokines, including TNF-α and IL-6. Measuring the inhibition of these cytokines provides a direct assessment of a compound's anti-inflammatory potential at the cellular level.
Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.
-
Cell Seeding and Treatment: Seed the cells in a 24- or 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 5-AABA or its analogs for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate the IC50 values for each compound.
In Vivo Evaluation
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the preliminary screening of anti-inflammatory drugs. [2]The swelling of the paw is a quantifiable measure of the inflammatory response.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer 5-AABA, its analogs, or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. Administer the vehicle to the control group.
-
Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be systematically organized for clear comparison and interpretation.
Table 2: Comparative Anti-Inflammatory Activity of 5-AABA and its Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | % Inhibition of Paw Edema (at X mg/kg) |
| 5-AABA | ||||||
| Analog A1 | ||||||
| Analog B1 | ||||||
| Analog C1 | ||||||
| Indomethacin |
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative evaluation of the anti-inflammatory properties of 5-AABA and its analogs. By systematically exploring the structure-activity relationships, researchers can identify lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The integration of in vitro and in vivo models, coupled with a deep understanding of the underlying inflammatory mechanisms, will undoubtedly accelerate the discovery and development of the next generation of anti-inflammatory therapeutics.
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Soujanya, C. H., & Madhavi, K. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. ResearchGate. [Link]
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Soujanya, C. H., & Madhavi, K. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 33(12), 3192-3198. [Link]
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Kim, S. W., et al. (2025). Structure-activity relationship analysis of 5′-substituted C2-hexynyl-4′-thioadenosine analogs as dual A2A/A3 adenosine receptor agonists with tunable selectivity and anti-inflammatory activity. ResearchGate. [Link]
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Kuchar, M., et al. (1983). Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. PubMed. [Link]
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Bodor, N., et al. (1983). Structure-activity relationships in the antiinflammatory steroids: a pattern-recognition approach. Journal of Medicinal Chemistry, 26(3), 318-328. [Link]
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Gonulalan, E., et al. (2024). Comparative Study of The Anti-Inflammatory Pathway Enzyme Activities of Selected Plant Extracts from Lamiaceae Family. FABAD Journal of Pharmaceutical Sciences. [Link]
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Slepukhin, P. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
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Li, Y., et al. (2022). Anti-inflammatory and pro-anabolic effects of 5-aminosalicylic acid on human inflammatory osteoarthritis models. PubMed. [Link]
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Jones, C. I., et al. (2024). Compare and Contrast of the Cellular Actions of Related Flavonoids, Apigenin and Chrysin. MDPI. [Link]
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A Head-to-Head Comparison of Synthesis Routes for Brominated Aminobenzoic Acids: A Guide for Researchers
In the landscape of pharmaceutical and specialty chemical synthesis, halogenated aromatic compounds serve as pivotal building blocks. Among these, brominated aminobenzoic acids are of particular interest due to their versatile reactivity, enabling the construction of complex molecular architectures. This guide provides an in-depth, head-to-head comparison of different synthetic strategies for the preparation of these valuable intermediates. While the specific molecule "5-amino-2-bromo-4-aminobenzoic acid" (5-AABA) is not prominently described in the literature, this guide will focus on the synthesis of structurally related and industrially relevant isomers, namely 2-amino-5-bromobenzoic acid and 4-amino-3-bromobenzoic acid, from their respective aminobenzoic acid precursors. We will delve into the mechanistic rationale behind the chosen methodologies, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Synthetic Strategies for Brominated Aminobenzoic Acids
The introduction of a bromine atom onto the aromatic ring of aminobenzoic acids is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical in controlling the regioselectivity and maximizing the yield of the desired product. Here, we compare two common approaches: the direct bromination of 2-aminobenzoic acid and the bromination of 4-aminobenzoic acid using different brominating systems.
Route 1: Synthesis of 2-Amino-5-bromobenzoic Acid via Direct Bromination of 2-Aminobenzoic Acid
This classical approach involves the direct electrophilic bromination of 2-aminobenzoic acid (anthranilic acid). The amino group is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the adjacent carboxylic acid group, the bromine atom is predominantly directed to the para position (position 5).
A common method for this transformation involves the use of bromine in a suitable solvent, such as glacial acetic acid.[1] The reaction proceeds by the generation of the electrophilic bromine species which then attacks the electron-rich aromatic ring.
Route 2: Synthesis of 4-Amino-3-bromobenzoic Acid via Bromination of 4-Aminobenzoic Acid
The synthesis of 4-amino-3-bromobenzoic acid from 4-aminobenzoic acid (PABA) also proceeds via electrophilic bromination. In this case, the amino group directs the incoming electrophile to the ortho position (position 3), as the para position is occupied by the carboxylic acid group. Two distinct methods for this transformation are presented, offering a choice between a greener in-situ generation of bromine and the use of a more traditional brominating agent.[2]
-
Method 2A: Bromination with Ammonium Bromide and Hydrogen Peroxide: This method represents a more environmentally conscious approach, where the electrophilic bromine is generated in situ from the oxidation of ammonium bromide by hydrogen peroxide in an acidic medium.[2]
-
Method 2B: Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide is a widely used and reliable reagent for the selective bromination of aromatic compounds, offering high yields and ease of handling.[2]
Head-to-Head Comparison of Synthesis Routes
| Feature | Route 1: 2-Amino-5-bromobenzoic acid | Route 2A: 4-Amino-3-bromobenzoic acid (NH4Br/H2O2) | Route 2B: 4-Amino-3-bromobenzoic acid (NBS) |
| Starting Material | 2-Aminobenzoic Acid | 4-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| Brominating Agent | Bromine in Acetic Acid[1] | Ammonium Bromide / Hydrogen Peroxide[2] | N-Bromosuccinimide[2] |
| Solvent | Glacial Acetic Acid[1] | Acetic Acid[2] | Dimethylformamide (DMF)[2] |
| Reaction Time | ~1 hour[1] | 3 hours[2] | 18 hours[2] |
| Reported Yield | 96%[1] | Not explicitly stated, but implied to be effective. | High-yielding[2] |
| Environmental/Safety Considerations | Use of elemental bromine requires caution due to its corrosive and toxic nature. | "Green" approach with in-situ generation of bromine, avoiding the handling of elemental bromine.[2] | NBS is a solid and easier to handle than liquid bromine, but DMF is a solvent that requires proper handling and disposal. |
| Work-up/Purification | Filtration, washing, and potential recrystallization.[1] | Precipitation by settling, filtration, and washing. Recrystallization for high purity.[2] | Precipitation in water, filtration, washing, and drying.[2] |
Experimental Protocols
Protocol for Route 1: Synthesis of 2-Amino-5-bromobenzoic Acid
Materials:
-
2-Aminobenzoic acid
-
Bromine
-
Glacial acetic acid
-
Benzene (for washing)
-
Concentrated Hydrochloric Acid (for quenching)
Procedure: [1]
-
Prepare a solution of sodium 2-aminobenzoate by dissolving 2-aminobenzoic acid in a stoichiometric amount of sodium hydroxide solution. For the purpose of this protocol, we will follow the direct bromination mentioned in the reference.
-
Dissolve sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15 °C.
-
Prepare a solution of bromine (7.2 g, 2 mL, 40 mmol) in 47 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of sodium 2-aminobenzoate at 15 °C.
-
Continue stirring the mixture for 1 hour at the same temperature.
-
Filter the resulting precipitate, wash it with benzene, and dry it in the dark to obtain the crude product.
-
For purification, the crude product can be further treated. A mixture of bromobenzoic acids can be separated by adding the mixture to boiling water, followed by the addition of concentrated hydrochloric acid and hot filtration. The insoluble material will contain 2-amino-3,5-dibromobenzoic acid, while 2-amino-5-bromobenzoic acid will precipitate from the filtrate upon cooling.
Protocol for Route 2A: Synthesis of 4-Amino-3-bromobenzoic Acid (Ammonium Bromide/Hydrogen Peroxide)
Materials:
-
4-Aminobenzoic acid
-
Ammonium bromide
-
Acetic acid
-
Hydrogen peroxide
-
Dichloromethane and Methanol (for recrystallization)
Procedure: [2]
-
In a 25 mL flask, charge 4-aminobenzoic acid and ammonium bromide in acetic acid.
-
Stir the mixture at room temperature.
-
Add hydrogen peroxide dropwise to the mixture.
-
Continue stirring at room temperature for 3 hours.
-
Allow the precipitate to settle.
-
Filter the precipitate and wash it with water.
-
For purification, recrystallize the product from a mixture of dichloromethane and methanol.
Protocol for Route 2B: Synthesis of 4-Amino-3-bromobenzoic Acid (N-Bromosuccinimide)
Materials:
-
4-Aminobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Water
Procedure: [2]
-
Dissolve 4-aminobenzoic acid in DMF in a suitable reaction flask.
-
Add N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion of the reaction, pour the mixture into water (100 mL) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with water and dry it under vacuum.
Visualization of Synthetic Pathways
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A Researcher's Guide to Deconvoluting and Validating the Cellular Target Engagement of 5-Acetamido-2-aminobenzoic acid
In the landscape of early-stage drug discovery, the journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a critical, yet often challenging, milestone: confirming that the molecule engages its intended target within the complex milieu of a living cell.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the unknown cellular targets of 5-Acetamido-2-aminobenzoic acid and rigorously validate this engagement. We will move beyond theoretical protocols to explain the causal-driven choices that underpin a robust target validation strategy, ensuring scientific integrity at every step.
The challenge with a compound like this compound lies in its novelty; its specific cellular interactome is not yet well-defined in publicly accessible literature. This guide, therefore, is structured not as a validation of a known interaction, but as a roadmap for target discovery and subsequent validation—a more common and formidable task in drug development. Our approach is built on a foundation of unbiased, proteome-wide screening, followed by orthogonal, hypothesis-driven validation methods.
Part 1: Unbiased Discovery of Cellular Targets
When the target of a compound is unknown, the initial step is to cast a wide net to identify potential binding partners in a physiologically relevant context.[3] This is crucial as compounds that show promise in biochemical assays often fail in more complex biological systems if their true cellular engagement is not understood.[3] We will compare two powerful, unbiased, mass spectrometry-based chemical proteomics approaches for this initial discovery phase.
Method 1: Cellular Thermal Shift Assay (CETSA®) coupled with Mass Spectrometry (MS)
The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.[4][5] When a protein is bound by a small molecule, it is often stabilized, requiring a higher temperature to denature and aggregate.[6] This change in thermal stability can be detected on a proteome-wide scale.
Causality Behind the Choice: CETSA is a powerful frontline technique because it allows for the detection of target engagement in intact, live cells without any modification to the compound or the proteins.[7] This provides a snapshot of interactions under more physiologically relevant conditions, accounting for factors like cell permeability and the presence of endogenous cofactors.[8]
Experimental Workflow: CETSA-MS
Caption: CETSA-MS workflow for unbiased target identification.
Step-by-Step Protocol: CETSA-MS
-
Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with a predetermined concentration of this compound or vehicle (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[4]
-
Lysis: Lyse the cells to release their contents. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer without detergents that would interfere with protein aggregation.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Prepare these samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction of each sample at each temperature.
-
Data Analysis: Plot the abundance of each identified protein against temperature for both treated and vehicle samples. Proteins that are stabilized by this compound will show a rightward shift in their melting curve, indicating they are candidate targets.
Method 2: Affinity Chromatography with Kinobeads (Chemical Proteomics)
This technique utilizes beads coated with broad-spectrum, immobilized ligands (often kinase inhibitors, but adaptable for other target classes) to capture a large portion of a protein family from a cell lysate.[10] The compound of interest is then used as a competitor to identify its specific binding partners.
Causality Behind the Choice: While CETSA assesses binding in intact cells, affinity-based methods like the Kinobeads approach excel at quantifying the physical interaction between a compound and thousands of proteins in parallel from a cell lysate.[10] This method is particularly powerful for identifying targets of ATP-competitive inhibitors but can be adapted. It provides a direct measure of binding competition, which can be used to determine apparent dissociation constants (Kdapp) for numerous interactions simultaneously.[10][11]
Experimental Workflow: Kinobeads Competition Assay
Caption: Kinobeads workflow for target identification via competition.
Step-by-Step Protocol: Kinobeads Competition Assay
-
Lysate Preparation: Prepare a native cell lysate from your cell line of interest, ensuring to inhibit protease and phosphatase activity.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or vehicle control for a set period (e.g., 1 hour).[10]
-
Kinobeads Incubation: Add the Kinobeads slurry to each lysate aliquot and incubate to allow for the binding of proteins to the immobilized ligands.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads, denature, reduce, alkylate, and digest with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: For each protein, quantify its abundance in the pull-down across the different compound concentrations. Proteins that are direct targets of this compound will be competed off the beads in a dose-dependent manner. This data can be used to generate dose-response curves and calculate apparent Kd values.[10]
Comparative Summary of Discovery Methods
| Feature | CETSA-MS | Kinobeads Competition Assay |
| Assay Context | Live, intact cells or cell lysates[4] | Cell lysates[10] |
| Principle | Ligand-induced thermal stabilization[6] | Competition for binding to immobilized ligands[11] |
| Compound/Target Modification | None required[7] | None required[10] |
| Primary Output | Protein melting curves; thermal shifts | Dose-response curves; apparent Kd values |
| Key Advantage | Physiologically relevant (cell permeability)[8] | Direct measure of binding affinity and selectivity[11] |
| Limitation | Indirect measure of binding | Performed in lysate; may miss context-dependent binding |
Part 2: Orthogonal Validation of Putative Targets
Data from unbiased screens are powerful but require orthogonal validation to confirm the identified hits.[1] This is a critical step to build confidence in a candidate target before committing significant resources to further studies.[8]
Method 1: In-Cell Target Engagement using NanoBRET™
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.[1] It requires engineering the cells to express the protein of interest as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds the target is then added, along with a competing compound.
Causality Behind the Choice: NanoBRET™ provides specific, quantitative evidence of intracellular target engagement in real time.[1] It directly confirms that the compound can enter the cell and bind to the intended target, complementing the findings from CETSA or affinity proteomics. It is an ideal method to validate a specific hit from the initial screen.
Step-by-Step Protocol: NanoBRET™ Target Engagement Assay
-
Construct Generation: Create an expression vector for the putative target protein fused to NanoLuc® luciferase.
-
Cell Transfection: Transfect the appropriate cell line with the expression vector and allow for protein expression.
-
Assay Setup: Plate the cells and treat with a range of concentrations of this compound.
-
Tracer and Substrate Addition: Add the specific fluorescent tracer for the target protein and the NanoLuc® substrate.
-
BRET Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The BRET ratio is calculated from these values.
-
Data Analysis: As this compound competes with the tracer for binding to the target, the BRET signal will decrease. Plot the BRET ratio against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in a cellular environment.
Method 2: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event.[1] It is considered the gold standard for characterizing the thermodynamics of binding interactions.
Causality Behind the Choice: While cellular assays confirm engagement in a biological context, ITC provides an unambiguous, in-solution measurement of the direct binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and a purified target protein.[1] This detailed thermodynamic profile is invaluable for structure-activity relationship (SAR) studies and confirming a direct physical interaction, validating that the effects seen in cells are not due to an indirect mechanism.
Step-by-Step Protocol: Isothermal Titration Calorimetry
-
Protein Purification: Express and purify the candidate target protein to a high degree of homogeneity.
-
Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine the Kd, n, ΔH, and ΔS.
Conclusion: Building a Self-Validating Narrative
The validation of target engagement for a novel compound like this compound is not a linear process but an iterative cycle of discovery and confirmation. By initiating with unbiased, proteome-wide methods such as CETSA-MS or affinity proteomics, researchers can generate high-quality hypotheses about the compound's cellular partners. These hypotheses must then be rigorously tested using orthogonal, target-specific assays.
A compelling case for target engagement is built upon concordant data from multiple, mechanistically distinct techniques. For instance, identifying a protein in a CETSA screen, confirming its competitive binding in a Kinobeads assay, quantifying its engagement in live cells with NanoBRET™, and characterizing the direct interaction with ITC creates a self-validating system. This multi-faceted approach provides the highest degree of confidence in the identified target, mitigating the risks of costly late-stage failures and paving the way for successful downstream drug development.[12]
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A Comparative Analysis of COX-1/COX-2 Selectivity in 5-AABA Derivatives: A Guide for Drug Discovery Professionals
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a cornerstone of modern therapeutic strategies. This guide provides a comprehensive comparative analysis of the COX-1/COX-2 selectivity of derivatives of 5-amino-2-(4-aminophenyl)benzenesulfonamide (5-AABA), a scaffold of significant interest in medicinal chemistry. By delving into the structural nuances that govern selectivity and presenting key experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of designing novel, potent, and selective COX-2 inhibitors.
The Critical Role of COX-2 Selectivity
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs). While both COX-1 and COX-2 isoforms perform this function, their physiological roles are distinct. COX-1 is constitutively expressed in most tissues and is responsible for the production of PGs that maintain gastrointestinal mucosal integrity and platelet function.[1] Conversely, COX-2 is typically induced by inflammatory stimuli, and its upregulation is associated with pain, inflammation, and fever.[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to therapeutic anti-inflammatory effects but also a risk of gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, often referred to as "coxibs," was a major advancement, offering a therapeutic window with a reduced risk of such complications. The benzenesulfonamide moiety has been identified as a key pharmacophore for achieving COX-2 selectivity.[3]
The 5-AABA Scaffold: A Platform for Selective Inhibition
The 5-amino-2-(4-aminophenyl)benzenesulfonamide (5-AABA) core structure serves as a valuable starting point for the design of selective COX-2 inhibitors. Its structural features, particularly the benzenesulfonamide group, are crucial for interacting with the active site of the COX-2 enzyme. The key to COX-2 selectivity lies in the subtle but significant differences in the active sites of the two isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a side pocket that can accommodate the bulky side groups characteristic of selective inhibitors.[2]
This guide will explore how modifications to the 5-AABA scaffold can be strategically employed to enhance potency and selectivity for the COX-2 enzyme. We will examine the structure-activity relationships (SAR) that govern these interactions, supported by experimental data from the scientific literature.
Comparative Analysis of 5-AABA and Related Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | >50 | 0.129 | >387.6 | [4] |
| Compound 6b | >13.16 | 0.04 | >329 | [1] |
| Compound 6j | >12.87 | 0.04 | >312 | [1] |
| Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 | [1] |
| Indomethacin (Non-selective) | - | - | - | [1] |
| Diclofenac (Non-selective) | - | - | - | [1] |
Note: The data presented is compiled from various sources and methodologies, which may lead to variations in absolute values. The focus should be on the relative trends and selectivity indices.
Structure-Activity Relationship (SAR) Insights
The data from the table and numerous studies on benzenesulfonamide derivatives reveal several key SAR principles for achieving high COX-2 selectivity:
-
The Sulfonamide Moiety: The -SO2NH2 group is a critical pharmacophore that anchors the inhibitor within the hydrophilic side pocket of the COX-2 active site through hydrogen bonding with key amino acid residues such as His90, Arg513, and Phe518.[3] This interaction is a primary determinant of COX-2 selectivity.
-
Diaryl Substitution: The presence of two aromatic rings, as seen in celecoxib, is a common feature of potent and selective COX-2 inhibitors. One of the aryl rings typically fits into a hydrophobic pocket of the enzyme, while the other, bearing the sulfonamide group, extends into the side pocket.
-
Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly influence both potency and selectivity. For instance, in a series of 4-benzylideneamino-benzenesulfonamides, it was found that electron-withdrawing groups such as 4-fluoro, 4-methoxycarbonyl, or 4-nitro substituents on the phenyl ring increased inhibitory potency and selectivity.[5]
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of new chemical entities. A standard and reliable method is the in vitro enzyme inhibition assay.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Incubation: The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer for a specified period (e.g., 15 minutes) at 37°C. This allows for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation time (e.g., 2 minutes), the reaction is terminated by the addition of an acid solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Simplified COX signaling pathway and the site of selective inhibition.
Conclusion and Future Directions
The 5-AABA scaffold and its derivatives represent a promising avenue for the development of novel and highly selective COX-2 inhibitors. The benzenesulfonamide moiety is a well-established pharmacophore for achieving this selectivity, and further exploration of substitutions on the aromatic rings can lead to compounds with enhanced potency and optimized pharmacokinetic profiles. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo testing, is paramount for the successful design of the next generation of anti-inflammatory agents. Future research should focus on synthesizing and evaluating a broader and more diverse library of 5-AABA derivatives to further elucidate the intricate details of their interaction with the COX-2 enzyme, ultimately leading to the development of safer and more effective therapies for inflammatory diseases.
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Abdellatif, K. R. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585-598. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6241. Available at: [Link]
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El-Zahabi, M. A., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3365. Available at: [Link]
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Gokhale, J. P., et al. (2014). QSAR Study of 4-Benzylideneamino-Benzenesulfonamides & 4-Phenyliminomethyl-Benzenesulfonamides as Selective COX-2 Inhibitors. International Journal of Pharmaceutical Sciences and Research, 5(9), 3788-3795. Available at: [Link]
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Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. Bioorganic & Medicinal Chemistry, 20(14), 4377-4387. Available at: [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1288, 135767. Available at: [Link]
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Khattab, T. K., et al. (2023). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for compounds 1-13, celecoxib and zileuton. ResearchGate. Available at: [Link]
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Mohamed, Y. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 585-598. Available at: [Link]
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Pal, M., et al. (2003). Some selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
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Shaker, Y. M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 12(1), 1-16. Available at: [Link]
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Taha, M., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Molecules, 28(20), 7101. Available at: [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Available at: [Link]
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A Comparative Analysis of the Antimicrobial Efficacy of 5-Aminobenzimidazole-2-Acetic Acid (5-AABA) Compounds Against Standard Antibiotics
In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents is paramount to combat the growing threat of antibiotic resistance. Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive benchmark analysis of the antimicrobial activity of 5-aminobenzimidazole-2-acetic acid (5-AABA) compounds, a subset of this versatile scaffold. We will objectively compare their in-vitro performance against a panel of clinically relevant standard antibiotics, supported by detailed experimental protocols and data interpretation based on the latest international standards. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.
Introduction: The Promise of Benzimidazole Scaffolds
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[2] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a wide array of pharmacological effects.[4] Numerous studies have demonstrated the potent antimicrobial activity of benzimidazole derivatives against a range of pathogenic bacteria.[1][3][5] This activity is often attributed to the inhibition of essential cellular processes, such as nucleic acid synthesis or protein function. The specific functionalization of the benzimidazole core can significantly influence the potency and spectrum of its antimicrobial action.
This guide focuses on 5-aminobenzimidazole-2-acetic acid (5-AABA) and its derivatives. While extensive data exists for the broader benzimidazole class, specific, publicly available antimicrobial activity data for the parent 5-AABA compound is limited. Therefore, this guide will utilize representative data from closely related 5-aminobenzimidazole derivatives to illustrate the benchmarking process. It is crucial to recognize that slight structural modifications can lead to significant changes in biological activity, and the data presented herein should be considered illustrative for the compound class.
Our comparative analysis will employ three standard, clinically significant antibiotics as benchmarks:
-
Ampicillin: A β-lactam antibiotic that inhibits bacterial cell wall synthesis.[3][6][7]
-
Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, inhibiting DNA replication.[1]
-
Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.[8]
The antimicrobial efficacy will be assessed using standardized in-vitro susceptibility testing methods: the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Experimental Design and Rationale
The cornerstone of a reliable comparative study is a robust and standardized experimental design. The methodologies outlined below adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the reproducibility and clinical relevance of the generated data.[5][8]
Selection of Bacterial Strains
To provide a comprehensive assessment of the antimicrobial spectrum, a panel of representative Gram-positive and Gram-negative bacteria will be utilized. These strains are commonly implicated in clinical infections and are standard choices for antimicrobial susceptibility testing:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive coccus known for causing a wide range of infections, from skin and soft tissue to life-threatening conditions like sepsis and pneumonia.
-
Escherichia coli (ATCC 25922): A Gram-negative rod that is a common cause of urinary tract infections, gastroenteritis, and nosocomial infections.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative rod notorious for its intrinsic and acquired resistance mechanisms, often causing infections in immunocompromised individuals and in hospital settings.
Antimicrobial Susceptibility Testing Methodologies
Two complementary methods will be employed to evaluate the antimicrobial activity of the 5-AABA compounds and the standard antibiotics.
2.2.1. Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility. It is a widely used, simple, and cost-effective technique for routine testing. The principle lies in the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test organism. The presence and size of a zone of inhibition around the disk are indicative of the organism's susceptibility.
2.2.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is considered the gold standard for susceptibility testing and is crucial for determining the potency of a novel compound.
Detailed Experimental Protocols
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol
This protocol is adapted from the CLSI M02 guidelines.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Using sterile forceps, place the antimicrobial-impregnated disks (containing a standard concentration of the 5-AABA compound and the control antibiotics) onto the surface of the inoculated agar plate.
-
Ensure that the disks are firmly in contact with the agar and are at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive charts provided by CLSI M100 or EUCAST.
-
Broth Microdilution MIC Assay Protocol
This protocol is based on the CLSI M07 guidelines.
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the 5-AABA compound and each standard antibiotic in an appropriate solvent.
-
Perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the Kirby-Bauer test.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. This will bring the total volume in each well to 100 µL.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).
-
Comparative Data Analysis
The following table presents a hypothetical but representative dataset comparing the antimicrobial activity of a 5-AABA derivative against standard antibiotics. The interpretation of this data is crucial for understanding the potential of these novel compounds.
| Antimicrobial Agent | Organism | Zone of Inhibition (mm) | Interpretation (CLSI M100) | MIC (µg/mL) | Interpretation (CLSI M100) |
| 5-AABA Derivative | S. aureus (ATCC 29213) | 18 | S | 2 | S |
| E. coli (ATCC 25922) | 15 | I | 8 | I | |
| P. aeruginosa (ATCC 27853) | 10 | R | 32 | R | |
| Ampicillin | S. aureus (ATCC 29213) | 29 | S | ≤0.25 | S |
| E. coli (ATCC 25922) | 18 | S | ≤8 | S | |
| P. aeruginosa (ATCC 27853) | 6 | R | >32 | R | |
| Ciprofloxacin | S. aureus (ATCC 29213) | 25 | S | ≤1 | S |
| E. coli (ATCC 25922) | 30 | S | ≤0.25 | S | |
| P. aeruginosa (ATCC 27853) | 28 | S | ≤0.5 | S | |
| Gentamicin | S. aureus (ATCC 29213) | 22 | S | ≤1 | S |
| E. coli (ATCC 25922) | 24 | S | ≤2 | S | |
| P. aeruginosa (ATCC 27853) | 20 | S | ≤4 | S |
Interpretation Notes:
-
The hypothetical 5-AABA derivative demonstrates promising activity against the Gram-positive organism, S. aureus, with susceptibility comparable to the standard antibiotics.
-
Its activity against the Gram-negative E. coli is intermediate, suggesting that higher concentrations may be required for effective inhibition.
-
The compound shows resistance against P. aeruginosa, a common challenge for many antimicrobial agents due to the bacterium's robust outer membrane and efflux pump systems.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is fundamental to drug development. The following provides a brief overview of the mechanisms of the standard antibiotics used in this benchmark. The precise mechanism of 5-AABA compounds is an active area of research, but it is hypothesized to involve the inhibition of bacterial DNA or protein synthesis, given the structural similarities of the benzimidazole core to purines.
Ampicillin: Inhibition of Cell Wall Synthesis
Ampicillin, a β-lactam antibiotic, acts by irreversibly inhibiting the enzyme transpeptidase, which is essential for the cross-linking of peptidoglycan in the bacterial cell wall.[6][7] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3]
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin is a fluoroquinolone that targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] Inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, ultimately leading to a blockage of DNA replication and cell division.[5]
Gentamicin: Inhibition of Protein Synthesis
Gentamicin, an aminoglycoside, binds to the 30S ribosomal subunit of bacteria.[8] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional proteins and ultimately cell death.
Visualizing the Workflow
A clear and logical workflow is essential for reproducible scientific investigation.
Caption: Experimental workflow for benchmarking antimicrobial activity.
Conclusion and Future Directions
This guide outlines a comprehensive and standardized approach to benchmarking the antimicrobial activity of novel 5-AABA compounds against established antibiotics. The provided methodologies, rooted in international standards, ensure the generation of reliable and comparable data. The illustrative results suggest that 5-AABA derivatives hold potential as antimicrobial agents, particularly against Gram-positive bacteria.
Future research should focus on synthesizing a broader library of 5-AABA derivatives to establish a clear structure-activity relationship (SAR). Elucidating the precise mechanism of action of these compounds will be critical for their further development. Additionally, evaluating their efficacy in more complex models, such as biofilm assays and in-vivo infection models, will be essential to translate these promising in-vitro findings into potential therapeutic applications. The continued exploration of the benzimidazole scaffold is a vital endeavor in the global fight against antimicrobial resistance.
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Urology Textbook. Gentamicin: Mechanism of Action, Adverse Effects and Dosage. [Link]
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Jetir.Org. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]
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Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024-12-18). [Link]
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Louisiana Department of Health. β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. [Link]
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The Two Sides of the Coin: A Comparative Guide to In Silico and Experimental Data on 5-AABA Bioactivity
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide
In the landscape of inflammatory bowel disease (IBD) therapy, 5-aminosalicylic acid (5-ASA), also known as mesalazine, stands as a cornerstone treatment.[1][2][3] Its clinical efficacy is well-established, but the biological activity of its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA or 5-AABA), remains a subject of intricate scientific debate. This guide provides a comparative analysis of the bioactivity of 5-AABA, juxtaposing the predictive power of in silico computational models with the empirical evidence from experimental data. As Senior Application Scientists, we aim to dissect the causality behind experimental choices and provide a self-validating framework for understanding the nuanced role of this key metabolite.
The Central Question: Is 5-AABA an Active Moiety or an Inert Metabolite?
5-ASA is extensively metabolized to 5-AABA by N-acetyltransferase enzymes in the intestinal epithelial cells and the liver.[1][2] A critical question in optimizing IBD therapy is whether this acetylation process renders the parent drug inactive or if 5-AABA itself contributes to the therapeutic effect. Answering this requires a multi-faceted approach, leveraging both predictive computational methods and rigorous experimental validation.
Part 1: The Predictive Power of In Silico Analysis
In silico methods, encompassing a range of computational techniques, offer a rapid and cost-effective means to predict the biological activity of molecules.[4][5][6] These approaches are instrumental in the early stages of drug discovery for generating hypotheses and prioritizing experimental efforts.[7][8]
Molecular Docking: Predicting the Interaction with PPAR-γ
A key molecular target for 5-ASA and its derivatives is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in regulating inflammation.[1][9][10] Molecular docking simulations are a powerful in silico tool to predict the binding affinity and interaction of a ligand, such as 5-AABA, with its target protein.
Experimental Workflow: In Silico Molecular Docking
In silico docking studies with PPAR-γ would likely predict that 5-AABA, while potentially having a different binding orientation and affinity compared to 5-ASA, can still interact with the ligand-binding domain of PPAR-γ. The acetyl group would alter the molecule's size, shape, and polarity, influencing its fit within the binding pocket. The predicted binding energy from these simulations provides a quantitative estimate of the interaction strength.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are another cornerstone of in silico analysis, establishing a mathematical relationship between the chemical structure of a compound and its biological activity.[11] By analyzing a dataset of compounds with known PPAR-γ agonist or antagonist activity, a QSAR model could predict the bioactivity of 5-AABA based on its structural features.
| In Silico Prediction Method | Predicted Bioactivity of 5-AABA | Rationale |
| Molecular Docking | Potential for PPAR-γ binding | The core structure of salicylic acid is retained, allowing for potential interactions with the PPAR-γ ligand-binding domain.[12] |
| QSAR Modeling | Likely to possess anti-inflammatory activity | Structural similarities to other known anti-inflammatory agents would suggest a probability of similar bioactivity. |
Table 1: Summary of Predicted Bioactivity of 5-AABA from In Silico Models
Part 2: The Ground Truth of Experimental Data
While in silico models provide valuable predictions, experimental validation is indispensable for confirming biological activity. A variety of in vitro and in vivo assays are employed to elucidate the true bioactivity of 5-AABA.
In Vitro Assays: Measuring Bioactivity in a Controlled Environment
In vitro studies offer a controlled environment to investigate specific cellular mechanisms.
Several types of assays can directly measure the activation of PPAR-γ by 5-AABA.
Experimental Protocol: PPAR-γ Reporter Gene Assay
-
Cell Culture: Culture a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells) that has been engineered to express a reporter gene (e.g., luciferase) under the control of a PPAR-γ response element.
-
Treatment: Treat the cells with varying concentrations of 5-AABA, 5-ASA (as a positive control), and a vehicle control.
-
Incubation: Incubate the cells for a sufficient period to allow for PPAR-γ activation and reporter gene expression.
-
Lysis and Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Quantify the fold-change in reporter gene activity relative to the vehicle control to determine the extent of PPAR-γ activation.
Experimental studies have shown that 5-ASA can induce the expression and activation of PPAR-γ in colonic epithelial cells.[13] While direct quantitative comparisons with 5-AABA are less common, some evidence suggests that the acetylated form also possesses the ability to activate this key anti-inflammatory receptor.
Inflammation is characterized by the production of pro-inflammatory cytokines. The ability of 5-AABA to suppress the production of these signaling molecules is a key indicator of its anti-inflammatory potential.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of 5-AABA.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Perform an ELISA to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant.[14][15]
-
Data Analysis: Compare the cytokine levels in the 5-AABA-treated groups to the stimulated control to determine the inhibitory effect.
In Vivo Models: Assessing Bioactivity in a Living Organism
Animal models of IBD, such as the dextran sulfate sodium (DSS)-induced colitis model, are crucial for evaluating the therapeutic efficacy of compounds in a complex physiological system.[16][17][18][19]
Experimental Workflow: DSS-Induced Colitis Model in Mice
Studies using such models have demonstrated that 5-ASA can ameliorate colitis symptoms, reduce inflammation, and improve gut barrier function.[9][20] Interestingly, some research suggests that the therapeutic effect of 5-ASA is enhanced when its acetylation to 5-AABA is reduced, implying that 5-ASA is the more active moiety.[2] However, other studies have shown a therapeutic effect of 5-AABA when administered directly.
| Experimental Method | Measured Bioactivity of 5-AABA | Key Findings |
| PPAR-γ Reporter Assay | Can activate PPAR-γ | The degree of activation may be different from that of 5-ASA. |
| Cytokine ELISA | Can reduce pro-inflammatory cytokine production | Demonstrates a direct anti-inflammatory effect at the cellular level. |
| DSS-Induced Colitis Model | Can ameliorate colitis | The in vivo efficacy can be influenced by factors like absorption and metabolism.[21] |
Table 2: Summary of Measured Bioactivity of 5-AABA from Experimental Data
Comparative Analysis: Where In Silico and Experimental Data Converge and Diverge
A comparative analysis reveals both synergies and discrepancies between computational predictions and experimental observations.
-
Convergence: Both in silico predictions and experimental data suggest that 5-AABA is not an inert metabolite and possesses inherent anti-inflammatory properties, likely mediated, at least in part, through the activation of PPAR-γ.
-
Divergence and Nuance: The quantitative aspects of bioactivity can differ. While in silico docking may predict strong binding to PPAR-γ, the functional consequence of this binding in a cellular context, as measured by reporter assays, might be more modest compared to the parent compound. Furthermore, in vivo efficacy is a complex interplay of pharmacokinetics and pharmacodynamics that cannot be fully captured by current in silico models alone. For instance, the cellular uptake of 5-AABA may be less efficient than that of 5-ASA, which could explain some discrepancies in observed therapeutic effects.[22]
Conclusion: An Integrated Approach for a Complete Picture
The bioactivity of 5-AABA is a multifaceted issue that cannot be definitively resolved by relying on a single methodology. In silico approaches serve as powerful hypothesis-generating tools, providing a theoretical framework for understanding molecular interactions. However, experimental data from in vitro and in vivo models are essential for validating these predictions and elucidating the true biological effects.
For researchers and drug development professionals, an integrated approach is paramount. In silico predictions can guide the design of more efficient and targeted experiments, while experimental results can be used to refine and improve the accuracy of computational models.[23] Ultimately, the synergy between these two domains will provide a more complete and nuanced understanding of the role of 5-AABA in the treatment of IBD, paving the way for the development of more effective therapeutic strategies.
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Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current protocols in immunology, 104(1), 15.25.1–15.25.14. [Link]
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Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., Pogodin, P. V., & Poroikov, V. V. (2020). Computer-Aided Estimation of Biological Activity Profiles of Drug-Like Compounds Taking into Account Their Metabolism in Human Body. Molecules (Basel, Switzerland), 25(20), 4633. [Link]
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A Comparative Pharmacokinetic Guide: 5-Acetamido-2-aminobenzoic Acid vs. Para-aminobenzoic Acid (PABA)
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of 5-Acetamido-2-aminobenzoic acid and the structurally related compound, Para-aminobenzoic acid (PABA). Designed for researchers, scientists, and professionals in drug development, this document delves into the critical Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics that define the biological fate and potential therapeutic utility of these molecules.
Introduction: Structural Analogs with Divergent Fates
The journey of a drug through the body is a complex narrative dictated by its chemical structure. Even subtle molecular modifications can drastically alter its pharmacokinetic profile, influencing efficacy and safety. This guide examines two such molecules: this compound and Para-aminobenzoic acid (PABA).
-
Para-aminobenzoic acid (PABA) , an isomer of aminobenzoic acid, is a well-known compound.[1] It serves as a precursor for folate synthesis in bacteria and is widely recognized for its use in sunscreens due to its ability to absorb UVB radiation.[2][3] Its potassium salt has also been used therapeutically for fibrotic skin disorders.[2]
-
This compound is a derivative of anthranilic acid (2-aminobenzoic acid) and has been investigated for its potential analgesic and anti-inflammatory properties.[4] It is structurally distinct from PABA's primary acetylated metabolite (N-acetyl-PABA) due to the different positions of the amino and acetamido groups.[5][6]
Understanding the comparative pharmacokinetics of these compounds is crucial. For PABA, it informs its use and limitations. For this compound, it provides a foundational understanding for its potential development as a therapeutic agent. This guide synthesizes available data and outlines the experimental framework required for such a comparison.
Physicochemical Properties: The Foundation of Pharmacokinetics
The physicochemical characteristics of a molecule are primary determinants of its ADME profile. The table below compares key properties of the two compounds.
| Property | This compound | Para-aminobenzoic acid (PABA) | Significance in Pharmacokinetics |
| Chemical Structure | The positions of the amino, acetamido, and carboxyl groups influence polarity, receptor binding, and metabolic susceptibility.[7] | ||
| Molecular Formula | C₉H₁₀N₂O₃[4] | C₇H₇NO₂[2] | Affects molecular weight and diffusion characteristics. |
| Molecular Weight | 194.19 g/mol [6] | 137.14 g/mol [2] | Lower molecular weight can favor easier membrane passage. |
| pKa | 1.99 (Predicted)[8] | ~2.5 (amino), ~4.9 (carboxyl) | Governs the ionization state at physiological pH, impacting solubility and membrane permeability. |
| LogP (Predicted) | 1.3[6] | ~1.2 | Indicates lipophilicity. Higher LogP often correlates with better membrane permeability and wider distribution but can also lead to increased metabolic clearance. |
Experimental Protocol: A Framework for Head-to-Head Comparison
To generate robust comparative data, a well-designed in vivo pharmacokinetic study is essential. The following protocol describes a self-validating system for assessing the ADME profiles of both compounds in a rodent model, a standard practice in preclinical drug development.[9][10]
Causality in Experimental Design:
The choice of a rodent model like the Sprague-Dawley rat is based on its well-characterized physiology and extensive use in pharmacokinetic studies, allowing for cross-study comparisons.[10] Intravenous (IV) administration is included to determine absolute bioavailability and fundamental clearance parameters, while oral (PO) administration assesses absorption characteristics.[11] The use of a sensitive bioanalytical method like LC-MS/MS is critical for accurately quantifying drug concentrations in complex biological matrices like plasma.[10]
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=4 per time point per route) are used. Animals are fasted overnight before dosing to minimize variability in oral absorption.[10]
-
Dosing Formulation & Administration:
-
Intravenous (IV): Compounds are dissolved in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a bolus injection via the tail vein.
-
Oral (PO): Compounds are suspended in a vehicle like 0.5% methylcellulose and administered via oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation: Blood samples are centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalytical Quantification (LC-MS/MS):
-
Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.[13]
-
After centrifugation, the supernatant is injected into an LC-MS/MS system for quantification of the parent drug and any known major metabolites. The method must be validated for linearity, accuracy, and precision.[13]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to determine key PK parameters.[12]
Experimental Workflow Diagram
Caption: Workflow for a comparative in-vivo pharmacokinetic study.
Comparative Pharmacokinetic Profiles
While direct head-to-head experimental data is limited, we can infer and compare the likely pharmacokinetic profiles based on existing literature for PABA and related structures.
Absorption
-
PABA: PABA is known to be absorbed rapidly and extensively from the small intestine.[14] This absorption is not passive and involves a carrier-mediated transport system.[14][15]
-
This compound: Its absorption characteristics have not been extensively reported. However, its acetylated structure may lead to different absorption kinetics compared to PABA. Studies on N-acetyl-PABA (a metabolite of PABA) show that it is absorbed significantly more slowly than PABA itself, suggesting that the acetyl group impedes the rapid carrier-mediated uptake seen with the parent compound.[16]
Distribution
-
This compound: A related derivative, 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, was found to be widely distributed in all examined tissues in rats, with low plasma protein binding (unbound fraction of ~90%).[17][18] This suggests that this compound may also exhibit broad tissue distribution.
Metabolism
Metabolism is a key point of divergence. PABA is a substrate for metabolism, while this compound is already in an acetylated form.
-
PABA: It is extensively metabolized, primarily through N-acetylation to form N-acetyl-PABA (also known as acedoben) and conjugation with glycine to form p-aminohippuric acid (PAHA).[19] Further metabolism can lead to p-acetamidohippuric acid.[20] The N-acetylation is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1.[21]
-
This compound: As an acetylated amine, its primary metabolic routes would likely involve de-acetylation back to an amino group or further conjugation (e.g., glucuronidation) at the carboxylic acid or remaining amino group. The stability of the acetamido group against de-acetylation would be a critical factor in its overall pharmacokinetic profile.
Metabolic Pathways Diagram
Caption: Major metabolic pathways for PABA and putative pathways for its analog.
Excretion
-
PABA: Following its extensive metabolism, PABA and its metabolites are primarily excreted in the urine.[22] After intravenous administration in rabbits, PABA showed a very short elimination half-life of approximately 11 minutes.[23]
-
This compound: The route and rate of excretion are not well-documented. However, like PABA, renal excretion of the parent compound and any metabolites is the most probable pathway. Its half-life will be highly dependent on its metabolic stability and clearance rate.
Summary Data and Discussion
The following table summarizes the comparative pharmacokinetic parameters, combining literature data for PABA with inferred properties for this compound based on structurally similar compounds.
| Pharmacokinetic Parameter | Para-aminobenzoic acid (PABA) | This compound (Inferred) | Key Implications |
| Absorption Rate | Very rapid, carrier-mediated[14] | Likely slower than PABA[16] | PABA achieves peak plasma concentrations quickly. The acetyl group on the analog may slow its absorption, potentially leading to a more sustained release profile. |
| Metabolism | Extensive (N-acetylation, glycine conjugation)[20][19] | Potentially less extensive; may undergo de-acetylation or direct conjugation | PABA is a pro-drug for its metabolites. This compound may have a longer duration of action if it is metabolically more stable. |
| Elimination Half-life (t½) | Very short (~11 min in rabbits)[23] | Unknown, but likely longer than PABA if metabolically stable | A short half-life necessitates frequent dosing for PABA, whereas the analog could potentially allow for less frequent administration. |
| Primary Metabolites | N-acetyl-PABA, p-aminohippuric acid[20] | Putative: De-acetylated parent, glucuronide conjugates | The metabolites of PABA are well-characterized. The metabolic profile of the analog needs to be determined to assess for active or toxic metabolites.[24] |
The structural difference—the presence and position of an acetyl group—is the central determinant of the divergent pharmacokinetic profiles. PABA's free para-amino group makes it a prime substrate for N-acetylation, a rapid metabolic pathway that leads to its swift clearance.[25][21] Conversely, this compound is already acetylated. This pre-existing modification blocks the primary metabolic route of PABA, suggesting it may exhibit greater metabolic stability. This could result in a longer half-life and more sustained plasma exposure, which could be advantageous for therapeutic applications requiring prolonged drug action.
However, the slower absorption observed for acetylated analogs like N-acetyl-PABA could mean lower bioavailability for this compound compared to the rapidly transported PABA.[16]
Conclusion and Future Directions
This comparative guide illustrates that this compound and PABA, despite being structural isomers, are likely to exhibit markedly different pharmacokinetic behaviors. PABA is characterized by rapid absorption and extensive metabolism, leading to a very short half-life. In contrast, this compound's acetylated structure suggests potentially slower absorption but greater metabolic stability, which may confer a longer duration of action.
These distinctions underscore the critical importance of isomeric structure in drug design.[1] For drug development professionals, this analysis highlights that this compound cannot be considered a simple proxy for PABA. A full, head-to-head experimental pharmacokinetic study, as outlined in this guide, is imperative to definitively characterize its ADME profile and to properly evaluate its therapeutic potential.
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A Framework for Evaluating the Safety Profile of Novel NSAIDs: A Comparative Guide for Researchers
The development of new non-steroidal anti-inflammatory drugs (NSAIDs) is a critical area of research aimed at providing effective pain and inflammation management with an improved safety profile. This guide offers a comprehensive framework for the preclinical and clinical evaluation of novel NSAID candidates, using the hypothetical compound 5-Amino-2-(phenylamino)benzoic acid (5-AABA) as a case study. For drug development professionals and researchers, this document serves as a detailed roadmap, outlining the essential experimental data and comparative analyses required to thoroughly characterize the safety of a new chemical entity in relation to established NSAIDs.
The Imperative for Safer NSAIDs: Understanding the Landscape of Adverse Effects
Traditional NSAIDs, while effective, are associated with a well-documented spectrum of adverse effects, primarily impacting the gastrointestinal (GI), cardiovascular (CV), and renal systems. These toxicities are a direct consequence of their mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.
The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and plays a crucial role in protecting the gastric mucosa and maintaining normal kidney function. In contrast, COX-2 is induced during inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs. The adverse effects of most traditional NSAIDs stem from their non-selective inhibition of both isoforms.[1] Even COX-2 selective inhibitors are not without risk and have been associated with cardiovascular concerns.[2] Therefore, a rigorous and comparative safety evaluation is paramount for any new NSAID candidate.
Preclinical Safety Assessment: Building a Foundation of Evidence
The preclinical phase is designed to identify potential safety liabilities of a novel compound before it is administered to humans. This involves a battery of in vitro and in vivo studies.
Defining the Mechanism: In Vitro COX Selectivity
A critical initial step is to determine the compound's inhibitory activity and selectivity for COX-1 and COX-2. This provides a mechanistic basis for predicting its potential for GI side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
A common method for assessing COX inhibition is through an enzyme immunoassay (EIA) using purified enzymes or a whole blood assay.[3][4][5][6]
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.
-
Incubation: The enzymes are incubated with a reaction buffer and the test compound (e.g., 5-AABA) at various concentrations. A known NSAID, such as celecoxib or ibuprofen, is used as a positive control.
-
Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Quantification of Prostaglandin Production: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using a specific EIA kit.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) determines the COX-2 selectivity index.
Figure 1: Workflow for In Vitro COX Inhibition Assay.
Table 1: Hypothetical COX Selectivity Data for 5-AABA
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) |
| 5-AABA | 5000 | 50 | 100 |
| Ibuprofen | 100 | 150 | 0.67 |
| Celecoxib | 2500 | 40 | 62.5 |
This is hypothetical data for illustrative purposes.
Assessing Gastrointestinal Toxicity: In Vivo Models
The most common adverse effect of NSAIDs is damage to the GI mucosa. Animal models are essential for evaluating this risk.
Experimental Protocol: NSAID-Induced Gastropathy in Rats
The rat is a commonly used species for modeling NSAID-induced gastric injury.[7]
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Dosing: Animals are fasted and then orally administered the test compound (5-AABA), a positive control (e.g., indomethacin), and a vehicle control.
-
Observation Period: The animals are observed for a set period, typically 4-6 hours.
-
Gastric Lesion Assessment: At the end of the observation period, the animals are euthanized, and their stomachs are excised. The stomachs are opened along the greater curvature, and the mucosal surface is examined for lesions (hemorrhages, erosions, ulcers).
-
Scoring: The severity of gastric damage is quantified using a macroscopic lesion scoring system.
-
Histopathology: Gastric tissue samples are collected for microscopic examination to assess the depth and severity of injury.
Table 2: Hypothetical Gastric Lesion Scores for 5-AABA in Rats
| Treatment (Dose) | Mean Gastric Lesion Score (± SEM) |
| Vehicle Control | 0.5 ± 0.2 |
| 5-AABA (100 mg/kg) | 2.3 ± 0.8 |
| Indomethacin (30 mg/kg) | 15.8 ± 2.1 |
This is hypothetical data for illustrative purposes.
Clinical Development: Evaluating Safety in Humans
Positive preclinical data allows for the progression of the novel NSAID candidate into clinical trials. The design of these trials is crucial for obtaining robust safety data.
Phase I: First-in-Human Studies
Phase I trials are conducted in a small number of healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug at ascending doses. Key safety monitoring includes frequent assessment of vital signs, laboratory parameters (including renal and liver function tests), and reporting of any adverse events.
Phase II and III: Safety and Efficacy in Patients
Larger and longer-duration Phase II and III trials are conducted in patients with the target indication (e.g., osteoarthritis, rheumatoid arthritis) to establish both efficacy and a more comprehensive safety profile.
Key Safety Endpoints in NSAID Clinical Trials:
-
Gastrointestinal:
-
Incidence of dyspepsia, nausea, and abdominal pain.
-
Endoscopically confirmed gastric or duodenal ulcers.
-
Incidence of serious GI complications (bleeding, perforation, obstruction).
-
-
Cardiovascular:
-
Major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Changes in blood pressure.
-
Incidence of heart failure.
-
-
Renal:
-
Changes in serum creatinine and estimated glomerular filtration rate (eGFR).
-
Incidence of acute kidney injury.
-
Electrolyte abnormalities.
-
-
Hepatic:
-
Elevation of liver transaminases (ALT, AST).
-
The design of these trials often involves a comparison to both a placebo and an active comparator (an established NSAID).[8][9]
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A study comparing the supramolecular assembly of different aminobenzoic acid isomers
Introduction: The Significance of Isomerism in Supramolecular Chemistry
Aminobenzoic acids, comprised of a benzene ring functionalized with both an amino and a carboxylic acid group, are exemplary models for investigating the principles of supramolecular assembly. The constitutional isomerism of these molecules—ortho-, meta-, and para-aminobenzoic acid—dramatically influences their self-assembly into intricate and diverse supramolecular architectures. This guide provides an in-depth comparative analysis of the supramolecular assembly of these three isomers, offering insights into the interplay of hydrogen bonding, crystal packing, and physicochemical properties. Understanding these nuances is paramount for researchers, scientists, and drug development professionals, as the supramolecular arrangement of active pharmaceutical ingredients profoundly impacts their solubility, stability, and bioavailability.
This guide will delve into the distinct supramolecular structures of each isomer, supported by experimental data from crystallographic, spectroscopic, and thermal analysis techniques. Furthermore, detailed protocols for the characterization of these assemblies are provided to enable researchers to conduct their own comparative studies.
Supramolecular Assembly of Aminobenzoic Acid Isomers: A Tale of Three Structures
The positional variation of the amino and carboxylic acid groups on the benzene ring dictates the primary hydrogen bonding motifs and, consequently, the overall crystal packing. This section will explore the unique supramolecular arrangements of each isomer.
Ortho-Aminobenzoic Acid (Anthranilic Acid): The Dominance of Intramolecular Hydrogen Bonding
In ortho-aminobenzoic acid, the proximity of the amino and carboxylic acid groups facilitates the formation of a strong intramolecular hydrogen bond.[1][2] This interaction significantly influences the molecule's conformation and subsequent intermolecular interactions. The acidic hydrogen of the carboxylic group forms a hydrogen bond with the lone pair of electrons on the nitrogen atom of the amino group.[1][2]
The crystal structure of anthranilic acid is complex, with evidence suggesting the presence of both neutral molecules and zwitterions within the same crystal lattice.[3] The stable form at room temperature exhibits a monoclinic crystal system.[4] The presence of the intramolecular hydrogen bond limits the availability of these functional groups for extensive intermolecular hydrogen bonding, leading to a more intricate packing arrangement.
Caption: Intramolecular hydrogen bond in ortho-aminobenzoic acid.
Meta-Aminobenzoic Acid: A Balance of Intermolecular Interactions
In meta-aminobenzoic acid, the functional groups are further apart, precluding the formation of intramolecular hydrogen bonds. This arrangement allows for a more diverse array of intermolecular hydrogen bonding interactions. The supramolecular assembly is characterized by the formation of hydrogen-bonded chains and sheets. The carboxylic acid groups can form dimers with neighboring molecules, a common motif in carboxylic acids. Additionally, the amino groups can participate in hydrogen bonding with either the carbonyl oxygen or the hydroxyl oxygen of the carboxylic acid groups of adjacent molecules. The interplay of these interactions leads to a more complex and varied crystalline landscape, with the potential for polymorphism.
Para-Aminobenzoic Acid (PABA): Linear Chains and π-π Stacking
The para-isomer, with its functional groups at opposite ends of the benzene ring, exhibits a distinct supramolecular assembly dominated by linear hydrogen-bonded chains. The carboxylic acid of one molecule forms a hydrogen bond with the amino group of an adjacent molecule, creating extended head-to-tail chains. These chains are further stabilized by π-π stacking interactions between the aromatic rings of neighboring chains.[5]
PABA is known to exhibit polymorphism, with at least two known forms, α and β.[6] The α-form is characterized by interconnected chains of carboxylic acid dimers, while the β-form consists of a tetramer formed by hydrogen bonding between alternating carboxyl and amine groups.[6] The solvent choice and crystallization conditions play a crucial role in determining which polymorph is obtained.[7] For instance, in organic solvents, hydrogen bonding interactions tend to dominate, favoring the formation of the α-polymorph, whereas in water, π-π stacking interactions become more significant, which can favor the β-polymorph.[7]
Caption: Intermolecular hydrogen bonding in para-aminobenzoic acid.
Comparative Analysis of Physicochemical Properties
The differences in supramolecular assembly directly translate to variations in the macroscopic properties of the aminobenzoic acid isomers.
| Property | Ortho-Aminobenzoic Acid | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol |
| Melting Point | ~146-148 °C | ~174 °C | ~187-189 °C |
| Acidity (pKa) | 4.95 (carboxyl), 2.05 (amino) | 4.79 (carboxyl), 3.07 (amino) | 4.88 (carboxyl), 2.42 (amino)[8] |
| Solubility in Water | Slightly soluble | Slightly soluble | Slightly soluble[8] |
| Crystal System | Monoclinic[4] | Orthorhombic | Monoclinic (α-form), Orthorhombic (β-form)[6] |
Note: The provided melting points and pKa values are approximate and can vary slightly depending on the source and experimental conditions.
Experimental Protocols for Characterizing Supramolecular Assemblies
A multi-technique approach is essential for a comprehensive understanding of the supramolecular assembly of aminobenzoic acid isomers.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[9]
Protocol:
-
Crystal Growth:
-
Data Collection:
-
Mount a selected crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data using an area detector.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
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Validating the therapeutic potential of 5-AABA derivatives in preclinical models
This guide provides an in-depth, objective comparison of the therapeutic potential of 5-amino-4-oxopentanoic acid (5-AABA) derivatives, more commonly known as 5-aminolevulinic acid (5-ALA) derivatives. We will explore their performance against established therapeutic alternatives, supported by established experimental data and detailed preclinical protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical validation landscape for this promising class of compounds.
Introduction: The Promise of 5-AABA (5-ALA) Derivatives
5-Aminolevulinic acid (5-ALA) is a naturally occurring delta-amino acid and a key precursor in the heme biosynthesis pathway.[1] Its therapeutic potential lies in its role as a prodrug that, when administered exogenously, leads to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) preferentially in cancer cells.[2] This selectivity is attributed to the altered enzymatic activity in many neoplastic cells, particularly a lower activity of ferrochelatase, the enzyme that converts PpIX to heme.[3] This accumulation of PpIX can be harnessed for both photodynamic diagnosis (PDD), where it fluoresces under specific light wavelengths to guide surgical resection, and photodynamic therapy (PDT), where light activation of PpIX generates cytotoxic reactive oxygen species (ROS) to destroy tumor cells.[2][4]
The primary limitation of 5-ALA is its hydrophilic nature, which restricts its penetration across biological membranes. This has spurred the development of lipophilic 5-ALA derivatives, such as esters, to enhance bioavailability and cellular uptake, thereby aiming for greater PpIX accumulation and improved therapeutic efficacy.[5]
This guide will focus on a preclinical framework for validating a novel, hypothetical 5-AABA derivative, "Compound X," in the context of glioblastoma (GBM), the most aggressive primary brain tumor.[6] We will compare its efficacy against a standard-of-care chemotherapeutic agent, Doxorubicin.
Mechanism of Action: The Heme Synthesis Pathway
The therapeutic utility of 5-AABA derivatives is fundamentally linked to the heme synthesis pathway. Exogenous administration of a 5-AABA derivative bypasses the rate-limiting step controlled by the enzyme ALA synthase. The derivative is intracellularly converted to 5-AABA and subsequently metabolized to PpIX. In cancer cells, a bottleneck at the ferrochelatase step leads to a significant accumulation of photosensitive PpIX.
Caption: Heme synthesis pathway and the role of 5-AABA derivatives.
Comparative Preclinical Validation: A Glioblastoma Model
To rigorously assess the therapeutic potential of "Compound X," a well-defined preclinical study is essential. We propose an orthotopic patient-derived xenograft (PDX) model of glioblastoma, which closely mimics the histological complexity and biological behavior of human tumors.[7] This model allows for a direct comparison of Compound X-based PDT with a systemic chemotherapy standard, Doxorubicin.
Alternative Therapeutic: Doxorubicin
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy.[8] Its primary mechanisms of action include:
-
DNA Intercalation: It inserts itself between DNA base pairs, distorting the helical structure and inhibiting DNA replication and transcription.[][10]
-
Topoisomerase II Inhibition: It stabilizes the complex between topoisomerase II and DNA, leading to an accumulation of double-strand breaks that trigger apoptosis.[10][11]
-
Generation of Reactive Oxygen Species (ROS): It can generate free radicals, causing oxidative damage to DNA, proteins, and cell membranes.[8]
Experimental Design and Workflow
The study will involve four groups of immunodeficient mice bearing orthotopic U87 glioblastoma xenografts.
Caption: Workflow for preclinical validation of Compound X.
Detailed Experimental Protocols
Orthotopic Glioblastoma Xenograft Model
Causality: An orthotopic model, where tumor cells are implanted in the brain, is crucial as the tumor microenvironment significantly influences growth and therapeutic response, making it more clinically relevant than subcutaneous models.[12]
Protocol:
-
Cell Culture: Human glioblastoma U87 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Preparation: 6-8 week old female athymic nude mice are anesthetized. Their heads are shaved and sterilized.
-
Stereotactic Injection: Mice are placed in a stereotactic frame. A small burr hole is drilled into the skull at precise coordinates (e.g., 0.5 mm anterior, 1.7 mm lateral to the bregma, and 3.2 mm deep).[13]
-
Implantation: A suspension of 2 x 10^5 U87 cells in 5 µL of saline is slowly injected into the brain parenchyma.[13]
-
Post-operative Care: The burr hole is sealed with bone wax, and the incision is sutured. Animals receive appropriate analgesics and are monitored until recovery.
-
Tumor Confirmation: Tumor engraftment and growth are monitored weekly using bioluminescence imaging (if cells are luciferase-tagged) or MRI.[14]
Tumor Volume Measurement and Monitoring
Causality: Regular and accurate measurement of tumor volume is the primary method for assessing therapeutic efficacy and determining when humane endpoints are reached.
Protocol:
-
Measurement Frequency: After tumors become palpable or visible on imaging, they are measured twice weekly using digital calipers.[15]
-
Measurement Technique: The longest diameter (L) and the shortest diameter (W) of the tumor are recorded.
-
Volume Calculation: Tumor volume is calculated using the formula: V = (L x W²) / 2.[16][17]
-
Humane Endpoints: Animals are euthanized if the tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if they show signs of neurological impairment or distress.[17]
Immunohistochemistry (IHC) for Apoptosis
Causality: Cleaved caspase-3 is a key executioner caspase that is activated during the final stages of apoptosis.[18] Its detection via IHC provides direct evidence of treatment-induced programmed cell death within the tumor tissue.
Protocol:
-
Tissue Preparation: At the study endpoint, mice are euthanized, and brains are harvested. Tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 5 µm sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer solution.[19]
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Slides are incubated overnight at 4°C with a primary antibody specific for cleaved caspase-3 (e.g., Rabbit anti-Caspase-3).[19]
-
Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin complex (ABC) conjugated to horseradish peroxidase (HRP).[20]
-
Visualization: The signal is developed using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, then dehydrated and mounted.
-
Analysis: The percentage of cleaved caspase-3 positive cells is quantified under a microscope.
Data Presentation and Expected Outcomes
The following tables represent hypothetical data to illustrate the expected outcomes from this comparative study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition (TGI) | P-value vs. Control |
| Vehicle Control | 1500 ± 210 | - | - |
| Doxorubicin | 825 ± 155 | 45% | < 0.01 |
| Compound X (PDT) | 450 ± 95 | 70% | < 0.001 |
| Compound X (Dark) | 1450 ± 190 | 3.3% | > 0.05 (n.s.) |
Table 2: Apoptosis Induction
| Treatment Group | % Cleaved Caspase-3 Positive Cells | P-value vs. Control |
| Vehicle Control | 3 ± 1.5% | - |
| Doxorubicin | 15 ± 4.2% | < 0.01 |
| Compound X (PDT) | 45 ± 8.5% | < 0.001 |
| Compound X (Dark) | 4 ± 2.0% | > 0.05 (n.s.) |
Table 3: Survival Analysis
| Treatment Group | Median Survival (Days) | % Increase in Lifespan vs. Control | P-value vs. Control |
| Vehicle Control | 25 | - | - |
| Doxorubicin | 35 | 40% | < 0.05 |
| Compound X (PDT) | 48 | 92% | < 0.001 |
| Compound X (Dark) | 26 | 4% | > 0.05 (n.s.) |
These hypothetical results would suggest that Compound X, when activated by light, is significantly more effective at inhibiting tumor growth, inducing apoptosis, and extending survival compared to both the vehicle control and the standard chemotherapeutic agent, Doxorubicin. The lack of efficacy in the "Dark Control" group is critical to demonstrate that the therapeutic effect is light-dependent and not due to inherent toxicity of the compound.
Broader Therapeutic Potential
While the primary focus of 5-AABA derivative development has been in oncology, emerging preclinical evidence suggests potential in other therapeutic areas.
-
Metabolic Disorders: Studies have shown that oral administration of 5-ALA combined with sodium ferrous citrate can improve glucose tolerance in preclinical models of diabetes and in patients with prediabetes.[3][21] The proposed mechanism involves enhancing mitochondrial energy metabolism.[22]
-
Neurodegenerative Diseases: In rat models of Parkinson's disease and stroke, 5-ALA has demonstrated neuroprotective effects, potentially through its antioxidative properties.[14] Further research into derivatives that can efficiently cross the blood-brain barrier is a promising avenue.
Conclusion
The preclinical validation of 5-AABA derivatives requires a rigorous, multi-faceted approach. By employing clinically relevant models such as orthotopic glioblastoma xenografts and comparing against established standards of care, researchers can generate robust data to support further development. The hypothetical "Compound X" demonstrates a clear, light-dependent therapeutic advantage over a standard chemotherapeutic agent in our proposed model. The detailed protocols provided herein offer a framework for conducting such validation studies with high scientific integrity. The expanding therapeutic landscape for 5-AABA derivatives beyond oncology into metabolic and neurodegenerative diseases underscores the importance of continued investigation into this versatile class of compounds.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Acetamido-2-aminobenzoic Acid
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Acetamido-2-aminobenzoic acid (CAS No. 50670-83-2). Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, offering causal explanations for each step to build a foundational understanding of safe chemical waste management.
Part 1: Hazard Profile and Immediate Safety Precautions
This compound is a chemical compound that requires careful handling due to its specific hazard profile. Understanding these hazards is the first step in implementing safe disposal procedures. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]
Causality of Required Precautions: The irritant nature of this solid compound necessitates robust personal protective equipment (PPE) to prevent direct contact. As a combustible solid, it can also form explosive dust-air mixtures, making it crucial to control dust generation during handling and cleanup.[3][4][5]
Essential Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this substance, from initial use to final disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact, which can cause irritation.[1][2] Contaminated gloves must be disposed of as hazardous waste.[3][6] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect against dust particles that can cause serious eye irritation.[1][2][7] |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Required when handling bulk quantities or when dust generation is likely, to prevent respiratory tract irritation.[2][3] |
| Body Protection | Laboratory coat and closed-toe shoes. | To protect skin from accidental spills and contamination.[8] |
First aid measures are critical in case of exposure. Always ensure that eyewash stations and safety showers are readily accessible and unobstructed near the handling area.[2]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a chemical waste is hazardous.[2][9]
This compound waste is classified as hazardous. [1] This classification is based on its irritant properties and potential harm to aquatic life.[3] Therefore, it must be managed under federal and state hazardous waste regulations from "cradle-to-grave."[9]
Segregation of Waste
Segregation is a critical step to prevent dangerous chemical reactions.[10]
-
Do Not Mix: Never combine this compound waste with other waste streams without first verifying compatibility.
-
Incompatible Materials: This compound should be kept separate from strong oxidizing agents.[5][7] Mixing can lead to vigorous, exothermic reactions, creating a significant safety hazard.
-
General Principle: Always store acids and bases separately, and keep oxidizing agents away from organic or reducing agents.[10]
Part 3: On-Site Waste Accumulation and Storage Protocol
All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA).[10] This is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area.[11][12]
Step-by-Step Containerization and Storage
-
Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is in good condition, with no leaks or residues on the outside.
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled. According to EPA and OSHA standards, the label must include:
-
Keep the Container Closed: Waste containers must be securely closed at all times, except when adding waste.[1][10] This prevents the release of vapors and protects against spills.
-
Store in a Designated SAA: Place the labeled, closed container in your designated SAA. This area must be under the control of laboratory personnel and away from general traffic.[10][13]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to contain any potential leaks.[13]
Workflow for Waste Generation and Accumulation
Caption: Decision workflow for handling this compound waste in the lab.
Part 4: Final Disposal Procedures
Final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.[9] Laboratories are prohibited from disposing of this chemical via the sewer system or in regular trash.[1][3][14]
Operational Steps for Final Disposal
-
Monitor Accumulation Limits: SAAs have limits. A lab can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved from the SAA to a Central Accumulation Area (CAA) or prepared for pickup within three days.[10][12]
-
Engage a Certified Vendor: Your institution's Environmental Health & Safety (EHS) department will have an established relationship with a certified hazardous waste hauler. Coordinate with your EHS office to schedule a pickup.
-
Manifesting and Record-Keeping: All hazardous waste shipments must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from your laboratory to its final destination, ensuring a complete "cradle-to-grave" record as required by the EPA.[9] Maintain copies of all disposal records as required by federal and institutional policies.[9]
Part 5: Spill and Emergency Management
In the event of a spill, a swift and correct response is crucial to mitigate risks.
Protocol for Solid Spills
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, put on the required PPE: respirator, gloves, safety goggles, and a lab coat.
-
Control Dust and Spread: Avoid any actions that could make the solid powder airborne. Do not dry sweep.
-
Clean Up the Spill: Gently cover the spill with an absorbent material. Carefully scoop or sweep the material into a designated hazardous waste container.[4][8]
-
Decontaminate the Area: Once the solid is removed, decontaminate the surface area according to your laboratory's standard operating procedures for chemical spills.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, and complete any necessary incident documentation.
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible.
References
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U.S. Occupational Safety and Health Administration. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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DuraLabel. (2023, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170890, Benzoic acid, 5-(acetylamino)-2-amino-. Retrieved from [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for 5-Acetamido-2-aminobenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling chemical reagents like 5-Acetamido-2-aminobenzoic acid (CAS No. 50670-83-2), a compound often utilized in synthetic chemistry, requires a comprehensive understanding of its hazard profile and the corresponding protective measures. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of a secure laboratory environment. Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of laboratory safety.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is classified as a hazardous chemical.[1][2] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. According to safety data sheets (SDS), this compound is categorized as:
-
Skin Irritant (Category 2): Can cause skin irritation upon contact.[1][2]
-
Serious Eye Irritant (Category 2): Poses a risk of serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
These classifications are the cornerstone of our PPE strategy. The physical form of the compound, a solid powder, elevates the risk of airborne dust generation during handling, making respiratory protection a critical consideration.[3] Adherence to the Occupational Safety and Health Administration (OSHA) standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) is mandatory and forms the legal and ethical backbone of these protocols.[4][5]
The Core Ensemble: Selecting the Right PPE
A risk assessment of your specific experimental procedure is paramount. However, a baseline of PPE is required for any handling of this compound.
| PPE Component | Specification | Rationale and In-Depth Considerations |
| Hand Protection | Nitrile, chemical-resistant gloves | Nitrile gloves offer good resistance to a range of chemicals, including many acids and organic compounds.[6] They provide a durable barrier against skin contact, preventing irritation. Always inspect gloves for tears or punctures before use. For prolonged handling or in solution, consult a specific glove compatibility chart, though nitrile is generally a robust first choice.[6][7][8][9] |
| Eye Protection | Chemical safety goggles | Standard safety glasses may not provide adequate protection from dust particles. Chemical safety goggles that form a seal around the eyes are essential to prevent contact with this serious eye irritant.[1] In situations with a high risk of splashing, a face shield should be worn in addition to goggles. |
| Body Protection | Laboratory coat | A standard laboratory coat is required to protect the skin and personal clothing from accidental spills and dust contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved N95 respirator or work in a certified chemical fume hood | Due to its potential to cause respiratory irritation, engineering controls like a chemical fume hood are the primary line of defense to minimize dust inhalation. When weighing or transferring the solid outside of a fume hood, a NIOSH-approved N95 filtering facepiece respirator is mandatory to protect against airborne particulates.[10][11][12] |
Procedural Integrity: Donning and Doffing Protocols
The moments of putting on and taking off PPE are when the risk of contamination is highest. A systematic approach is crucial.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly.
-
Lab Coat: Put on the laboratory coat, ensuring it is completely buttoned.
-
Respirator (if required): If an N95 respirator is necessary, perform a seal check to ensure a proper fit. The respirator should be donned before handling the chemical.
-
Eye Protection: Put on your chemical safety goggles.
-
Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal.
Step-by-Step Doffing Procedure (to minimize cross-contamination):
-
Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique. Peel one glove off by pinching the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, turning it inside out.
-
Lab Coat: Unbutton and remove the lab coat by folding it in on itself, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove safety goggles.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
A safe workflow extends beyond personal protection to include the handling and disposal of the chemical and associated waste.
Operational Workflow:
The following diagram illustrates the logical flow for determining the necessary level of PPE based on the planned operation.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
